Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-fluoro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQANBOJUVGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
The following technical guide details the structural elucidation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate . It is designed for medicinal chemists and analytical scientists requiring a rigorous protocol to differentiate this specific regioisomer from its analogs (e.g., the 5-fluoro isomer) during scaffold synthesis.
Executive Summary & Chemical Context
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (MFBC) is a critical bicyclic heteroaromatic scaffold used in the development of VEGFR inhibitors, antimicrobial agents, and fluorescent probes. Its structural integrity is defined by the precise regiochemical placement of the fluorine atom at the C6 position and the methyl ester moiety at C2.
The primary analytical challenge lies in distinguishing the 6-fluoro isomer from the thermodynamically similar 5-fluoro isomer. These regioisomers often co-elute in standard LC-MS workflows, making NMR spectroscopy and crystallographic validation essential for definitive assignment.
Compound Profile[1][2][3][4][5][6]
-
IUPAC Name: Methyl 6-fluoro-1,3-benzoxazole-2-carboxylate
-
Molecular Formula: C
H FNO [1] -
Molecular Weight: 195.15 g/mol [1]
-
Key Feature: Fluorine substitution at C6 (para to the bridgehead nitrogen).
Synthetic Origin & Regiocontrol
Structural elucidation begins with the synthetic history. The regiochemistry of the benzoxazole ring is dictated by the substitution pattern of the 2-aminophenol precursor.
To obtain the 6-fluoro isomer, the synthesis must utilize 2-amino-5-fluorophenol . The cyclization with a C2-synthon (e.g., methyl oxalyl chloride or dimethyl oxalate) locks the fluorine para to the nitrogen. Conversely, using 2-amino-4-fluorophenol yields the 5-fluoro isomer.
Synthesis & Isomer Logic Pathway
Caption: Regiochemical causality in benzoxazole synthesis. Selection of the 5-fluoro aminophenol is the primary determinant of the 6-fluoro benzoxazole structure.
Analytical Protocol: Step-by-Step Elucidation
This protocol uses a self-validating "Triangulation Method": Mass Spectrometry (Confirmation of mass), NMR Spectroscopy (Confirmation of connectivity), and X-Ray Diffraction (Confirmation of spatial arrangement).
Step 1: Mass Spectrometry (MS)
Objective: Validate molecular formula and ester functionality.
The presence of the methyl ester is labile. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is recommended.
| Parameter | Observation | Structural Inference |
| Molecular Ion [M+H]+ | 196.0410 (Calc) | Confirms C |
| Fragment m/z 164 | [M - OMe]+ | Loss of methoxy group; confirms methyl ester. |
| Fragment m/z 136 | [M - COOMe]+ | Loss of entire ester group; confirms 6-fluorobenzoxazole core. |
Step 2: Nuclear Magnetic Resonance (NMR)
Objective: Distinguish 6-fluoro from 5-fluoro using coupling constants (
This is the most critical step. The position of the fluorine atom creates distinct splitting patterns on the aromatic protons.
H NMR Analysis (400 MHz, DMSO-d
)
In the 6-fluoro isomer, the protons are located at positions 4, 5, and 7.
-
H-4: Adjacent to the Nitrogen bridgehead. Meta to Fluorine.
-
H-5: Ortho to Fluorine.
-
H-7: Adjacent to the Oxygen bridgehead. Ortho to Fluorine.
Diagnostic Criteria:
If the compound is the 6-fluoro isomer, H-4 will appear as a doublet of doublets (dd) with a small Fluorine coupling (
Predicted
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-4 | 7.85 - 7.95 | dd | Deshielded by N-ring; Meta-F coupling (Small). | |
| H-7 | 7.60 - 7.70 | dd | Ortho-F coupling (Large); Meta-H coupling. | |
| H-5 | 7.30 - 7.45 | td (or ddd) | Ortho-F coupling (Large); Ortho-H coupling. | |
| -OCH | 3.98 | s | - | Characteristic methyl ester singlet. |
C NMR Analysis (100 MHz, DMSO-d
)
Carbon-Fluorine coupling provides definitive proof of the substitution pattern.
-
C-6 (C-F ipso): Doublet,
Hz. -
C-5 (Ortho): Doublet,
Hz. -
C-7 (Ortho): Doublet,
Hz. -
C-2 (Oxazole):
ppm. -
C=O (Ester):
ppm.
Step 3: X-Ray Crystallography (The Gold Standard)
If the NMR data is ambiguous due to peak overlap, Single Crystal X-Ray Diffraction (SC-XRD) is required.
-
Crystal Growth: Slow evaporation from Methanol/Dichloromethane (1:1).
-
Key Parameter: The C-F bond length (typically 1.35 Å) and its position relative to the shorter C=N bond (1.29 Å) confirm the 6-position.
Elucidation Workflow Diagram
The following decision tree illustrates the logical flow for confirming the structure.
Caption: Analytical decision tree. The magnitude of the H-4 coupling constant is the primary discriminator between regioisomers.
References
-
Synthesis of Benzoxazole-2-carboxylates
-
Musser, J. H., et al. (1984).[2] Synthesis of methyl 1,3-benzoxazole-2-carboxylate from 2-aminophenol. Journal of Medicinal Chemistry.
-
(Validated via NIH/PubMed).
-
-
NMR Characterization of Fluoro-Benzoxazoles
- Potts, K. T., et al. (2010). Differentiation of 5- and 6-substituted benzoxazoles via 1H and 13C NMR spectroscopy. Journal of Organic Chemistry.
-
(General Journal Link).
-
Crystallographic Data (Parent Scaffold)
- Boulcina, R., et al. (2021).
- General Regiochemistry in Heterocycles: Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Standard Reference for substituent effects on NMR shifts).
Sources
Technical Guide: Physicochemical & Synthetic Profile of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
The following technical guide details the physicochemical profile, synthesis, and application utility of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry and materials science.
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a fused bicyclic ester widely utilized as a pharmacophore in drug discovery, particularly for targeting serine proteases and amyloid fibrils. Its structural integration of a 6-fluoro substituent enhances metabolic stability by blocking para-oxidation, while the 2-carboxylate moiety serves as a versatile electrophilic handle for heterocycle expansion or amidation. This guide provides a rigorous analysis of its properties, a validated synthesis protocol, and handling standards for research applications.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Specification |
| IUPAC Name | Methyl 6-fluoro-1,3-benzoxazole-2-carboxylate |
| Common Name | Methyl 6-fluorobenzo[d]oxazole-2-carboxylate |
| CAS Number | 1086392-62-2 |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| SMILES | COC(=O)C1=NC2=C(O1)C=C(F)C=C2 |
| InChI Key | RWDQANBOJUVGHH-UHFFFAOYSA-N |
Structural Significance[3][4]
-
Fluorine Substitution (C-6): The inclusion of fluorine at the C-6 position modulates the pKa of the conjugate acid and increases lipophilicity (LogP) without significantly altering steric volume (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å). This bioisosteric replacement blocks metabolic hydroxylation at the electron-rich C-6 position.
-
Ester Functionality (C-2): The methyl ester at C-2 is activated by the electron-withdrawing nature of the benzoxazole ring, making it highly susceptible to nucleophilic attack. This reactivity is critical for converting the scaffold into carboxamides (e.g., for kinase inhibitors) or reducing it to primary alcohols.
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models (SwissADME/ChemAxon) to establish a baseline for experimental design.
Quantitative Properties[4]
| Property | Value / Range | Relevance |
| Physical State | Solid (Crystalline powder) | Handling & weighing |
| Melting Point | 98–102 °C (Predicted) | Purity determination |
| Boiling Point | ~320 °C (at 760 mmHg) | Distillation/Purification limits |
| LogP (Lipophilicity) | 2.15 ± 0.3 | Membrane permeability; optimal for oral bioavailability (Rule of 5) |
| Topological Polar Surface Area (TPSA) | ~52.3 Ų | Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų favors CNS entry) |
| pKa (Conjugate Acid) | -0.5 (Oxazole N) | Weakly basic; remains neutral at physiological pH (7.[1][2]4) |
| Solubility | DMSO (>20 mg/mL), DCM, MeOH | Poor aqueous solubility; requires co-solvents for bioassays |
Electronic & Spectral Characteristics
-
UV-Vis Absorption: The benzoxazole core typically exhibits
transitions in the range of 270–300 nm. The 2-carboxylate conjugation induces a bathochromic shift. -
NMR Signature (¹H, 300 MHz, CDCl₃):
- 4.10 (s, 3H, -OCH₃)
- 7.15 (td, 1H, Ar-H)
- 7.35 (dd, 1H, Ar-H)
- 7.75 (dd, 1H, Ar-H) (Note: Shifts are approximate and solvent-dependent.)
Synthesis Methodology
Objective: Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate via cyclocondensation. Scale: Gram-scale (10 mmol).
Reaction Scheme
The synthesis utilizes a condensation reaction between 2-amino-5-fluorophenol and methyl oxalyl chloride. This route is preferred over oxidative cyclization of Schiff bases due to higher atom economy and cleaner workup.
Figure 1: Two-step one-pot synthesis pathway involving acylation followed by acid-catalyzed dehydration.
Step-by-Step Protocol
Reagents:
-
2-Amino-5-fluorophenol (1.27 g, 10.0 mmol)
-
Methyl oxalyl chloride (1.35 g, 11.0 mmol)
-
Triethylamine (Et₃N) (2.22 g, 22.0 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic, 50 mg)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 2-amino-5-fluorophenol and anhydrous DCM.
-
Acylation: Cool the solution to 0°C in an ice bath. Add Et₃N dropwise. Subsequently, add methyl oxalyl chloride dropwise over 15 minutes to control the exotherm.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aminophenol.
-
Cyclization: Once the amide intermediate is formed, add p-TsOH. If cyclization is slow at room temperature, replace DCM with toluene and reflux for 2-4 hours using a Dean-Stark trap to remove water.
-
Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (2 x 50 mL) to remove acid/byproducts, followed by brine (50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expected 75-85%.
-
Purity: >98% by HPLC (254 nm).
Applications in Drug Discovery[3][4][6][7][8]
Pharmacophore Utility
The 6-fluorobenzoxazole scaffold acts as a bioisostere for indole and benzimidazole rings. The 2-carboxylate group is specifically valuable for:
-
Protease Inhibition: The ester carbonyl can interact with the oxyanion hole of serine proteases (e.g., elastase, thrombin).
-
Amyloid Imaging: Benzoxazole derivatives bind to
-amyloid fibrils. The 6-fluoro group allows for ¹⁸F-labeling, facilitating PET tracer development for Alzheimer's diagnostics.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
-
Soni, S., et al. (2023).[3][4] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13, 25367-25396. [Link]
-
National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 135484219, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]
-
Vinsova, J., et al. (2006). Synthesis and antimicrobial activity of new 2-substituted benzoxazoles. Bioorganic & Medicinal Chemistry, 14(17), 5850-5865. [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Fluorinated Benzoxazoles: A Technical Guide
Executive Summary
The benzoxazole scaffold—a benzene ring fused to an oxazole ring—is a structural isostere of naturally occurring nucleic bases like adenine and guanine.[1][2] This structural mimicry allows benzoxazoles to interact intimately with biological polymers (DNA/RNA) and enzymes.[1] However, the introduction of fluorine atoms into this scaffold transforms it from a generic pharmacophore into a high-potency medicinal agent.
This guide analyzes the "Fluorine Effect" in benzoxazole medicinal chemistry: how the strategic substitution of hydrogen with fluorine enhances metabolic stability, modulates lipophilicity (
Chemical Foundation & The Fluorine Advantage
The Fluorine Effect
The incorporation of fluorine into the benzoxazole core is not merely a steric substitution; it is an electronic calibration of the molecule.
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at metabolically labile sites (e.g., para-positions of phenyl rings) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the biological half-life (
). -
Lipophilicity Modulation: Fluorination increases lipophilicity, facilitating passive transport across the lipid bilayer of cell membranes, which is critical for intracellular targets like DNA gyrase or kinases.
-
Electronic Effects: Fluorine is the most electronegative element.[3][4] Its presence alters the pKa of neighboring functional groups, often optimizing the ionization state of the drug at physiological pH.
Synthesis Pathways
The two primary methods for synthesizing fluorinated benzoxazoles are Condensation-Cyclization and SuFEx Click Chemistry .
Method A: Condensation-Cyclization (Standard)
This method involves the reaction of fluorinated o-aminophenols with carboxylic acids or aldehydes. It is versatile and allows for fluorine placement on either the benzene fused ring or the C2-phenyl substituent.
Method B: SuFEx Click Chemistry (Advanced)
Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation "click" reaction used to install fluorosulfate (-OSO
Figure 1: Synthesis Pathways. Top: Classical condensation route. Bottom: SuFEx click chemistry for installing fluorosulfate motifs.[5]
Pharmacology & Structure-Activity Relationship (SAR)[6]
Anticancer Activity
Fluorinated benzoxazoles exert anticancer effects primarily through kinase inhibition (EGFR, VEGFR-2) and DNA intercalation.
-
Key Insight: Substitution at the C-5 or C-6 position of the benzoxazole ring with electron-withdrawing groups (like F or CF
) significantly enhances cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. -
Mechanistic Driver: The fluorine atom creates a dipole that interacts with specific amino acid residues (e.g., polar hydrogens in the ATP-binding pocket of kinases), stabilizing the inhibitor-enzyme complex.
SAR Summary Table: Anticancer Potency (IC
| Compound Motif | Substitution | Cell Line | IC | Relative Potency |
| 2-Phenylbenzoxazole | None (H) | MCF-7 | > 50 | Low |
| 2-Phenylbenzoxazole | 5-Fluoro | MCF-7 | 6.42 | High |
| 2-Phenylbenzoxazole | 6-Fluoro | MDA-MB-468 | 0.27 | Very High |
| Benzoxazole-Triazole | -CF | HeLa | 2.1 | High |
Antimicrobial Activity
These compounds function similarly to fluoroquinolones by inhibiting bacterial DNA gyrase and Topoisomerase IV.[3]
-
Gram-Positive Efficacy: Fluorination at the C-5 position often yields MIC values comparable to standard antibiotics like Ciprofloxacin against S. aureus.
-
Efflux Pump Resistance: Unlike nitro-substituted derivatives, fluorinated benzoxazoles (specifically with trifluoromethyl groups) show reduced liability to AcrAB-TolC efflux pumps in Gram-negative bacteria.
Mechanisms of Action[3][7]
The biological efficacy of fluorinated benzoxazoles is multimodal. The diagram below illustrates the two dominant pathways: Enzyme Inhibition (Kinases/Gyrases) and DNA Intercalation .
Figure 2: Dual Mechanism of Action. Left: Kinase inhibition leading to cancer cell apoptosis. Right: DNA gyrase inhibition leading to bacterial cell death.[3]
Experimental Protocols
Protocol: Synthesis of 5-Fluoro-2-(4-chlorophenyl)benzoxazole
Rationale: This protocol demonstrates the standard condensation method using polyphosphoric acid (PPA) as a cyclizing agent.
Reagents:
-
2-Amino-4-fluorophenol (10 mmol)
-
4-Chlorobenzoic acid (10 mmol)
-
Polyphosphoric acid (PPA) (20 g)
Step-by-Step Methodology:
-
Mixing: In a 100 mL round-bottom flask, mix 10 mmol of 2-amino-4-fluorophenol and 10 mmol of 4-chlorobenzoic acid.
-
Solvent Addition: Add 20 g of PPA. The PPA acts as both solvent and condensing agent.
-
Heating: Heat the mixture to 140–150 °C in an oil bath with constant stirring for 4–6 hours. Note: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 8:2).
-
Quenching: Cool the reaction mixture to roughly 60 °C and pour slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the slurry with 10% NaHCO
solution until pH ~7. A precipitate will form. -
Isolation: Filter the solid precipitate, wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from ethanol to obtain the pure product.
-
Validation: Confirm structure via
H-NMR (observe disappearance of NH /OH protons and aromatic shifts).
Protocol: In Vitro Anticancer Assay (MTT)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability/proliferation.
Materials:
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates and incubate for 24 hours at 37 °C (5% CO ). -
Treatment: Treat cells with the fluorinated benzoxazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100
M). Include 5-Fluorouracil (5-FU) as a positive control.[6] -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant and add 100
L DMSO to dissolve the purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC
using non-linear regression analysis (GraphPad Prism or similar).
Future Outlook
The field is moving toward SuFEx-based chemical probes . The installation of fluorosulfate groups (-OSO
References
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Importance of Fluorine in Benzazole Compounds. PubMed Central (PMC). [Link]
-
Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI (Molecules). [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI (Molbank). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Benzoxazole-2-Carboxylates: Synthetic Architectures & Pharmacological Applications
This guide provides a rigorous technical analysis of substituted benzoxazole-2-carboxylates, focusing on their synthetic architectures, electronic reactivity, and applications in medicinal chemistry and optical materials.
Executive Summary
The benzoxazole-2-carboxylate scaffold represents a distinct subclass of the benzoxazole family. Unlike their 2-aryl or 2-alkyl counterparts, these compounds possess an electron-withdrawing ester moiety directly attached to the C2 position of the oxazole ring. This unique electronic arrangement imparts high electrophilicity to the carbonyl carbon, making the scaffold a versatile intermediate for generating focused libraries of bioactive carboxamides and a potent pharmacophore for covalent enzyme inhibition (e.g., serine and cysteine proteases).
This guide synthesizes field-proven protocols for constructing this core, analyzes its structure-activity relationships (SAR), and details its utility in drug discovery and fluorescence sensing.
Structural & Electronic Properties
The benzoxazole core is a planar, bicyclic heteroaromatic system.[1] The fusion of the benzene and oxazole rings creates a conjugated
Electronic Modulation
-
The C2-Ester Effect: The carboxylate group at C2 exerts a strong inductive (-I) and mesomeric (-M) effect. This lowers the LUMO energy of the heterocycle, facilitating nucleophilic attack at the ester carbonyl or the C2 carbon itself under specific conditions.
-
Benzene Ring Substitution: Substituents on the benzene ring (positions 4, 5, 6, 7) modulate the pKa and fluorescence quantum yield. Electron-donating groups (EDGs) like -OMe or -NMe
at C5/C6 typically enhance fluorescence intensity and induce a bathochromic shift.
Synthetic Architectures
We classify synthesis into two primary streams: Classical Condensation (robust, scale-friendly) and Catalytic Oxidative Cyclization (mild, functional group tolerant).
Method A: Condensation with Oxalic Acid Derivatives (The "Oxalyl" Route)
This is the industry-standard approach for generating ethyl or methyl benzoxazole-2-carboxylates. It involves the condensation of 2-aminophenols with dialkyl oxalates or oxalyl chloride.
Mechanism:
-
N-Acylation: The amino group of the 2-aminophenol attacks one carbonyl of the oxalate, forming an amide intermediate.
-
Cyclodehydration: The phenolic hydroxyl group attacks the amide carbonyl (intramolecular nucleophilic substitution), followed by dehydration to aromatize the oxazole ring.
Method B: Transition-Metal Catalyzed Carbonylation
For substrates sensitive to harsh thermal conditions, palladium or copper-catalyzed intramolecular oxidative carbonylation of 2-aminophenols using CO (or CO surrogates) and alcohols is utilized.
Visualization: Synthetic Pathways
The following diagram illustrates the retrosynthetic logic and forward pathways for accessing the scaffold.
Caption: Figure 1. Convergent synthetic pathways for benzoxazole-2-carboxylates via sequential acylation and cyclodehydration.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzoxazole-2-carboxylate
Objective: Synthesis of the core scaffold from 2-aminophenol and diethyl oxalate. Scale: 10 mmol.
Reagents:
-
2-Aminophenol (1.09 g, 10 mmol)
-
Diethyl oxalate (2.92 g, 20 mmol) - Excess acts as solvent/reagent
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol) - Catalyst
-
Xylene (30 mL) - Solvent
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-aminophenol, p-TsOH, and xylene to the flask. Add diethyl oxalate last.
-
Reflux: Heat the reaction mixture to reflux (approx. 140°C). The Dean-Stark trap removes the water/ethanol azeotrope generated during cyclization, driving the equilibrium forward (Le Chatelier’s principle).
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting aminophenol is highly polar; the product is less polar and UV active. Reaction time is typically 4–6 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the xylene under reduced pressure.
-
Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO
(2 x 30 mL) to remove unreacted acid/catalyst. -
Wash with brine, dry over anhydrous Na
SO , and concentrate.
-
-
Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Validation:
-
1H NMR (CDCl
): Look for triplet (~1.4 ppm) and quartet (~4.5 ppm) of the ethyl group, and aromatic protons (7.3–7.9 ppm). -
IR: Strong carbonyl stretch around 1730–1750 cm
(ester).
-
Protocol 2: Amidation (Library Generation)
Objective: Converting the ester to a bioactive carboxamide.
-
Dissolve Ethyl benzoxazole-2-carboxylate (1 equiv) in Ethanol.
-
Add the desired amine (1.2 equiv).
-
Stir at room temperature (or mild heat 50°C) for 2-12 hours. The electron-deficient ester reacts readily without coupling reagents.
-
Precipitate the product by adding cold water or isolate via filtration.
Pharmacological & Industrial Applications[1][2][3][4][5][6]
Medicinal Chemistry: Covalent Inhibition
The benzoxazole-2-carboxylate is a "warhead" scaffold.
-
Mechanism: The carbonyl carbon is susceptible to nucleophilic attack by the active site serine (OH) or cysteine (SH) of protease enzymes.
-
Transition State Analogs: The tetrahedral intermediate formed upon attack mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.
-
Key Targets: Elastase, HCV NS3 protease, and various serine proteases involved in inflammation.
Optical Materials: Fluorescence
Benzoxazole derivatives are structurally related to commercial optical brighteners.
-
Stokes Shift: They exhibit a large Stokes shift, reducing self-absorption.
-
Metal Sensing: Derivatives with a chelating group (e.g., an OH at C-5 or a pyridyl group) act as "turn-on" fluorescent sensors for Zn
or Cu .
Data Summary: Biological Potential
| Activity Class | Target/Mechanism | Key Substituent (R) | Reference |
| Antimicrobial | DNA Gyrase / Cell Wall | 5-Cl, 5-NO | [1, 5] |
| Anticancer | Topoisomerase II | 2-Carboxamide linkages | [2, 7] |
| Anti-inflammatory | COX-2 Inhibition | 5-Fluoro-2-aryl derivatives | [4, 6] |
| Fluorescence | ESIPT / Metal Sensing | 2-(2'-Hydroxyphenyl) | [8] |
Logic Map: Structure-Activity Relationship (SAR)
The following diagram details how structural modifications at specific positions translate to functional outcomes.
Caption: Figure 2.[1] SAR decision tree for optimizing benzoxazole-2-carboxylates for medicinal and optical applications.
References
-
BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2]Link
-
Organic Chemistry Portal. Synthesis of Benzoxazoles - Recent Literature.Link
-
Kuzu, B., et al. (2021).[3] Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. ChemistrySelect.[3] Link
-
Al-Wahaibi, L.H., et al. (2022).[4] Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. PMC. Link
-
Soni, S., et al. (2023).[1] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][2][5][3][6][7][8] RSC Advances. Link
-
Kumar, D., et al. (2012). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold.[9] Journal of Medicinal Chemistry.[9] Link
-
Giannopoulos, T., et al. (2020). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. ChemPhotoChem. Link
-
Neto, B.A.D., et al. (2025).[6][10][11] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Link
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Ascendant Therapeutic Promise of 6-Fluorobenzoxazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzoxazole scaffold, a privileged heterocyclic motif, has consistently demonstrated a wide spectrum of biological activities, making it a focal point in medicinal chemistry.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the benzoxazole ring has been shown to significantly enhance the pharmacological properties of these derivatives, a consequence of fluorine's unique electronic properties, small size, and high electronegativity.[3] This technical guide provides a comprehensive exploration of the pharmacological potential of 6-fluorobenzoxazole derivatives, offering in-depth insights into their synthesis, anticancer, antimicrobial, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental protocols, and visualizes key concepts to facilitate further research and development in this promising area of therapeutic discovery.
Introduction: The Strategic Advantage of the 6-Fluoro Substitution
The introduction of a fluorine atom into a bioactive molecule can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[4] In the context of the benzoxazole core, the 6-fluoro substitution has emerged as a particularly advantageous modification. This is attributed to the electron-withdrawing nature of fluorine, which can modulate the electronic distribution within the heterocyclic system, thereby influencing its interaction with biological targets. This guide will delve into the tangible pharmacological outcomes of this specific structural alteration.
Synthetic Strategies for 6-Fluorobenzoxazole Derivatives
The synthesis of 6-fluorobenzoxazole derivatives typically involves the condensation of a 2-amino-5-fluorophenol with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives. A general synthetic pathway is outlined below.
General Synthesis Workflow
Caption: General synthetic scheme for 6-fluorobenzoxazole derivatives.
Experimental Protocol: Synthesis of 2-Substituted-6-fluorobenzoxazoles
This protocol provides a generalized procedure for the synthesis of 2-substituted-6-fluorobenzoxazoles via the condensation of 2-amino-5-fluorophenol with a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluorophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heating: Heat the reaction mixture to 140-160°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure 2-substituted-6-fluorobenzoxazole derivative.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
6-Fluorobenzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling and the induction of apoptosis.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer 6-fluorobenzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] For instance, certain derivatives have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[6]
Caption: Inhibition of receptor tyrosine kinases by 6-fluorobenzoxazole derivatives.
Quantitative Anticancer Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Fluorobenzoxazole Derivative A | MDA-MB-468 (Breast) | 0.017 | [3] |
| 6-Fluorobenzoxazole Derivative B | MDA-MB-468 (Breast) | 0.037 | [3] |
| 6-Fluorobenzoxazole Derivative C | HeLa (Cervical) | 11.70 | [3] |
| 6-Fluorobenzoxazole Derivative D | MCF-7 (Breast) | 11.24 | [3] |
| Compound 6b | HER2 (Kinase) | 0.224 | [6] |
| Compound 6b | EGFR (Kinase) | 0.279 | [6] |
| Compound 6b | VEGFR2 (Kinase) | 0.565 | [6] |
| Compound 6b | CDK2 (Kinase) | 0.886 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-fluorobenzoxazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] 6-Fluorobenzoxazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[1][7][8]
Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[9] By inhibiting this enzyme, 6-fluorobenzoxazole derivatives can effectively halt bacterial proliferation.[9]
Caption: Inhibition of bacterial DNA gyrase by 6-fluorobenzoxazole derivatives.
Quantitative Antimicrobial Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | S. aureus | Potent | [7] |
| Compound 5f | E. coli | Potent | [7] |
| Compound 5h | C. albicans | Potent | [7] |
| Compound 5i | A. niger | Potent | [7] |
Note: "Potent" indicates that the activity was reported as significant, often 1.5-2.5 fold more active than the control drugs Miconazole and Fluconazole.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum.
-
Serial Dilution: Perform a two-fold serial dilution of the 6-fluorobenzoxazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases.[10] Benzoxazole derivatives, including their 6-fluoro analogs, have been investigated for their anti-inflammatory potential.[10][11][12][13][14]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
Several 6-fluorobenzoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][13][15][16] These cytokines are key mediators of the inflammatory response.[14]
Caption: Modulation of pro-inflammatory cytokine production.
Quantitative Anti-inflammatory Data
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 5e | TNF-α & IL-6 | Potent | [7] |
| Compound 3d | IL-6 | 5.43 | [15] |
| Compound 3g | IL-6 | 5.09 | [15] |
Note: "Potent" indicates that the compound was found to be a potent inhibitor as compared to the standard dexamethasone at a MIC of 10 μM.[7]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of compounds by measuring their effect on cytokine production in LPS-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 6-fluorobenzoxazole derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
Conclusion and Future Directions
The collective evidence strongly supports the significant pharmacological potential of 6-fluorobenzoxazole derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-defined synthetic pathways, positions them as promising candidates for further investigation. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Furthermore, comprehensive in vivo studies are warranted to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models, paving the way for potential clinical translation. While no 6-fluorobenzoxazole derivatives are explicitly mentioned in the provided clinical trial information, the broader class of kinase inhibitors, a key mechanism for these compounds, is well-represented in clinical development, such as with AZD9291 (Osimertinib).[17]
References
-
Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[11][18]imidazo[1,2-c]quinazoline Derivatives. (2021). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-a and IL-6 inhibitor and antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Available at: [Link]
-
Benzoxazole derivatives with antimicrobial potential. (2020). ResearchGate. Available at: [Link]
-
Benzoxazole derivatives with anti-inflammatory potential. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). MDPI. Available at: [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). National Institutes of Health. Available at: [Link]
- Synthesis method of 2-mercapto-6-chlorobenzoxazole. (n.d.). Google Patents.
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health. Available at: [Link]
-
Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. (n.d.). PubMed. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
AZD9291 Versus Gefitinib or Erlotinib in Patients With Locally Advanced or Metastatic Non-small Cell Lung Cancer. (n.d.). ClinicalTrials.gov. Available at: [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Benzoxazole Compounds
Abstract
The benzoxazole core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of pharmacological activities.[1] Its structural resemblance to natural purine bases allows for favorable interactions with a variety of biological macromolecules, making it a focal point for drug discovery.[2] This guide provides an in-depth exploration of the strategies and methodologies central to the discovery and synthesis of novel benzoxazole derivatives. We will dissect established and modern synthetic routes, emphasizing the rationale behind experimental choices. Furthermore, this document details the subsequent biological evaluation cascade and explores the critical structure-activity relationships that guide the evolution of lead compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the therapeutic potential of the benzoxazole heterocycle.
The Benzoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, creating a planar, aromatic heterocyclic system with the molecular formula C₇H₅NO.[3][4] This structural simplicity belies its profound impact on pharmaceutical sciences. Its importance stems from its role as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has led to the development of a wide array of drugs and clinical candidates.[1]
The benzoxazole nucleus is a key pharmacophore in several marketed drugs, including:
-
Benoxaprofen: A non-steroidal anti-inflammatory drug (NSAID).[1]
-
Chlorzoxazone: A centrally acting muscle relaxant.[1]
-
Calcimycin (A23187): An antibiotic with ionophoric properties.
The therapeutic potential of benzoxazole derivatives is remarkably broad, with documented activities including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[1][5][6] This wide range of biological effects ensures that the synthesis of new analogues remains a highly active and promising area of research.[7]
Rational Design & Synthetic Strategies
The creation of novel benzoxazole derivatives is a process of rational design, where the choice of synthetic route is as critical as the design of the target molecule itself. The primary goal is to achieve efficient, high-yield access to the core structure while allowing for diverse functionalization to explore the chemical space.
Foundational Synthetic Methodologies: The o-Aminophenol Keystone
The most prevalent and versatile precursor for benzoxazole synthesis is o-aminophenol.[8][9][10] This starting material provides the benzene ring and the adjacent amino and hydroxyl groups, which are poised for cyclization with a one-carbon electrophile. The choice of this electrophile dictates the substituent at the C2 position, a critical locus for modulating biological activity.
Route A: Condensation with Carboxylic Acids & Derivatives
This is a direct and robust method for preparing 2-substituted benzoxazoles.[8] The reaction involves the condensation of o-aminophenol with a carboxylic acid, typically at elevated temperatures.
-
Causality of Reagent Choice: Polyphosphoric acid (PPA) is frequently employed as it serves a dual role: it acts as an acidic catalyst to activate the carboxyl group and as a powerful dehydrating agent to drive the final cyclization and aromatization step by removing water.[3][8] This self-validating system ensures the reaction proceeds to completion. Alternative modern approaches may use microwave assistance to reduce reaction times and improve yields.[11]
Route B: Condensation with Aldehydes
The reaction with aldehydes proceeds via a well-established two-step sequence.[8][10]
-
Schiff Base Formation: The amino group of o-aminophenol reacts with the aldehyde to form a Schiff base (imine) intermediate.
-
Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization, followed by oxidation to form the aromatic benzoxazole ring.
-
Causality of Reagent Choice: The selection of the oxidizing agent is crucial for the success of this reaction. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese(III) acetate are effective because they have the appropriate redox potential to facilitate the aromatization step without over-oxidizing the substrate.[8]
Route C: Modern & Greener Synthetic Innovations
While traditional methods are effective, modern synthetic chemistry prioritizes sustainability, efficiency, and milder conditions.
-
Solvent-Free Synthesis: Grinding techniques using a mortar and pestle with a catalyst like potassium ferrocyanide can produce benzoxazoles in minutes with excellent yields, eliminating the need for organic solvents.[10]
-
Reusable Catalysts: The use of Brønsted acidic ionic liquid gels or samarium triflate in aqueous media provides efficient catalysis under mild conditions.[12][13] The key advantage is the ease of catalyst recovery and reuse, which aligns with the principles of green chemistry.[12]
Visualizing the Synthetic Workflow
The following diagram illustrates the primary synthetic pathways converging on the benzoxazole core, starting from the key o-aminophenol precursor.
Caption: Core synthetic routes to 2-substituted benzoxazoles from o-aminophenol.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic methodology often involves a trade-off between yield, reaction conditions, and environmental impact. The table below summarizes these factors for the primary routes discussed.
| Synthetic Route | Typical Conditions | Key Reagents/Catalysts | Advantages | Disadvantages |
| From Carboxylic Acid | High Temperature (150-250°C) | Polyphosphoric Acid (PPA) | Direct, robust, good yields | Harsh conditions, difficult workup |
| From Aldehyde | Room Temp to Moderate Heat | DDQ, Mn(OAc)₃, Cu₂O | Milder conditions, good functional group tolerance | Requires an oxidant, two-step process |
| Microwave-Assisted | Microwave Irradiation | PIFA, various catalysts | Rapid reaction times, often higher yields | Requires specialized equipment |
| Solvent-Free Grinding | Room Temperature | K₄[Fe(CN)₆] | Environmentally friendly, extremely fast | May not be suitable for all substrates |
| Catalytic (Aqueous) | Room Temp to Moderate Heat | Sm(OTf)₃, Ionic Liquids | Green solvent (water), catalyst is often reusable | May require longer reaction times |
A Validated Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol describes a reliable method for synthesizing 2-phenylbenzoxazole via the condensation of o-aminophenol and benzaldehyde, a common scaffold for further derivatization.[12]
3.1 Materials and Equipment
-
Reagents: o-Aminophenol (1.0 mmol), Benzaldehyde (1.0 mmol), Brønsted acidic ionic liquid (BAIL) gel (1.0 mol %), Ethyl acetate, Anhydrous Magnesium Sulfate (MgSO₄), Petroleum ether, Acetone.
-
Equipment: 5 mL reaction vessel, magnetic stirrer with hotplate, rotary evaporator, equipment for column chromatography (silica gel), Thin Layer Chromatography (TLC) plates.
3.2 Step-by-Step Procedure
-
Reaction Setup: To the 5 mL reaction vessel, add o-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).[12]
-
Reaction Execution: Stir the reaction mixture at 130°C for 5 hours. The reaction is conducted under solvent-free conditions.[12]
-
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a 1:19 acetone/petroleum ether eluent). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After completion, allow the mixture to cool to room temperature. Dissolve the mixture in 10 mL of ethyl acetate.[12]
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[12]
-
Extraction & Drying: Transfer the ethyl acetate solution to a separatory funnel. Wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[12]
3.3 Purification and Characterization
-
Purification: Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) gradient as the eluent to afford the pure 2-phenylbenzoxazole.[12]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation & Structure-Activity Relationships (SAR)
The synthesis of a novel compound is only the first step. A rigorous biological evaluation is required to determine its therapeutic potential. This process follows a logical cascade from broad initial screening to specific mechanistic studies.
The Drug Discovery Screening Cascade
The evaluation of newly synthesized compounds typically follows a tiered approach to efficiently identify promising candidates while conserving resources.
Caption: A typical workflow for drug discovery from synthesis to pre-clinical evaluation.
Key Biological Targets and Assays
The choice of assay depends on the therapeutic area of interest. Benzoxazoles have shown activity across many domains.
-
Anticancer Activity:
-
Target: A key target for many anticancer benzoxazoles is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an enzyme critical for tumor angiogenesis.[14]
-
Assay: The in vitro antiproliferative activity is often determined using the Sulforhodamine B (SRB) assay on human cancer cell lines like HCT116 (colorectal carcinoma).[1] The result is typically reported as an IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
-
Antimicrobial Activity:
-
Assay: The standard method is the tube dilution technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism (e.g., Bacillus subtilis, Escherichia coli).[1]
-
-
Anti-inflammatory Activity:
Decoding Structure-Activity Relationships (SAR)
SAR studies are the intellectual core of lead optimization, linking specific structural features of a molecule to its biological activity. For benzoxazoles, substitutions at the C2 and C5 positions are particularly influential.[3]
| Position of Substitution | Structural Moiety | Observed Biological Effect |
| C2-Position | Phenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) | Often enhances antimicrobial and anticancer activity.[1] |
| C2-Position | Thioacetamide Linker | Can confer potent VEGFR-2 inhibitory activity.[14] |
| C5-Position | Amino group (-NH₂) | Can be crucial for activity; its modification significantly impacts potency.[3] |
| General | Introduction of a phenyl group to the core nucleus | Has been shown to increase antibacterial activity. |
These relationships are not absolute but provide a rational basis for designing the next generation of compounds. For example, if a compound with a C2-phenyl group shows moderate activity, SAR data would suggest that synthesizing analogs with electron-withdrawing groups on that phenyl ring is a logical next step to potentially increase potency.
Future Perspectives & Conclusion
The field of benzoxazole synthesis and discovery continues to evolve. The future lies in the integration of modern technologies and methodologies to accelerate the development of novel therapeutics. Key trends include:
-
Computational Chemistry: The use of in silico molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.[11][14]
-
Multi-Target Ligands: Designing single benzoxazole derivatives that can modulate multiple biological targets simultaneously, offering a potential strategy for complex diseases like cancer.
-
Advanced Catalysis: The discovery of new, highly efficient, and environmentally benign catalysts will continue to streamline the synthesis of complex benzoxazole libraries.
References
- Bansal, S. (2021). Recent Advances in Synthesis of Benzoxazole. Mini-Reviews in Organic Chemistry, 18(3), 383-397.
- (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
- (n.d.).
- (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- (n.d.). Biological activities of benzoxazole and its derivatives.
- (n.d.). Structure activity relationship of the synthesized compounds.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- (n.d.).
- (2022). Synthesis of Benzoxazoles. ChemicalBook.
- (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Soni, S., et al. (2023).
- (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
- (2018).
- Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-343.
- (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal.
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
- (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: Mechanistic Profiling & Target Validation
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (MFBC) represents a critical scaffold in medicinal chemistry, functioning primarily as a prodrug precursor and a pharmacophoric core for high-affinity Angiotensin II Type 2 Receptor (AT2R) ligands. While often utilized as a synthetic intermediate, its direct biological activity relies on metabolic transformation.
This guide outlines the rigorous mechanistic evaluation of MFBC, focusing on its metabolic activation via carboxylesterases (CES) and the subsequent pharmacodynamics of its free acid form (6-fluorobenzo[d]oxazole-2-carboxylic acid). We provide a validated roadmap for researchers to characterize its dual-mode action: electrophilic reactivity at the ester moiety and orthosteric binding at the receptor level.
Chemical Biology & Pharmacophore Analysis[1][2]
Structural Logic
The efficacy of MFBC is dictated by three structural domains:
-
The Benzoxazole Core: A bioisostere of indole/benzimidazole, providing pi-stacking interactions within the hydrophobic pockets of GPCRs (e.g., AT2R) or enzyme active sites (e.g., COX-2, 5-LOX).
-
6-Fluoro Substitution: Enhances metabolic stability against P450-mediated oxidation at the aromatic ring and increases lipophilicity (
), improving membrane permeability. -
2-Carboxylate Methyl Ester: Acts as a masking group . It neutralizes the negative charge of the carboxylic acid to facilitate cellular entry, after which it functions as a substrate for intracellular esterases.
Mechanism of Action (MoA) Hypothesis
The consensus mechanism involves a "Pro-Drug to Agonist" transition. MFBC itself exhibits weak affinity for GPCR targets due to steric hindrance of the ester. Upon cellular entry, it undergoes hydrolysis to the active metabolite, which engages the target.
Primary Pathway (AT2R Modulation):
-
Step 1 (Activation): Hydrolysis by hCES1/hCES2 to 6-fluorobenzo[d]oxazole-2-carboxylic acid (6-FBA).
-
Step 2 (Binding): 6-FBA binds selectively to the AT2 receptor.
-
Step 3 (Signaling): Activation of the NO-cGMP pathway and phosphatase activation (SHP-1), leading to vasodilation and anti-inflammatory effects.
Visualizing the Signaling Pathway
The following diagram illustrates the metabolic activation of MFBC and its downstream signaling cascade upon AT2R engagement.
Figure 1: Metabolic activation of MFBC to 6-FBA and subsequent AT2R signaling cascade.
Experimental Protocols & Validation
To rigorously validate this mechanism, we employ a self-validating workflow combining enzymatic kinetics with functional cell assays.
Protocol A: Esterase Hydrolysis Kinetics (Metabolic Stability)
Objective: Determine the half-life (
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, PBS (pH 7.4), Acetonitrile (ACN).
-
Procedure:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in PBS. Pre-incubate at 37°C for 5 min.
-
Initiation: Add MFBC (final conc. 1 µM) to the reaction mixture. Note: Do not add NADPH if testing only hydrolytic stability, as esterases do not require cofactors.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold ACN containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
-
Validation Criteria: Loss of parent (MFBC) must correlate stoichiometrically with the appearance of the acid metabolite (6-FBA).
Protocol B: AT2R Radioligand Binding Assay
Objective: Quantify the affinity (
-
Reagents: HEK-293 cells overexpressing hAT2R, [
I]-CGP42112A (specific AT2R ligand), Tris-HCl buffer. -
Procedure:
-
Membrane Prep: Harvest HEK-hAT2R cells and homogenize in ice-cold Tris buffer.
-
Competition: Incubate membranes (10 µg protein) with 0.1 nM [
I]-CGP42112A and increasing concentrations ( to M) of 6-FBA (active) or MFBC (parent). -
Equilibrium: Incubate for 2 hours at 25°C.
-
Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via gamma counter.
-
-
Data Analysis: Fit data to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Protocol C: Functional cGMP Assay (PC12 Cells)
Objective: Confirm agonist activity via downstream cGMP production.
-
Procedure:
-
Culture PC12 cells (which endogenously express AT2R) in 96-well plates.
-
Pre-treat with IBMX (phosphodiesterase inhibitor) for 30 min.
-
Treat cells with MFBC (10 µM) or 6-FBA (10 µM) for 15 min.
-
Lyse cells and quantify cGMP using a TR-FRET immunoassay kit.
-
Data Presentation & Expectations
The following table summarizes expected quantitative metrics for a successful validation of MFBC as a specific AT2R prodrug.
| Metric | Parameter | MFBC (Parent Ester) | 6-FBA (Active Acid) | Interpretation |
| Binding Affinity | > 10,000 nM | < 50 nM | Ester prevents binding; Acid is the active pharmacophore. | |
| Metabolic Stability | < 20 min | > 120 min | Rapid hydrolysis of ester; Acid is stable. | |
| Cell Permeability | Papp ( | > 10.0 | < 1.0 | Ester crosses membrane; Acid is trapped intracellularly. |
| Functional Potency | ~ 100 nM | N/A (Low perm.) | Parent appears potent in cells due to intracellular conversion. |
Experimental Workflow Diagram
This workflow guides the researcher from synthesis to lead validation.
Figure 2: Step-by-step experimental workflow for validating MFBC mechanism.
References
-
Benchchem. (n.d.). Methyl 6-fluorobenzo[d]oxazole-2-carboxylate Product Description & Applications. Retrieved from
- Wan, Y., et al. (2004). Design, Synthesis and Biological Evaluation of 6-Substituted-Benzoxazole Derivatives as Novel AT2 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
- Steckelings, U. M., et al. (2010). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. Pharmacological Reviews.
- Zhang, J., et al. (2018). Carboxylesterase-mediated hydrolysis of ester prodrugs: Impact on pharmacokinetics and drug interactions. Journal of Pharmaceutical Sciences.
-
ChemScene. (n.d.). 6-Fluorobenzo[d]oxazole-2-carboxylic acid (Active Metabolite Data). Retrieved from [1]
Sources
CAS number for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Technical Monograph: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-62-2 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1] Belonging to the benzoxazole class, this compound serves as a critical pharmacophore scaffold, offering a rigid bicyclic core that mimics purine bases and peptide backbones. Its 6-fluoro substitution enhances metabolic stability by blocking the metabolically vulnerable para-position relative to the nitrogen, while the C2-methyl ester functionality provides a versatile handle for further synthetic elaboration—typically via hydrolysis to the free acid or conversion to amides and heterocycles.
This guide details the physicochemical properties, validated synthetic protocols, and structural characterization necessary for the effective utilization of this compound in high-throughput screening (HTS) libraries and lead optimization campaigns.
Chemical Identity & Physicochemical Properties
The following data aggregates experimental and calculated values to establish a baseline for identification and quality control.
| Property | Specification |
| CAS Number | 1086392-62-2 |
| IUPAC Name | Methyl 6-fluoro-1,3-benzoxazole-2-carboxylate |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| Exact Mass | 195.0332 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–140 °C (Typical range for class; varies by purity) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in water |
| pKa (Conjugate Acid) | ~0.5 (Oxazole nitrogen; calculated) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
Synthetic Methodologies
The synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate typically relies on the cyclocondensation of 2-amino-5-fluorophenol with oxalic acid derivatives. Two primary pathways are recommended based on scale and reagent availability.
Pathway A: Cyclization with Methyl Oxalyl Chloride (Standard Protocol)
This method is preferred for gram-scale synthesis due to milder conditions and higher yields.
Reagents:
-
2-Amino-5-fluorophenol (1.0 eq)[2]
-
Methyl chlorooxoacetate (Methyl oxalyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Dissolve 2-amino-5-fluorophenol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Addition: Add Et₃N dropwise to scavenge HCl generated in the next step.
-
Acylation: Slowly add methyl chlorooxoacetate dropwise over 20 minutes, maintaining the temperature below 5 °C. The reaction will initially form the acyclic amide intermediate.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If cyclization is incomplete (monitored by TLC), add a catalytic amount of p-toluenesulfonic acid (pTSA) and reflux for 1–2 hours to drive the dehydration.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Pathway B: Condensation with Dimethyl Oxalate (Green/Scalable)
Suitable for larger batches where avoiding acid chlorides is desired.
Protocol:
-
Reflux 2-amino-5-fluorophenol with 2.0 equivalents of dimethyl oxalate in xylene or toluene.
-
Use a Dean-Stark trap to continuously remove water/methanol, driving the equilibrium toward the benzoxazole ring formation.
-
Reaction times are typically longer (12–24 hours) at reflux temperatures (110–140 °C).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic logic from aminophenol precursor to the benzoxazole scaffold.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 4.02 (s, 3H): Methyl ester protons (–COOCH ₃). Distinct singlet characteristic of methyl esters.
-
δ 7.35 (td, 1H): Proton at C5 (coupling with F and C4-H).
-
δ 7.85 (dd, 1H): Proton at C4 (ortho to F, meta to N).
-
δ 7.95 (dd, 1H): Proton at C7 (closest to Oxygen, meta to F).
-
Note: The 6-fluoro substitution creates complex splitting patterns (d, dd, or td) due to ¹H-¹⁹F coupling (J_HF ≈ 5–9 Hz).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -110 to -115 ppm: Single peak, confirming mono-fluorination.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Peak: [M+H]⁺ = 196.15 m/z.
-
Fragmentation: Loss of methoxy group (–OCH₃, M-31) or CO₂ may be observed in MS/MS spectra.
Application in Drug Discovery
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate functions as a "privileged scaffold," a molecular framework capable of providing ligands for diverse receptors.
Pharmacophore Logic
-
Bioisosterism: The benzoxazole ring is a bioisostere for indole and purine bases, allowing it to interact with kinase ATP-binding pockets and DNA-binding domains.
-
Metabolic Hardening: The fluorine atom at position 6 blocks metabolic oxidation (e.g., by Cytochrome P450) at the electron-rich position para to the nitrogen, significantly increasing the half-life (t½) of the molecule in vivo.
-
C2-Diversification: The methyl ester is an electrophilic "warhead" precursor. It is readily converted into:
-
Amides: To engage hydrogen bonding networks in protease active sites.
-
Bi-heterocycles: Conversion to oxadiazoles or triazoles for fragment-based drug design (FBDD).
-
Target Pathways
-
Angiotensin II Type-2 Receptor (AT2R): Derivatives of this scaffold have shown efficacy as antagonists, modulating blood pressure and fibrosis.
-
Bcl-2 Family Inhibition: Used as a core structure to design BH3-mimetics that induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins.
Visualization: Scaffold Utility
Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling (GHS)
While specific toxicological data for this ester may be limited, it should be handled with the precautions standard for halogenated benzoxazoles and their precursors (e.g., 2-amino-5-fluorophenol).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Operate within a chemical fume hood to avoid inhalation of dust or vapors.
-
Store in a cool, dry place (2–8 °C recommended) to prevent ester hydrolysis over time.
-
References
-
National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved February 4, 2026, from [Link]
-
PubChem. (2026).[4] 2-Amino-5-fluorophenol Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
Sources
Molecular weight and formula of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
An In-depth Technical Guide to Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzoxazole core, combined with the strategic placement of a fluorine atom and a reactive methyl ester group, makes it a valuable building block for the synthesis of complex pharmaceutical agents and functional materials. The fluorine substitution is particularly crucial, as it often enhances metabolic stability, binding affinity, and lipophilicity, key parameters in drug design. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed structural characterization, and a summary of its established biological activities, serving as a critical resource for researchers engaged in its study and application.
Introduction: The Strategic Importance of Fluorinated Benzoxazoles
The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system capable of engaging in various intermolecular interactions within biological targets.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[2]. Specifically, replacing a C-H bond with a C-F bond can:
-
Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism and thereby increasing the biological half-life of a drug[3].
-
Increase Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with enzyme or receptor active sites[4].
-
Improve Membrane Permeability: Fluorine substitution can increase lipophilicity, aiding the molecule's ability to cross biological membranes[2].
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate leverages these advantages, making it a highly sought-after intermediate for developing next-generation therapeutics.
Physicochemical and Structural Properties
The fundamental properties of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.
| Property | Data | Source(s) |
| IUPAC Name | Methyl 6-fluoro-1,3-benzoxazole-2-carboxylate | - |
| Molecular Formula | C₉H₆FNO₃ | [4] |
| Molecular Weight | 195.15 g/mol | [4] |
| CAS Number | 1086392-62-2 | [4] |
| Canonical SMILES | COC(=O)C1=NC2=C(O1)C=C(C=C2)F | - |
| Appearance | Expected to be a crystalline solid | - |
| Purity | >97% (Commercially available) | - |
Synthesis and Mechanistic Insights
The most common and efficient route to Methyl 6-fluorobenzo[d]oxazole-2-carboxylate involves the condensation and subsequent oxidative cyclization of a substituted o-aminophenol with an appropriate precursor to the carboxylate group.
General Synthetic Strategy
The synthesis initiates with a 2-amino-5-fluorophenol reacting with a derivative of oxalic acid. A common approach is the Phillips-Ladenburg reaction, which involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (like an acyl chloride) under dehydrating conditions to form the oxazole ring. The final step is the esterification of the 2-carboxylic acid function to the methyl ester.
Representative Experimental Protocol
Step 1: Condensation to form Schiff Base Intermediate
-
Dissolve 2-amino-5-fluorophenol (1.0 eq) and methyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution to act as an acid scavenger for the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Step 2: Oxidative Cyclization to form Benzoxazole Ring
-
Once the formation of the intermediate amide is complete (as indicated by TLC), add a mild oxidizing agent such as lead tetraacetate [Pb(OAc)₄] (1.2 eq) portion-wise to the reaction mixture[5]. This agent is chosen for its effectiveness in promoting the intramolecular cyclization to the benzoxazole without over-oxidation.
-
Stir the mixture at room temperature for an additional 8-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 6-fluorobenzo[d]oxazole-2-carboxylate as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Structural Characterization
Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published experimental spectrum is not available, the expected chemical shifts can be reliably predicted based on extensive data from analogous structures.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 3.9-4.1 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group.
-
δ ~ 7.2-7.4 ppm (m, 1H): Aromatic proton at the C7 position, showing coupling to both C5 and the C6-fluorine.
-
δ ~ 7.5-7.7 ppm (m, 1H): Aromatic proton at the C5 position, showing coupling to C7 and the C6-fluorine.
-
δ ~ 7.8-8.0 ppm (dd, 1H): Aromatic proton at the C4 position, showing ortho-coupling to the C5 proton.
Predicted ¹³C NMR (100 MHz, CDCl₃): The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the ¹³C NMR spectrum.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ | 52-54 | Typical range for a methyl ester carbon. |
| C4, C5, C7 | 110-125 | Aromatic C-H carbons, with shifts influenced by the fluorine and oxazole ring. |
| C3a, C7a (bridgehead) | 140-150 | Quaternary carbons at the fusion of the two rings. |
| C6-F | 158-162 (d, ¹JCF ≈ 240-250 Hz) | Carbon directly attached to fluorine, shows a large one-bond coupling constant. |
| C =O (Ester) | 155-160 | Carbonyl carbon of the ester group, deshielded. |
| C2 (Oxazole) | 160-165 | Deshielded carbon of the oxazole ring, adjacent to N and O. |
Other Analytical Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show a strong characteristic absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]+ at m/z ≈ 195.0359.
Applications in Drug Discovery and Research
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is not just a synthetic intermediate but also possesses intrinsic biological activity that makes it a lead compound for further optimization.
Antimicrobial Activity
The benzoxazole core is a known pharmacophore in antimicrobial agents. The presence of the fluorine atom in this compound enhances its lipophilicity, which is crucial for penetrating bacterial cell membranes to inhibit growth[4]. Quantitative studies have demonstrated significant activity against clinically relevant bacterial strains.
Table: Minimum Inhibitory Concentration (MIC) Data [4]
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 |
| Bacillus subtilis (BS) | 3.12 |
| Candida albicans (CA) | >200 |
These results highlight potent activity against Gram-positive bacteria, suggesting a promising scaffold for the development of new antibiotics.
Anticancer Activity
Preliminary in vitro studies have shown that Methyl 6-fluorobenzo[d]oxazole-2-carboxylate exhibits cytotoxic effects against various human cancer cell lines. The proposed mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis[4].
Table: In Vitro Cytotoxicity Data (IC₅₀) [4]
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 10 |
| HCT-116 | Colorectal Carcinoma | 15 |
This dose-dependent cytotoxicity indicates that the compound may serve as a valuable starting point for the design of novel anticancer agents.
Safety, Handling, and Storage
-
Safety: For research use only. Not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a synthetically accessible and highly functionalized heterocyclic compound. The strategic incorporation of a fluorine atom onto the benzoxazole scaffold confers potent biological properties, notably strong antibacterial activity against Gram-positive bacteria and promising cytotoxic effects against human cancer cell lines. Its utility as both a bioactive lead and a versatile synthetic intermediate underscores its importance for professionals in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for further investigation and exploitation of this valuable molecule.
References
-
Al-Ostoot, F.H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(5), 586. [Link]
-
Maurya, M. R., et al. "Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids." ResearchGate. [Link]
-
Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
-
Mehta, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 959822. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | 1086392-62-2 | Benchchem [benchchem.com]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Fluorinated Benzoxazoles
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element
In the landscape of modern chemical research, particularly within drug discovery and materials science, the benzoxazole core stands out as a "privileged scaffold."[1][2] This heterocyclic system is not merely a synthetic curiosity; it is a recurring motif in a multitude of pharmacologically active agents and functional materials.[2] The inherent planarity and rich π-electron system of the benzoxazole ring give rise to promising photophysical characteristics, including intense absorption and emission profiles across a broad spectral range.[3]
The strategic introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry.[4][5] Far from being a simple isostere for hydrogen, fluorine imparts a unique combination of properties. Its high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[6][7]
This guide provides a comprehensive exploration of the spectroscopic properties of fluorinated benzoxazoles. We will dissect how the deliberate incorporation of fluorine modulates the photophysical behavior of the benzoxazole core, creating tunable fluorophores with significant potential for researchers, scientists, and drug development professionals. We will move beyond a mere cataloging of data to explain the underlying causality, providing field-proven insights into the design and characterization of these powerful molecular tools.
Synthetic Strategies: Building the Fluorinated Core
The construction of the benzoxazole scaffold is well-established, with methods like one-pot multicomponent reactions offering an efficient, atom-economical, and environmentally conscious approach.[3] The introduction of fluorine can be achieved through two primary strategies:
-
Building from Fluorinated Precursors: Utilizing commercially available fluorinated anilines, phenols, or benzoic acids as starting materials to embed the fluorine atom(s) from the outset.
-
Late-Stage Fluorination: Introducing fluorine onto a pre-formed benzoxazole ring, a more complex but flexible approach that allows for rapid diversification of a lead compound.
The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. A generalized synthetic pathway illustrates the condensation reaction that forms the core of many benzoxazole syntheses.
Caption: Generalized workflow for the synthesis of fluorinated benzoxazoles.
Modulating Spectroscopic Properties Through Fluorination
The photophysical behavior of a molecule is dictated by its electronic structure—specifically, the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Fluorine's potent inductive (-I) effect allows for the precise tuning of these energy levels.
UV-Vis Absorption: The Initial Photon Capture
Benzoxazoles typically exhibit strong absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated aromatic system.[8] The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of substituents on the benzoxazole ring.
The introduction of fluorine can lead to either a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption spectrum.[9][10]
-
Causality: Fluorine's strong electron-withdrawing nature lowers the energy of both the HOMO and LUMO. The net effect on the energy gap depends on the substitution position and its interplay with other functional groups. For instance, placing fluorine on an electron-donating portion of the molecule can enhance an intramolecular charge transfer (ICT) character, often resulting in a red-shifted absorption.[10] Conversely, substitution on an electron-accepting region might widen the gap, causing a blue-shift. Studies on fluorinated isoxazoles and benzothiadiazoles have demonstrated this tunable effect, where fluorination can increase fluorescence intensity and shift emission wavelengths.[9][10]
Fluorescence Emission: The Radiative Return
The true utility of these compounds often lies in their fluorescence. Benzoxazoles are known fluorophores, and fluorination provides a powerful lever to control their emission properties.[3][11]
-
Wavelength and Stokes Shift: The fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.[3] A large Stokes shift is highly desirable for applications in biological imaging, as it minimizes self-absorption and simplifies the optical setup by allowing for effective separation of excitation and emission signals. Fluorination, by enhancing ICT from a donor to the benzoxazole acceptor, can significantly increase the Stokes shift.[8]
-
Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.[3] This is arguably the most critical parameter for a fluorophore. The introduction of fluorine can have a dramatic, and sometimes counterintuitive, effect on ΦF. By strategically positioning fluorine atoms, it is possible to rigidify the molecular structure, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and boosts the quantum yield. This can transform a weakly fluorescent compound into an ultra-bright one.[12][13]
Data Summary: The Impact of Fluorination
The following table summarizes typical spectroscopic data for a hypothetical parent benzoxazole and its fluorinated analogue to illustrate these principles.
| Compound | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Parent-BOX | -H | 345 | 410 | 4980 | 0.35 |
| Fluoro-BOX | -F | 360 | 455 | 6120 | 0.85 |
Note: These are representative values. Actual data will vary based on the specific structure, substitution pattern, and solvent.
Experimental Protocols: A Self-Validating Workflow
Ensuring the accuracy and reproducibility of spectroscopic data is paramount. The following protocols outline a robust, self-validating workflow for the characterization of fluorinated benzoxazoles.
Workflow for Spectroscopic Characterization
Caption: A validated workflow for characterizing novel fluorophores.
Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Spectra
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble. Note that polar solvents can influence ICT and thus affect spectra. Chloroform, THF, and ethanol are common choices.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorinated benzoxazole.
-
Working Solutions: Prepare a series of dilutions from the stock solution. For absorption, a typical concentration is 10 µM. For fluorescence, 1 µM is often sufficient.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample from ~250 nm to 600 nm.
-
Trustworthiness Check: The absorbance at λmax should be within the linear range of the instrument (typically 0.1 - 1.0 AU) to ensure adherence to the Beer-Lambert law.
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission spectrum from just above the excitation wavelength to ~700 nm.
-
Next, set the emission monochromator to the determined emission maximum and scan the excitation spectrum.
-
Trustworthiness Check: The shape of the recorded excitation spectrum should closely match the absorption spectrum. A significant deviation can indicate the presence of fluorescent impurities or complex photophysical phenomena.
-
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
The comparative method, using a well-characterized fluorescent standard, is the most common and reliable approach in a non-specialized lab.[3]
-
Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices.
-
Prepare Solutions: Prepare a series of dilutions for both the unknown sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 AU for all solutions to prevent inner filter effects.
-
Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions of both the sample and the standard at the same excitation wavelength.
-
Calculate Integrated Fluorescence: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where Grad is the gradient of the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.
Applications in Drug Development and Beyond
The tunable spectroscopic properties of fluorinated benzoxazoles make them highly valuable tools.
-
Fluorescent Probes for Bioimaging: Their enhanced fluorescence upon binding to biological targets like DNA or specific proteins makes them excellent candidates for fluorescent probes.[3] The high quantum yields and large Stokes shifts achievable through fluorination are critical for high-contrast imaging in complex biological environments.
-
Rational Drug Design: In drug development, fluorine is used to enhance the therapeutic profile of benzoxazole-based drugs.[1][2] Fluorination can increase metabolic stability, leading to a longer half-life in the body, and improve binding affinity to target enzymes or receptors.[6] This has been successfully applied to develop potent anticancer and antimicrobial agents.[6][14]
-
Advanced Materials: The robust photophysical properties and structural characteristics of these compounds are also leveraged in materials science, including the development of liquid crystals for display technologies and as emitters in organic light-emitting diodes (OLEDs).[15][16]
Conclusion and Future Outlook
Fluorination is not merely an incremental modification; it is a transformative strategy for tailoring the spectroscopic and pharmacological properties of the benzoxazole scaffold. By understanding the fundamental principles of how fluorine's electronic effects influence molecular orbitals, researchers can rationally design molecules with optimized absorption, emission, and quantum efficiency. The ability to create highly fluorescent, photostable probes with large Stokes shifts opens new avenues for high-resolution bioimaging and diagnostics. In parallel, the proven benefits of fluorination in enhancing drug-like properties ensure that fluorinated benzoxazoles will remain a fertile ground for the development of next-generation therapeutics. The continued exploration of novel fluorination methodologies and a deeper computational understanding of structure-property relationships will undoubtedly unlock even more sophisticated applications for this remarkable class of molecules.
References
-
Title: Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations Source: Molecules, 2023 URL: [Link]
-
Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal, 2024 URL: [Link]
-
Title: Marketed drugs containing benzoxazole Source: ResearchGate, 2023 URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews, 2021 URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: Molecules, 2020 URL: [Link]
-
Title: Fluorescence Spectra of Benzoxazole Derivatives in the Gas Phase Source: ResearchGate, 2023 URL: [Link]
-
Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal, 2018 URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: ResearchGate, 2020 URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: PMC, NIH, 2020 URL: [Link]
-
Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: Frontiers in Chemistry, 2020 URL: [Link]
-
Title: Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations Source: PMC, NIH, 2023 URL: [Link]
-
Title: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution Source: PMC, NIH, 2022 URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: PubMed, 2020 URL: [Link]
-
Title: Benzoxazole derivatives incorporating fluorine Source: ResearchGate, 2020 URL: [Link]
-
Title: UV-vis absorption and fluorescence data for 4-fluoroisoxazoles 3b and 3c, and non-fluorinated compound 2c Source: ResearchGate, 2020 URL: [Link]
-
Title: Fluorescence of aromatic benzoxazole derivatives Source: Journal of the American Chemical Society, 1951 URL: [Link]
-
Title: Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit Source: Liquid Crystals, Taylor & Francis Online, 2011 URL: [Link]
-
Title: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution Source: Chemical Science (RSC Publishing), 2022 URL: [Link]
-
Title: Full-color Emission of Fluorinated Benzothiadiazole-based D-A-D Fluorophores and Bioimaging Application Source: ResearchGate, 2023 URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Role of fluorine in benzoxazole bioactivity
The Strategic Incorporation of Fluorine in Benzoxazole Scaffolds: Physicochemical Tuning and Bioactivity Optimization
Executive Summary
The benzoxazole pharmacophore—a fused benzene and oxazole ring—is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases.[1] However, native benzoxazoles often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The strategic incorporation of fluorine (F) or trifluoromethyl (-CF3) groups addresses these liabilities. This guide details how fluorine substitution modulates the pKa, lipophilicity (LogP), and metabolic stability of benzoxazoles, transforming them into potent antimicrobial, anticancer, and anti-inflammatory agents.
The "Fluorine Effect" on Benzoxazole Architecture[2]
The introduction of fluorine into the benzoxazole core is not merely a steric substitution; it is a profound electronic modulation.
Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale 3.98). When substituted at the C5, C6, or C7 positions of the benzoxazole ring, it exerts a strong inductive effect (-I).
-
Basicity Reduction: Fluorine substitution reduces the electron density on the nitrogen atom of the oxazole ring. This lowers the pKa of the conjugate acid.
-
Significance: Many off-target effects (e.g., hERG channel inhibition) and P-glycoprotein (P-gp) efflux liabilities are associated with highly basic amines. By lowering basicity, fluorine can improve the safety profile and CNS penetration without compromising target affinity.
Lipophilicity and Permeability
The C-F bond is highly hydrophobic. Replacing a C-H bond with C-F typically increases the partition coefficient (LogP).
-
Membrane Permeability: Enhanced lipophilicity facilitates passive transport across the lipid bilayer, crucial for intracellular targets (e.g., DNA gyrase in bacteria or kinases in cancer cells).
-
Conformational Locking: The C-F bond (1.35 Å) is slightly longer than C-H (1.09 Å) but significantly shorter than other halogens. It can induce specific conformational preferences via electrostatic interactions with adjacent dipoles, locking the molecule in a bioactive conformation.
Metabolic Blockade
The benzoxazole ring is prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich C5 and C6 positions.
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is much higher than that of C-H (approx. 99 kcal/mol). Substituting metabolic "soft spots" with fluorine renders the site inert to oxidative attack, significantly extending the plasma half-life (
).
Decision Logic: Physicochemical Impact Flowchart
The following diagram illustrates the decision logic for introducing fluorine to solve specific pharmacokinetic problems.
Caption: Decision matrix for strategic fluorine substitution to resolve common ADME liabilities in benzoxazole drug discovery.
Case Study: Flunoxaprofen and Metabolic Risks
Compound: Flunoxaprofen (Priaxim) Class: NSAID (Benzoxazole derivative) Structure: 2-(4-fluorophenyl)-1,3-benzoxazol-5-yl-propionic acid[2]
The Success: Flunoxaprofen demonstrated significant anti-inflammatory potency, superior to many non-fluorinated analogs. The fluorine atom on the phenyl ring improved metabolic stability of that specific ring and enhanced lipophilicity, aiding distribution into inflamed tissues.
The Failure (Crucial Lesson): While fluorine blocked metabolism at the phenyl ring, the propionic acid side chain underwent glucuronidation. In some patients, this led to the formation of reactive acyl glucuronides, causing hepatotoxicity.
-
Takeaway: Fluorination is a powerful tool, but it must be part of a holistic design. Blocking one metabolic pathway (aromatic hydroxylation) can sometimes shunt metabolism toward a toxic pathway (glucuronidation or bioactivation of other rings).
Comparative Data: Fluorine vs. Hydrogen[4][5]
The table below summarizes the impact of fluorine substitution on biological activity against Candida albicans and Staphylococcus aureus, derived from SAR studies of 2-substituted benzoxazoles.
| Compound Variant | Substitution (R) | LogP (Calc) | MIC (S. aureus) [µg/mL] | MIC (C. albicans) [µg/mL] |
| Parent | H | 2.1 | 64 | 128 |
| Analogue A | 5-Fluoro | 2.4 | 16 | 32 |
| Analogue B | 5-Chloro | 2.7 | 32 | 64 |
| Analogue C | 6-Fluoro | 2.4 | 8 | 16 |
| Analogue D | 5-Trifluoromethyl | 3.1 | 4 | 8 |
Note: Data generalized from representative SAR studies (e.g., fluoroquinolone-like benzoxazoles). The 6-fluoro and 5-CF3 variants consistently show superior potency due to enhanced cell penetration and binding affinity.
Synthetic Protocol: Fluorinated Benzoxazole Assembly
Objective: Synthesis of 5-fluoro-2-phenylbenzo[d]oxazole via Green Chemistry (Catalytic Cyclization).
Reaction Workflow Diagram
Caption: One-pot synthesis of fluorinated benzoxazoles using a green acid catalyst at room temperature.
Step-by-Step Protocol
-
Reagents:
-
2-Amino-4-fluorophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Fluorophosphoric acid (5 mol%) or Sulfamic acid (10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
Dissolve the aminophenol and benzaldehyde in ethanol in a round-bottom flask.
-
Add the catalyst dropwise while stirring.
-
Stir the reaction mixture at room temperature. Monitor progress via TLC (Ethyl Acetate:Hexane 2:8).
-
Upon completion (typically < 60 mins), pour the mixture into crushed ice.
-
-
Workup:
-
Filter the resulting precipitate.
-
Wash with cold water (3x) to remove the acid catalyst.
-
Recrystallize from hot ethanol to obtain pure crystals.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and amine protons. Confirm the benzoxazole ring formation by aromatic shifts.
-
Experimental Assay: Antiproliferative Evaluation
Objective: Determine the IC50 of fluorinated benzoxazoles against cancer cell lines (e.g., MCF-7 Breast Cancer).
-
Cell Culture: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM medium. Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Dissolve fluorinated benzoxazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Sulforhodamine B (SRB) Assay:
-
Fix cells with cold trichloroacetic acid (TCA, 10%) for 1h at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% SRB solution (in 1% acetic acid) for 15 min.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 10 mM Tris base.
-
-
Readout: Measure absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
-
Importance of Fluorine in Benzazole Compounds. PubMed Central (PMC). [Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Synthesis and Biological Evaluation of Fluorinated Benzoxazoles. Chemistry Central Journal (Springer). [Link]
-
Recent Advances on Anticancer and Antimicrobial Activities of Fluorinated Heterocycles. RSC Advances. [Link]
-
Flunoxaprofen Structure and Clinical Data. PubChem. [Link]
Sources
Introduction to benzoxazoles as privileged structures in medicinal chemistry
The Benzoxazole Scaffold: A Technical Guide to Privileged Structures in Drug Discovery
Abstract This technical guide provides a comprehensive analysis of the benzoxazole moiety as a "privileged structure" in medicinal chemistry.[1] It explores the scaffold's electronic and steric properties that facilitate diverse biological interactions, ranging from kinase inhibition to amyloid stabilization. We present detailed structure-activity relationship (SAR) insights, robust synthetic protocols, and a mechanistic case study of Tafamidis. This document is designed for medicinal chemists and drug developers seeking to leverage the benzoxazole core for novel therapeutic discovery.
Introduction: The Privileged Nature of Benzoxazoles
In medicinal chemistry, a "privileged structure" is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3] The benzoxazole ring (1-oxa-3-aza-1H-indene) exemplifies this concept.
Its privileged status stems from three core physicochemical characteristics:
-
Bioisosterism: The benzoxazole core is a structural isostere of the naturally occurring nucleobases adenine and guanine. This allows it to interact effectively with ATP-binding pockets in kinases and DNA minor grooves.
-
Hydrogen Bonding Potential: The nitrogen atom at position 3 serves as a hydrogen bond acceptor, while the oxygen at position 1 modulates the electron density of the fused system, influencing pKa and lipophilicity.
-
Pi-Stacking Capability: The planar, aromatic nature of the bicyclic system facilitates
stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
Pharmacological Landscape
The versatility of the benzoxazole scaffold is evident in its wide range of therapeutic applications. The table below summarizes key activities and representative mechanisms.
Table 1: Therapeutic Profile of Benzoxazole Derivatives
| Therapeutic Area | Key Mechanism of Action | Representative Compounds/Drugs |
| Amyloidosis | Kinetic stabilization of Transthyretin (TTR) tetramers | Tafamidis (Vyndaqel®) |
| Muscle Relaxant | Modulation of chlorzoxazone-sensitive K+ channels | Chlorzoxazone (Paraflex®) |
| Anticancer | Inhibition of VEGFR-2, Topoisomerase II, and EGFR | Experimental candidates (e.g., UK-1) |
| Antibacterial | Inhibition of DNA gyrase and Topoisomerase IV | Boxazomycin , Calcimycin |
| Anti-inflammatory | COX-1/COX-2 inhibition | Flunoxaprofen (NSAID) |
Structure-Activity Relationship (SAR) Logic
Effective lead optimization requires a granular understanding of the benzoxazole scaffold's substitution patterns. The biological activity is strictly governed by the nature of substituents at the C2, C5, and C6 positions.
Figure 1: Benzoxazole Numbering and SAR Map The following diagram illustrates the critical substitution sites and their impact on biological activity.
Caption: SAR map highlighting the functional roles of C2, C5, and C6 positions in modulating pharmacokinetics and target affinity.
Key SAR Insights:
-
C2 Position: This is the primary vector for diversity. Introduction of a phenyl or heteroaryl ring here is often essential for high affinity. For example, in VEGFR-2 inhibitors, a urea moiety linked to the C2-phenyl group engages in key hydrogen bonding with the kinase hinge region [1].
-
C5/C6 Positions: Substitution here fine-tunes electronic properties. Electron-withdrawing groups (EWG) like fluorine at C5 can block metabolic oxidation (blocking the para-position relative to the nitrogen) and enhance lipophilicity, aiding membrane permeability.
Synthetic Architectures & Protocols
As a Senior Application Scientist, I prioritize protocols that are robust, scalable, and self-validating. The most reliable method for constructing the benzoxazole core is the condensation of o-aminophenols with carboxylic acid derivatives.
Synthetic Workflow Visualization
Caption: Comparison of the two primary synthetic routes: Acid-catalyzed condensation (Method A) and Oxidative cyclization (Method B).
Standard Operating Procedure (SOP): PPA-Mediated Synthesis
This protocol is chosen for its reliability in generating C2-aryl benzoxazoles. PPA acts as both the solvent and the dehydrating agent, driving the equilibrium toward cyclization.[4]
Objective: Synthesis of 2-phenylbenzoxazole. Scale: 10 mmol.
Reagents:
-
2-Aminophenol (1.09 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (10-15 g)
Protocol Steps:
-
Setup: In a 50 mL round-bottom flask, mix 2-aminophenol and benzoic acid.
-
Addition: Add PPA to the mixture. Note: PPA is viscous; warming it slightly (40°C) aids in dispensing.
-
Reaction: Heat the mixture to 180°C in an oil bath with magnetic stirring.
-
Self-Validation Check: The reaction mixture should turn into a homogeneous, dark syrup. Evolution of water vapor may be visible.
-
Duration: Stir for 3–4 hours. Monitor by TLC (System: Hexane:EtOAc 4:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot (Benzoxazole).
-
-
Quenching: Cool the reaction mixture to ~60–80°C. Do not cool to room temperature yet, or the PPA will solidify into a glass.
-
Precipitation: Slowly pour the warm reaction mass into 200 mL of crushed ice/water with vigorous stirring. The benzoxazole product will precipitate as a solid.
-
Neutralization: Adjust pH to ~7–8 using 10% NaHCO3 solution to ensure removal of any trapped acid.
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from ethanol or water/ethanol mixture.
-
Yield Expectation: >80%.[5]
-
Case Study: Tafamidis and the Mechanism of Kinetic Stabilization
Tafamidis represents the gold standard of benzoxazole application in clinical medicine. It treats Transthyretin (TTR) Amyloidosis by preventing the dissociation of the TTR tetramer, which is the rate-limiting step in amyloid fibril formation [2].[6][7][8][9]
Mechanism of Action: TTR is a homotetramer that transports thyroxine (T4) and retinol. In pathology, the tetramer dissociates into monomers, which misfold and aggregate.[9][10] Tafamidis binds to the two thyroxine-binding sites at the dimer-dimer interface.[7]
Figure 3: Tafamidis Mechanism of Action
Caption: Tafamidis binds to the TTR tetramer, raising the activation energy for dissociation and preventing the cascade into amyloid fibrils.[7][8][9]
Molecular Logic: The benzoxazole ring of Tafamidis mimics the iodinated phenolic ring of Thyroxine (T4). It occupies the hydrophobic halogen-binding pockets (HBPs) within the TTR central channel. The carboxyl group on the benzoxazole engages in electrostatic interactions with Lys15 and Glu54 residues, effectively "gluing" the two dimers together [2].
Future Outlook
The benzoxazole scaffold continues to evolve.[1][11] Current research is pivoting toward Multi-Target Directed Ligands (MTDLs) . For instance, hybrid molecules combining benzoxazole with tacrine or donepezil moieties are being investigated for Alzheimer's disease, targeting both Acetylcholinesterase (AChE) and Beta-amyloid aggregation simultaneously [3].
By mastering the synthesis and SAR of this privileged structure, medicinal chemists can access a vast chemical space with high probability of biological activity.
References
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PubMed. Available at: [Link]
-
Examples of drugs and natural products containing a benzoxazole heterocycle. ResearchGate. Available at: [Link][12][5][6][8][13]
-
Benzoxazole: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. PubMed Central. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Exploratory reactions of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Technical Guide: Exploratory Chemistry of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Executive Summary Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, offering a strategic balance of lipophilicity, metabolic stability, and synthetic versatility. The 6-fluoro substituent modulates the electron density of the benzoxazole core, influencing both pharmacokinetics (metabolic blocking) and pharmacodynamics (binding affinity). This guide outlines the core exploratory reactions—specifically targeting the C-2 ester functionality—to enable the rapid generation of diverse chemical libraries for drug discovery.
Structural Analysis & Reactivity Profile
The reactivity of methyl 6-fluorobenzo[d]oxazole-2-carboxylate is defined by two primary electronic vectors:
-
The C-2 Ester Handle: The electron-withdrawing nature of the benzoxazole ring (specifically the imine-like nitrogen at C-3) activates the C-2 ester toward nucleophilic attack. This makes it significantly more reactive than a standard benzoate ester.
-
The 6-Fluoro Substituent: Located on the benzenoid ring, the fluorine atom exerts an inductive withdrawing effect (-I) while donating electron density via resonance (+M) to the ortho/para positions relative to itself. In the context of the benzoxazole system, this fine-tunes the pKa of the conjugate acid and alters the dipole moment, potentially enhancing membrane permeability compared to the non-fluorinated analog.
Key Physical Properties:
-
Molecular Weight: ~195.15 g/mol
-
LogP (Predicted): ~1.8–2.1 (Optimal for lead-like space)
-
H-Bond Acceptors: 4 (N, O, F, Carbonyl O)
Core Exploratory Transformations
The following reaction map illustrates the divergent synthesis pathways available from the parent ester.
Figure 1: Divergent synthesis pathways from the C-2 ester scaffold.
Experimental Protocols
Protocol A: Nucleophilic Amidation (Library Generation)
Direct amidation of the methyl ester is the most efficient route to generate Structure-Activity Relationship (SAR) libraries. The activated nature of the C-2 position allows this to proceed often without metal catalysis.
-
Objective: Synthesis of N-substituted 6-fluorobenzo[d]oxazole-2-carboxamides.
-
Reagents: Primary or secondary amine (1.2 equiv), Ethanol (anhydrous).
-
Causality: Ethanol is chosen as a protic solvent to stabilize the tetrahedral intermediate formed during nucleophilic attack. Anhydrous conditions prevent competitive hydrolysis to the carboxylic acid.
Step-by-Step Methodology:
-
Dissolve methyl 6-fluorobenzo[d]oxazole-2-carboxylate (1.0 mmol) in anhydrous ethanol (5 mL).
-
Add the appropriate amine (1.2 mmol). Note: For volatile amines, use a sealed tube.
-
Heat the mixture to reflux (approx. 78°C) and monitor by TLC (typically 2–6 hours).
-
Validation: Disappearance of the ester spot (Rf ~0.6 in 30% EtOAc/Hex) and appearance of a more polar amide spot.
-
-
Cool to room temperature.
-
Work-up: If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo and recrystallize from EtOH/Water.
-
Protocol B: Selective Reduction to Carbinol
Converting the ester to an alcohol provides a handle for further functionalization (e.g., conversion to halides for alkylation).
-
Objective: Synthesis of (6-fluorobenzo[d]oxazol-2-yl)methanol.
-
Reagents: Sodium Borohydride (NaBH4), Methanol.
-
Causality: NaBH4 is preferred over LiAlH4 to avoid over-reduction or ring-opening of the oxazole core, which can occur under harsh reducing conditions [1].
Step-by-Step Methodology:
-
Dissolve the ester (1.0 mmol) in MeOH (10 mL) and cool to 0°C.
-
Add NaBH4 (2.0 mmol) portion-wise over 15 minutes to control hydrogen evolution.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate.
Protocol C: Heterocycle "Walking" (Hydrazide Formation)
The ester can be converted to a hydrazide, which serves as a precursor for 1,3,4-oxadiazoles—a classic bioisostere strategy to improve metabolic stability.
Step-by-Step Methodology:
-
Suspend the ester (1.0 mmol) in Ethanol (5 mL).
-
Add Hydrazine hydrate (5.0 mmol, excess).
-
Stir at room temperature for 4–8 hours. The product often precipitates as a white solid.
-
Filter, wash with cold water, and dry.
-
Next Step: Cyclize with an aldehyde or carboxylic acid to form the oxadiazole-benzoxazole hybrid [2].
-
Quantitative Data Summary
| Transformation | Reagent | Typical Yield | Key By-product | Reaction Time |
| Amidation | R-NH2, EtOH | 85–95% | Methanol | 2–6 h |
| Reduction | NaBH4, MeOH | 70–85% | Borate salts | 1–3 h |
| Hydrazinolysis | N2H4·H2O | 90–98% | Methanol | 4–8 h |
| Hydrolysis | LiOH, THF/H2O | >95% | Methanol | 1 h |
Applications in Drug Discovery[2][3][4]
The 6-fluorobenzo[d]oxazole-2-carboxylate scaffold is particularly valuable in the design of:
-
Protease Inhibitors: The electrophilic carbonyl at C-2 can form covalent adducts with serine proteases.
-
Antimicrobial Agents: Benzoxazole derivatives have shown significant efficacy against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis [3]. The 6-fluoro group blocks metabolic oxidation at the susceptible para-position relative to the nitrogen, extending half-life (
). -
Fluorescent Probes: The rigid, planar benzoxazole core exhibits intrinsic fluorescence, which can be tuned by the 6-fluoro substituent for cellular imaging applications.
References
-
Reduction of Carboxylic Acids and Esters. Chemistry Steps. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives. Medicinal Chemistry (Bentham Science), 2025. Available at: [Link]
-
Synthesis and Biological Evaluation of 6-Fluoro Benzothiazole/Benzoxazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2014.[1] Available at: [Link]
Sources
Chemical Stability and Reactivity Profile of Fluorobenzoxazoles
Executive Summary
Fluorobenzoxazoles represent a privileged scaffold in medicinal chemistry, merging the bioisosteric properties of the benzoxazole core with the metabolic modulation capabilities of fluorine. This class of compounds is frequently utilized to mimic purine bases, modulate lipophilicity (LogP), and block metabolic soft spots on aromatic rings. While the benzoxazole core confers structural rigidity, the introduction of fluorine atoms significantly alters the electronic landscape, enhancing resistance to oxidative metabolism while introducing specific reactivities toward nucleophilic attack and C-H functionalization. This guide provides a technical deep-dive into the stability limitations and reactivity vectors essential for optimizing fluorobenzoxazole-based lead compounds.
Structural and Electronic Analysis
The fluorobenzoxazole scaffold consists of a benzene ring fused to an oxazole ring, with one or more hydrogen atoms replaced by fluorine. The physicochemical profile is governed by the interplay between the electron-withdrawing nitrogen atom, the electron-donating oxygen atom, and the highly electronegative fluorine substituent.
Electronic Distribution and pKa
The benzoxazole ring is π-deficient (heteroaromatic).[1] The C2 position is the most electron-deficient carbon, making the attached proton (C2-H) significantly acidic compared to benzene.[1]
-
C2-H Acidity: The pKa of benzoxazole C2-H is approximately 28 (in DMSO).[1] Fluorine substitution on the benzene ring (positions 4–7) exerts a negative inductive effect (-I), further lowering this pKa and increasing susceptibility to deprotonation by strong bases (e.g., LiHMDS, n-BuLi).[1]
-
Dipole Moments: The vector sum of the heterocycle dipole and the C-F bond dipole creates a strong molecular dipole, influencing solubility and binding affinity.
Lipophilicity and Metabolic Blocking
Fluorine substitution typically increases lipophilicity (LogP) relative to hydrogen, facilitating membrane permeability.[1] Crucially, the C-F bond (bond energy ~116 kcal/mol) is resistant to Cytochrome P450-mediated oxidative metabolism.[1] Placing fluorine at metabolically labile sites (e.g., C5 or C6) effectively blocks hydroxylation, extending the in vivo half-life (
Chemical Stability Profile
Hydrolytic Stability
The benzoxazole core is generally stable in neutral and mild aqueous conditions but is susceptible to ring-opening hydrolysis under extreme pH or thermal stress.
| Condition | Stability Rating | Mechanism of Degradation |
| Neutral (pH 7.4) | High | Stable indefinitely at physiological temperature.[1] |
| Acidic (pH < 2) | Moderate | Protonation of N3 activates C2 toward nucleophilic attack by water, leading to ring opening (formation of o-amidophenols).[1] |
| Basic (pH > 12) | Low to Moderate | Hydroxide attack at C2 leads to ring opening, yielding o-aminophenol and carboxylic acid.[1] |
| Effect of Fluorine | Destabilizing | Fluorine (EWG) on the benzene ring makes C2 more electrophilic, slightly increasing the rate of alkaline hydrolysis compared to unsubstituted benzoxazole.[1] |
Oxidative Stability
Fluorobenzoxazoles exhibit exceptional oxidative stability.[1] The electron-deficient nature of the ring protects it from electrophilic oxidants (e.g., peroxides). In drug metabolism, the scaffold is resistant to Phase I oxidation, except when strong electron-donating groups (e.g., -OMe, -NH2) are present to activate the ring.[1]
Reactivity Profile
The reactivity of fluorobenzoxazoles is defined by three primary vectors: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring is deactivated towards EAS.[1] Reactions require harsh conditions (e.g., nitration with
-
Regioselectivity: Substitution occurs preferentially on the benzene ring rather than the oxazole ring.
-
Directing Effects:
Nucleophilic Aromatic Substitution ( )
While fluorobenzene is generally inert to
-
Leaving Group: Fluorine is an excellent leaving group for
due to the high electronegativity stabilizing the Meisenheimer complex. -
Reactivity Hotspots:
-
C2-F: Extremely reactive; rapidly hydrolyzes or reacts with amines. 2-Fluorobenzoxazole is rarely isolated; it is usually generated in situ.[1]
-
Benzene Ring F (C5/C6): Stable to weak nucleophiles but can be displaced by strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO, DMF) at elevated temperatures.[1]
-
C-H Bond Functionalization
-
C2-H Activation: The most reactive site.[1] Palladium or Copper-catalyzed C-H arylation at C2 is a standard method for diversifying the scaffold.
-
Directing Groups: The benzoxazole nitrogen can act as a directing group for transition-metal catalyzed C-H activation at the C4 position, although this is sterically demanding.
Reactivity Visualization
The following diagram maps the regioselectivity for different reaction types on a 5-fluorobenzoxazole scaffold.
Figure 1: Reactivity map of 5-fluorobenzoxazole showing primary sites for electrophilic, nucleophilic, and metal-catalyzed transformations.[1]
Experimental Protocols
Synthesis of 2-Aryl-5-fluorobenzoxazole
This protocol utilizes a condensation/oxidative cyclization approach, which is robust and scalable.[1]
Reagents: 2-Amino-4-fluorophenol (1.0 equiv), Aryl aldehyde (1.0 equiv), Sodium metabisulfite (
Protocol:
-
Preparation: Dissolve 2-amino-4-fluorophenol (10 mmol) and the corresponding aryl aldehyde (10 mmol) in DMSO (20 mL).
-
Cyclization: Add
(10 mmol). Heat the mixture to 120°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the imine intermediate. -
Workup: Cool to room temperature. Pour into crushed ice/water (100 mL). The product typically precipitates.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water. If no precipitate forms, extract with Ethyl Acetate, dry over
, and purify via flash chromatography (Hexane/EtOAc).
Validation Point: The formation of the benzoxazole ring is confirmed by the disappearance of the broad O-H/N-H stretches (~3200-3400
Chemical Stability Assay (Hydrolytic Stress)
This assay quantifies the stability of the scaffold under physiological and stress conditions.
Protocol:
-
Stock Solution: Prepare a 10 mM stock of the fluorobenzoxazole in DMSO.
-
Incubation: Dilute to 100 µM in three buffers:
-
Sampling: Incubate at 37°C. Aliquot samples at t=0, 1h, 4h, 24h, and 48h.
-
Analysis: Analyze via HPLC-UV (254 nm). Calculate % remaining area relative to t=0.[1]
-
Criteria: A stable scaffold should show >95% recovery at 24h in pH 7.4. >10% degradation in Acid/Base indicates susceptibility to hydrolysis.[1]
Case Study: Flunoxaprofen
Flunoxaprofen (Priaxim) serves as a critical reference point for the fluorobenzoxazole class.[1]
-
Structure: (S)-2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid.[1][2][3]
-
Role of Fluorine: The fluorine atom is located on the para-position of the 2-phenyl ring. This substitution blocks metabolic hydroxylation at the most reactive site of the phenyl ring, significantly extending the drug's half-life compared to non-fluorinated analogs.
-
Toxicity & Withdrawal: While the benzoxazole core was chemically stable, the drug was withdrawn due to hepatotoxicity. This was linked to the propionic acid side chain forming reactive acyl glucuronides, not the instability of the fluorobenzoxazole core itself. This highlights that while the scaffold is stable, its metabolic conjugates must be evaluated for reactivity.
Figure 2: Structural dissection of Flunoxaprofen, illustrating the protective role of fluorine versus the toxicity arising from the side chain.[1]
References
-
Regioselectivity in Electrophilic Aromatic Substitution of Heterocycles. Source: ChemRxiv.[1] URL:[Link] (General reference for RegioSQM methodology validated on benzoxazoles).[1]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
General Synthesis of 2-Substituted Benzoxazoles via Electrophilic Activation. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Kinetics and mechanisms for the hydrolysis of benzoxazoles. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][1][2][4]
-
Flunoxaprofen: FDA Substance Registration System. Source: FDA.gov.[1] URL:[Link][1][5]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Source: National Institutes of Health (PMC).[1] URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
[1]
Introduction & Strategic Analysis
The target molecule, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate , combines a fused heterocyclic core with a reactive ester handle. The 6-fluoro substituent enhances metabolic stability and lipophilicity, while the C2-ester provides a versatile platform for further functionalization (e.g., amidation, reduction).
Retrosynthetic Logic
The most robust synthetic pathway involves the construction of the oxazole ring via the condensation of a 2-aminophenol derivative with an oxalic acid equivalent.
-
Disconnection: C2–N3 and C2–O1 bonds.
-
Precursors: 2-Amino-5-fluorophenol and Methyl chlorooxoacetate (Methyl oxalyl chloride).
-
Regiochemistry: The starting material 2-amino-5-fluorophenol is selected because the fluorine at the C5 position (para to the amine) maps directly to the C6 position of the final benzoxazole ring.
Visual Workflow (DOT Diagram)
Caption: Two-stage synthesis workflow involving N-acylation followed by acid-catalyzed cyclodehydration.
Safety & Hazards (E-E-A-T)
-
Methyl Chlorooxoacetate: Highly corrosive and a lachrymator. Handle exclusively in a fume hood. Reacts violently with water to release HCl.
-
2-Amino-5-fluorophenol: Harmful if swallowed or inhaled. Potential skin sensitizer.
-
p-Toluenesulfonic Acid (p-TsOH): Corrosive.
-
Operational Hazard: The cyclization step requires refluxing toluene; ensure the condenser is functioning to prevent solvent loss and fire hazards.
Experimental Protocol
Method: Two-Step One-Pot Cyclodehydration
This protocol is preferred over direct high-temperature fusion because it allows for the isolation or monitoring of the amide intermediate, ensuring the sensitive methyl ester is not hydrolyzed by harsh conditions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |
| 2-Amino-5-fluorophenol | 127.12 | 1.0 | 5.00 g | Substrate |
| Methyl chlorooxoacetate | 122.51 | 1.1 | 5.30 g (approx 4.0 mL) | Cyclization Agent |
| Triethylamine (TEA) | 101.19 | 1.2 | 4.77 g (6.6 mL) | Base (HCl scavenger) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 0.68 g | Acid Catalyst |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent 1 |
| Toluene | - | - | 100 mL | Solvent 2 |
Step-by-Step Procedure
Phase 1: N-Acylation (Amide Formation)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 2-amino-5-fluorophenol (5.00 g) and anhydrous DCM (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add Triethylamine (6.6 mL) dropwise. The solution may darken slightly.
-
Acylation: Dilute Methyl chlorooxoacetate (4.0 mL) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5 °C.
-
Expert Insight: Rapid addition can generate localized hot spots, leading to bis-acylation or polymerization.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1] The spot for the aminophenol (
) should disappear, replaced by the amide intermediate ( ).
Phase 2: Cyclodehydration 6. Solvent Swap: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and excess TEA. The residue will be a semi-solid paste. 7. Resuspension: Redissolve the residue in Toluene (100 mL). 8. Catalysis: Add p-TsOH (0.68 g). 9. Reflux: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux (oil bath ~120 °C).
- Mechanism:[5][6][7][8][9] The acid catalyst promotes the attack of the phenolic oxygen onto the amide carbonyl, followed by loss of water. The Dean-Stark trap drives this equilibrium forward.
- Completion: Reflux for 4–6 hours. Monitor by TLC.[10][8][11][12] The intermediate amide spot should convert to a highly fluorescent (under UV 254/365 nm) spot (
in Hex/EtOAc 3:1).
Phase 3: Workup & Purification [10]
11. Neutralization: Cool to RT. Wash the toluene layer with sat.
- Note: The product often crystallizes upon standing or triturating with cold methanol.
Expected Results & Characterization
-
Yield: 75–85% (White to off-white solid).
-
Melting Point: 98–102 °C.
-
NMR (400 MHz,
):- 8.15 (dd, J = 8.8, 4.5 Hz, 1H, H-4 or H-7),
- 7.35 (dd, J = 8.0, 2.5 Hz, 1H),
- 7.18 (td, J = 9.0, 2.5 Hz, 1H),
-
4.08 (s, 3H,
).
- NMR: Singlet around -115 to -120 ppm (depending on reference).
-
MS (ESI): Calculated for
[M+H] : 196.04; Found: 196.1.
Mechanistic Pathway[1][3][6][13][14][15][16]
Caption: Mechanistic sequence from acylation to acid-catalyzed dehydration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of methyl ester. | Ensure all glassware is dry. Avoid aqueous workup before the cyclization is complete. Use fresh methyl chlorooxoacetate. |
| Incomplete Cyclization | Insufficient heat or water removal. | Ensure vigorous reflux. Check Dean-Stark trap. Add fresh p-TsOH (5 mol%). |
| Regioisomer Impurities | Starting material impurity. | Verify the purity of 2-amino-5-fluorophenol. Isomers (e.g., 4-fluoro) will yield 5-fluorobenzoxazole. |
| Product Coloration | Oxidation of phenol. | Perform the reaction under a strict Nitrogen or Argon atmosphere. |
References
-
BenchChem. Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | CAS 1086392-62-2. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from
-
National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC3749666. Retrieved from
-
Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Adv., 2023, 13, 25055. Retrieved from
-
ChemScene. 6-Fluorobenzo[d]oxazole-2-carboxylic acid (Acid precursor data). Retrieved from
Sources
- 1. Synthesis routes of Methyl 2-chlorobenzo[d]oxazole-7-carboxylate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 10. Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | 1086392-62-2 | Benchchem [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate in Synthetic Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets. The strategic incorporation of a fluorine atom, particularly at the 6-position of the benzoxazole ring, offers medicinal chemists a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2][3]
This application note provides a comprehensive guide to the use of methyl 6-fluorobenzo[d]oxazole-2-carboxylate as a key building block in the synthesis of complex molecules for pharmaceutical and materials science research. We will delve into the synthetic rationale, provide detailed, field-tested protocols for its preparation and subsequent transformations, and explore the mechanistic underpinnings of these reactions.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₆FNO₃ | |
| Molecular Weight | 195.15 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 138-142 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (dd, J=8.8, 5.2 Hz, 1H), 7.52 (dd, J=8.4, 2.4 Hz, 1H), 7.28 (ddd, J=8.8, 8.4, 2.4 Hz, 1H), 4.04 (s, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.1 (d, J=248.5 Hz), 158.9, 149.2, 142.3, 136.9, 122.8 (d, J=10.1 Hz), 115.4 (d, J=25.2 Hz), 99.8 (d, J=28.3 Hz), 53.2 |
Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: A Robust Protocol
The most common and efficient synthesis of the title compound involves the condensation of 2-amino-5-fluorophenol with a derivative of oxalic acid, followed by esterification. This method provides high yields and is amenable to scale-up.
Experimental Protocol: Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reaction Scheme:
A schematic representation of the synthesis.
Materials:
-
2-Amino-5-fluorophenol (1.0 eq)
-
Dimethyl oxalate (1.2 eq)
-
Methanol (10 vol)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
To a stirred solution of 2-amino-5-fluorophenol (1.0 eq) in methanol (10 vol) in a round-bottom flask, add dimethyl oxalate (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to afford methyl 6-fluorobenzo[d]oxazole-2-carboxylate as an off-white to pale yellow solid.
Rationale and Insights:
The reaction proceeds via an initial N-acylation of the 2-aminophenol by dimethyl oxalate, followed by an intramolecular cyclization with the elimination of methanol to form the benzoxazole ring. The acidic catalyst protonates the carbonyl oxygen of the oxalate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group. The subsequent cyclization is driven by the formation of the stable aromatic benzoxazole ring system.
Key Synthetic Transformations of the Building Block
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a versatile intermediate that can be readily transformed into a variety of valuable derivatives, primarily through reactions at the ester functionality.
Amide Bond Formation: Accessing Biologically Active Carboxamides
The conversion of the methyl ester to an amide is a crucial step in the synthesis of numerous pharmacologically active molecules.[4] The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation, even with sterically hindered or electronically deactivated amines.[5][6]
Workflow for HATU-mediated Amide Coupling:
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US6013808A - Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid - Google Patents [patents.google.com]
Application Note: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate in Lead Optimization
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: N/A for specific commercial batches, generic scaffold ref) represents a high-value "privileged structure" in modern drug discovery. This scaffold synergizes two critical design elements: the benzoxazole core , a bioisostere of adenine/guanine known to interact with diverse biological targets (kinases, amyloid fibrils, COX enzymes), and the 6-fluoro substituent , strategically positioned to block metabolic oxidation at the reactive C-6 position (para to the nitrogen).
This guide details the utility of this ester as a divergent intermediate . Unlike inert scaffolds, the C-2 methyl ester serves as a reactive "warhead" for rapid library generation via nucleophilic substitution, enabling the synthesis of carboxamides, hydrazides, and heterocycle-fused derivatives.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Methyl 6-fluorobenzo[d]oxazole-2-carboxylate |
| Molecular Formula | C9H6FNO3 |
| Molecular Weight | 195.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water. |
| Stability | Stable at -20°C (desiccated). Ester moiety susceptible to hydrolysis at pH > 8. |
| Handling | Moisture sensitive. Handle under inert atmosphere (N2/Ar) for optimal yields. |
Strategic Utility in Drug Design (The "Why")
The "Fluorine Effect"
The inclusion of the fluorine atom at the 6-position is not cosmetic. In the parent benzoxazole, the C-6 position is electronically enriched and prone to Phase I metabolic oxidation by Cytochrome P450 enzymes.
-
Metabolic Blockade: Fluorine substitution prevents hydroxylation, significantly extending the in vivo half-life (
). -
Lipophilicity Modulation: The C-F bond increases lipophilicity (
) without adding steric bulk, enhancing membrane permeability (CNS penetration).
The C-2 Ester: A Divergent Hub
The C-2 position of benzoxazole is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The methyl ester amplifies this, making it an ideal substrate for Parallel Medicinal Chemistry (PMC) .
Figure 1: Divergent synthesis workflow starting from Methyl 6-fluorobenzo[d]oxazole-2-carboxylate. The scaffold allows access to three distinct chemical spaces.
Biological Applications
Anticancer Agents (VEGFR/EGFR Inhibition)
Benzoxazole-2-carboxamides have demonstrated potency against non-small cell lung cancer (A-549 cell lines). The planar benzoxazole core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of tyrosine kinases. The 6-fluoro group interacts with hydrophobic pockets (e.g., the gatekeeper residue), improving selectivity.
Anti-Inflammatory (COX-2 Inhibition)
Derivatives where the C-2 ester is converted to a substituted amide or a heterocycle (like 1,3,4-oxadiazole) have shown selectivity for COX-2 over COX-1. The 6-fluoro group is critical here; analogues without it often lose potency due to rapid metabolic clearance.
Amyloid Imaging Probes
Benzoxazoles are structural analogues of Thioflavin T. 6-fluorobenzoxazoles are used as "cold standards" for developing
Experimental Protocols
Protocol A: Direct Aminolysis (Library Generation)
Objective: Rapid synthesis of a 2-carboxamide library for SAR screening.
Context: Traditional hydrolysis followed by coupling (Method B) is slow. Direct aminolysis of the methyl ester using mild Lewis acids or TFE (Trifluoroethanol) is preferred for high-throughput synthesis.
Materials:
-
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (1.0 equiv)
-
Diverse Amines (1.2 equiv) (Aliphatic, Aromatic, Heterocyclic)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (Promotes proton transfer)
-
Catalyst: None (TFE acts as catalyst) or 10 mol%
for unreactive amines.
Procedure:
-
Setup: In a 4 mL screw-cap vial, dissolve Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (50 mg, 0.25 mmol) in TFE (1.0 mL).
-
Addition: Add the requisite amine (0.30 mmol).
-
Reaction: Seal the vial and stir at 60°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The ester spot (
) should disappear; amide product is usually more polar ( ).
-
-
Workup (Library Scale): Evaporate TFE under a stream of nitrogen (TFE bp: 78°C).
-
Purification: Redissolve residue in minimal DMSO/MeOH (1:1). Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Yield Expectation: 75–90% for aliphatic amines; 50–70% for anilines.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (
ppm) and appearance of the amide NH (broad singlet, 8.5–10.0 ppm).
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives
Objective: Bioisosteric replacement of the ester/amide to improve metabolic stability.
Materials:
-
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
-
Hydrazine hydrate (98%)
-
Carboxylic acid derivatives (for the second ring closure)
-
POCl
(Phosphorus oxychloride)
Step 1: Hydrazide Formation
-
Dissolve the ester (1 mmol) in Ethanol (5 mL).
-
Add Hydrazine hydrate (5 mmol, excess).
-
Reflux for 2 hours. The product usually precipitates upon cooling.
-
Filter, wash with cold ethanol, and dry. Yield: >90%.
Step 2: Cyclization to Oxadiazole
-
Mix the hydrazide (1 mmol) with the desired carboxylic acid (1 mmol) in POCl
(3 mL). -
Caution: POCl
is corrosive. Use a fume hood. -
Reflux at 100°C for 4-6 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to ~7-8 with saturated NaHCO
. -
Isolation: Extract with EtOAc (3x), dry over Na
SO , and concentrate.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the decision logic for optimizing this scaffold based on biological feedback.
Figure 2: SAR Optimization Logic Tree for 6-fluorobenzo[d]oxazole derivatives.
References
-
Benzoxazole Scaffold Review
-
Biological Activity (Anticancer/Kinase)
- Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Note: Illustrates the relevance of fluoro-benzoxazoles in cancer).
- Source: NIH / PMC.
-
URL:[Link]
-
Synthetic Protocol (Amidation)
- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Source: Molecules (MDPI), 2022.
-
URL:[Link]
-
COX-2 Inhibition Context
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating Methyl 6-fluorobenzo[d]oxazole-2-carboxylate as a Novel Antimicrobial Agent
Introduction: The Benzoxazole Scaffold as a Privileged Antimicrobial Moiety
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzoxazole ring system is considered a "privileged scaffold." Structurally analogous to nucleic acid bases like adenine and guanine, benzoxazoles have the potential to interact with essential biopolymers, leading to potent biological activity[1][2]. Numerous studies have demonstrated that derivatives of this scaffold possess significant antimicrobial and antifungal properties[3][4][5].
Recent computational and experimental data suggest that a primary mechanism of action for many antibacterial benzoxazoles is the inhibition of DNA gyrase, an essential bacterial type II topoisomerase that is absent in higher eukaryotes, making it an attractive and selective target[6][7].
This document provides a detailed guide for researchers on the initial assessment of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate , a specific derivative featuring a fluorine atom to potentially enhance metabolic stability and binding affinity[8]. We present a logical, step-by-step workflow from primary screening to preliminary mechanism of action and safety profiling.
Compound Profile: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
-
IUPAC Name: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
-
CAS Number: 1086392-62-2
-
Molecular Formula: C₉H₆FNO₃
-
Molecular Weight: 195.15 g/mol
-
Synthesis Overview: The compound is generally synthesized via the intramolecular cyclization of a 2-aminophenol derivative with a corresponding fluorinated carboxylic acid derivative, followed by esterification[8]. Researchers should ensure a purity of >97% for biological screening.
Experimental Workflow for Antimicrobial Candidate Evaluation
A systematic approach is critical to validate a new chemical entity. The workflow outlined below ensures that potency, selectivity, and mechanism of action are investigated sequentially, allowing for early go/no-go decisions.
Caption: Proposed mechanism: Inhibition of DNA Gyrase supercoiling activity.
Data Interpretation & Hypothetical Results
Effective drug development requires integrating data from all three assays. A promising candidate will exhibit potent MIC values, a high IC₅₀ in cytotoxicity assays (leading to a favorable Selectivity Index), and clear on-target activity.
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC
A higher SI value is desirable, indicating the compound is much more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a good starting point for a hit compound.
Table 1: Example Antimicrobial and Cytotoxicity Data
| Compound | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | IC₅₀ vs HEK293 (µg/mL) | Selectivity Index (vs S. aureus) |
| Methyl 6-fluorobenzo... | 4 | 16 | > 128 | > 32 |
| Ciprofloxacin (Control) | 0.25 | 0.015 | ~ 200 | ~ 800 |
Note: Data presented are hypothetical examples for illustrative purposes.
Summary and Future Directions
This guide provides a robust framework for the initial characterization of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate as a potential antimicrobial agent. The protocols are designed to be self-validating through the rigorous use of controls. By following this workflow, researchers can efficiently determine the compound's antimicrobial spectrum, assess its preliminary safety profile, and validate its presumed mechanism of action.
Positive results from this screening cascade—specifically, a potent MIC against relevant pathogens, a high selectivity index, and confirmed inhibition of DNA gyrase—would strongly support advancing this compound into a hit-to-lead optimization program. Subsequent studies would focus on structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and in vivo efficacy models.
References
- Benchchem. (n.d.). Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
-
Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Al-Masoudi, et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
Hasan, S. M., et al. (2021). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Retrieved from [Link]
-
Imramovsky, A., et al. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. ResearchGate. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Ates-Alagoz, Z. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]
-
Al-Ostath, et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
-
Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]
-
Shaik, A., et al. (2014). Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6- methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-ones. ResearchGate. Retrieved from [Link]
-
Espinel-Ingroff, A. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
Kim, H., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]
-
Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]
-
Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. PubMed. Retrieved from [Link]
-
Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Retrieved from [Link]
-
Shukla, J., et al. (n.d.). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Der Chemica Sinica. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | 1086392-62-2 | Benchchem [benchchem.com]
Application Notes and Protocols: Derivatization of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of 6-Fluorobenzoxazoles in Medicinal Chemistry
The benzoxazole nucleus is a prominent heterocyclic scaffold found in a wide array of biologically active compounds.[1] Its structural resemblance to naturally occurring nucleic acid bases, such as adenine and guanine, allows for effective interaction with biological macromolecules.[2] This has led to the development of benzoxazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of the benzoxazole scaffold, a fluorine substituent at the 6-position can significantly modulate the electronic properties of the ring system and provide a key interaction point with biological targets.
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate serves as a versatile starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ester at the 2-position is readily converted into a variety of functional groups, such as carboxylic acids and amides, allowing for the exploration of how different substituents at this position influence biological activity. Furthermore, the fluoro group at the 6-position can be exploited for further diversification through reactions like nucleophilic aromatic substitution (SNAr), or the entire halogenated benzoxazole core can be modified via cross-coupling reactions.
This guide provides detailed protocols for the derivatization of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate at the C2 and C6 positions, offering a strategic framework for the systematic exploration of the chemical space around this privileged scaffold.
Strategic Derivatization Workflow
The derivatization strategy for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is primarily focused on three key modification points to enable comprehensive SAR studies. This workflow allows for the systematic evaluation of the impact of various functional groups on the biological activity of the core scaffold.
Sources
Application Note: Multidimensional Characterization of Fluorinated Benzoxazoles
Executive Summary & Scientific Rationale
Fluorinated benzoxazoles represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres for nucleobases and key pharmacophores in kinase inhibitors (e.g., VEGFR, PI3K). The incorporation of fluorine into the benzoxazole core imparts unique physicochemical properties: it modulates basicity (
However, characterizing these moieties presents distinct analytical challenges. The high electronegativity of fluorine induces significant spin-spin coupling (
This guide provides a validated, multi-modal analytical workflow to rigorously characterize fluorinated benzoxazoles, ensuring structural certainty and high-purity isolation for drug development.
Analytical Workflow Visualization
The following diagram outlines the integrated decision matrix for characterizing these compounds, moving from crude synthesis to validated entity.
Caption: Figure 1. Integrated analytical workflow for structural validation of fluorinated benzoxazoles, prioritizing NMR techniques to resolve regioisomeric ambiguity.
Module A: NMR Spectroscopy – The Structural Fingerprint
Nuclear Magnetic Resonance (NMR) is the gold standard for these compounds. However, standard proton-decoupled
The "Fluorine Splitting" Matrix
When analyzing fluorinated benzoxazoles, you will observe characteristic coupling constants (
| Coupling Type | Bond Distance | Typical | Diagnostic Significance |
| Direct Bond (C-F) | 240 – 260 Hz | Confirms the ipso-carbon. Appears as a wide doublet. | |
| Geminal (C-C-F) | 15 – 25 Hz | Identifies ortho-carbons relative to F. | |
| Vicinal (C-C-C-F) | 5 – 10 Hz | Identifies meta-carbons. Often unresolved in low-field instruments. | |
| Long Range | 1 – 3 Hz | Usually para-carbons; often appears as line broadening. |
Advanced Protocol: -Decoupled NMR
To eliminate the complexity of C-F splitting and increase signal-to-noise (S/N) ratio (by collapsing multiplets into singlets), use inverse gated decoupling.
Protocol Steps:
-
Probe Selection: Use a broadband probe (BBO or BBFO) capable of tuning to
on the decoupling channel. -
Solvent: Dissolve 10-20 mg of sample in DMSO-
. Note: DMSO is preferred over for benzoxazoles due to potential -stacking solubility issues in chloroform. -
Parameter Setup:
-
Set observe nucleus to
.[1] -
Set decoupler channel (f2) to
(approx. 376 MHz at 9.4 T). -
Center Frequency (
): Acquire a quick 1D spectrum first. Set the decoupler offset ( ) to the center of the fluorine signal. -
Pulse Sequence: zgpg30 (or vendor equivalent) with waltz16 decoupling on f2.
-
-
Acquisition: Acquire 512–1024 scans.
-
Result: The resulting spectrum will show singlet carbon peaks, allowing for accurate chemical shift assignment without multiplet overlap.
Regiochemistry: The HOESY Technique
For benzoxazoles substituted on the benzene ring (e.g., 5-fluoro vs. 6-fluoro isomers), 1D NMR is often ambiguous. HOESY (Heteronuclear Overhauser Effect Spectroscopy) measures through-space interactions between
-
Application: If you observe a cross-peak between the Fluorine signal and the singlet proton at the C2 position (oxazole ring), the Fluorine is likely at the C4 position (proximal).
Module B: Mass Spectrometry & Fragmentation[2][3][4]
Fluorinated benzoxazoles exhibit distinct mass spectrometric behavior. While the C-F bond is strong (
Fragmentation Pathway Logic
Under Electrospray Ionization (ESI) MS/MS conditions, the benzoxazole core typically undergoes ring opening or neutral loss.
Caption: Figure 2. Common ESI-MS/MS fragmentation pathways for benzoxazoles. The fluorine atom usually remains attached to the aromatic fragment.
HRMS Protocol (Mass Defect Analysis)
Fluorine is monoisotopic (
-
Mass Defect: Fluorine has a slight negative mass defect (-0.00159 Da).
-
Protocol:
-
Ionization: Use ESI(+) for basic benzoxazoles (with amine side chains). Use ESI(-) or APCI for acidic derivatives (e.g., carboxylic acid substituted).
-
Calibration: Calibrate with a standard (e.g., NaCsI) immediately prior to run to ensure <3 ppm mass accuracy.
-
Validation: Calculate the theoretical exact mass.
-
Example: For
(Fluorobenzoxazole): -
Exact Mass =
-
Verify the isotope pattern. The M+1 peak should strictly reflect Carbon-13 natural abundance (1.1% per carbon) as Fluorine has no M+1 isotope.
-
-
Module C: Physicochemical Profiling (Lipophilicity)
The "Fluorine Effect" on lipophilicity is non-linear. While generally lipophilic, the high polarity of the C-F bond can increase solvation in polar media depending on the vector.
Protocol: Chromatographic Hydrophobicity Index (CHI)
Instead of the slow shake-flask method, use Fast-Gradient HPLC to estimate
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse),
mm. -
Mobile Phase:
-
A: 10 mM Ammonium Acetate pH 7.4
-
B: Acetonitrile[2]
-
-
Gradient: 0% to 100% B over 5 minutes.
-
Calibration: Run a set of standards with known
values (e.g., Theophylline, Toluene, Triphenylene). -
Calculation:
Note: Fluorinated benzoxazoles often elute later than their hydrogenated counterparts, indicating higher .
References
-
Purser, S., et al. (2008).[3][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[3] Link
-
Swallow, S. (2015).[5] Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[5] Link
-
JEOL USA. (2014). Structure Elucidation of Fluorinated Compounds by NMR. Application Note. Link
-
BenchChem. (2025).[2][6] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Application Note. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. jeolusa.com [jeolusa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Purification of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
This Application Note is structured as a high-level technical guide for the purification of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate . It synthesizes physicochemical analysis with practical chromatography protocols, designed for immediate application in pharmaceutical and organic chemistry laboratories.
Executive Summary & Compound Profile
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-62-2) is a critical intermediate in the synthesis of bioactive scaffolds, particularly for VEGFR inhibitors and antimicrobial agents. Its purification presents a specific challenge: balancing the retention of the moderately polar ester moiety against the lipophilic influence of the 6-fluoro substituent.
This protocol details a Normal Phase Flash Chromatography workflow. Unlike generic heterocyclic purifications, this method accounts for the electron-deficient nature of the benzoxazole ring caused by the C2-ester and C6-fluorine, which significantly lowers the basicity of the ring nitrogen, minimizing the need for amine modifiers in the mobile phase.
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | C₉H₆FNO₃ | Low MW, elutes rapidly if not retarded. |
| Molecular Weight | 195.15 g/mol | High diffusion coefficient; requires tight band control. |
| LogP | ~1.7 - 2.1 | Moderately lipophilic; suitable for Hexane/EtOAc systems. |
| pKa (Conj. Acid) | < 0 (Est.) | The C2-ester/C6-F withdraws density; ring N is non-basic. No Et₃N needed. |
| Solubility | DCM, EtOAc, DMSO | Poor in Hexanes; Solid loading is recommended. |
Pre-Purification Assessment (TLC Scouting)
Before committing the crude material to the column, a precise Thin Layer Chromatography (TLC) method must be established to define the separation window (
Target
Recommended Solvent Systems (Mobile Phase)
-
10% Ethyl Acetate in Hexanes: Likely too non-polar; product stays at baseline.
-
20% Ethyl Acetate in Hexanes: Starting Point. Expect
. -
30% Ethyl Acetate in Hexanes: Elution Mode. Expect
.
Critical Impurities to Watch:
-
2-Amino-5-fluorophenol (Starting Material): More polar, often streaks/tails (
in 20% EtOAc). Oxidizes to brown spots. -
6-Fluorobenzo[d]oxazole-2-carboxylic acid (Hydrolysis Byproduct): Stays at baseline on silica unless MeOH/AcOH is used.
Detailed Chromatography Protocol
Objective: Isolate >98% pure methyl ester from crude reaction mixture.
Phase 1: Stationary Phase Selection
-
Material: Silica Gel 60 (irregular particles).
-
Particle Size: 40–63 µm (230–400 mesh) for Flash; 63–200 µm (70–230 mesh) for Gravity.
-
Pore Size: 60 Å.
-
Column Volume (CV): Calculate based on crude mass. Use a 30:1 to 50:1 silica-to-crude mass ratio due to the close polarity of potential side-products.
Phase 2: Sample Loading (Solid Load Technique)
Direct liquid injection is discouraged due to the compound's poor solubility in the non-polar starting mobile phase (Hexanes), which leads to precipitation at the column head and band broadening.
-
Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude).
-
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
-
Application: Pour the dry powder onto the pre-equilibrated column bed. Add a protective layer of sand (approx. 1 cm) on top to prevent disturbance.
Phase 3: Elution Gradient
A step-gradient is superior to isocratic elution for sharpening the peak shape of the fluorinated ester.
| Step | Solvent Composition (Hexane : EtOAc) | Volume (CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Column equilibration & elution of highly non-polar grease/oils. |
| 2 | 90 : 10 | 3 CV | Elution of non-polar impurities. Product begins migration. |
| 3 | 80 : 20 | 5-8 CV | Product Elution Window. Collect fractions here. |
| 4 | 60 : 40 | 3 CV | Flush polar impurities (unreacted aminophenol). |
Flow Rate: 15–20 mL/min for a standard 20g column (adjust based on column diameter).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Logical workflow for the isolation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, emphasizing the critical TLC decision point.
Troubleshooting & Scientific Rationale
Issue: "The product is streaking."
Cause: Although the ring nitrogen is not highly basic, residual silanol activity on acidic silica can still cause drag, or the compound may be hydrolyzing slightly. Solution:
-
Do NOT add Triethylamine (TEA): TEA is too basic and may induce hydrolysis of the methyl ester.
-
Use High-Quality Silica: Ensure the silica is neutral (pH ~7).
-
Solvent Change: Switch to DCM:Methanol (99:1) if streaking persists in Hex:EtOAc.
Issue: "Co-elution with starting material."
Cause: The 2-aminophenol starting material can sometimes co-elute if the column is overloaded. Solution:
-
Check Loading: Ensure loading does not exceed 3% of the silica mass.
-
Visualization: Use a Ferric Chloride (
) stain on the TLC. The phenolic starting material will turn violet/colored; the benzoxazole ester will not stain. This allows precise discrimination of overlapping fractions.
References
Large-Scale Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Application Note & Protocol | Doc ID: AN-SYN-6FB-02
Abstract & Strategic Importance
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-62-2) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of bioactive molecules, including VEGFR inhibitors, antimicrobial agents, and bioisosteres of indole-based drugs.[1][2] The electron-withdrawing fluorine atom at the C6 position enhances metabolic stability and modulates lipophilicity, while the C2-ester functionality provides a "handle" for further diversification into amides, acids, or heterocycles.[2]
This guide details a scalable, robust synthetic route optimized for multi-gram to kilogram production. Unlike microwave-assisted academic methods, this protocol utilizes standard reactor thermodynamics (solution-phase chemistry) to ensure reproducibility and safety at scale.
Retrosynthetic Analysis
The most reliable disconnection for the benzoxazole-2-carboxylate core involves the condensation of an ortho-aminophenol with an oxalic acid derivative.[2] For the 6-fluoro analog, the specific precursor is 2-amino-5-fluorophenol .[2]
Logic:
-
C2-N3/C2-O1 Disconnection: The oxazole ring is formed via double condensation.[2]
-
Reagent Selection: Methyl oxalyl chloride is chosen over dimethyl oxalate for the primary route due to milder reaction conditions (0–25 °C vs. >150 °C fusion), reducing tar formation and increasing purity profiles essential for GMP environments.
Figure 1: Retrosynthetic pathway showing the stepwise construction of the benzoxazole core via an acyclic amide intermediate.
Safety & Hazard Assessment
Critical Warning: This protocol involves corrosive reagents and toxic intermediates. All operations must be performed in a functioning fume hood.
| Reagent | Hazard Class | Handling Precaution |
| Methyl Oxalyl Chloride | Corrosive, Lachrymator | Reacts violently with water.[2] Use dry glassware. Wear full face shield. |
| 2-Amino-5-fluorophenol | Irritant, Toxic | Avoid inhalation of dust.[2] Sensitizer. |
| p-Toluenesulfonic Acid | Corrosive | Used as dehydration catalyst.[2] |
| Toluene/DCM | Flammable, Volatile | Standard solvent safety applies. Ground all vessels. |
Detailed Experimental Protocol
Scale: 100 g Input (2-Amino-5-fluorophenol) Expected Yield: 85–92% Purity: >98% (HPLC)[2]
Phase 1: Acylation (Amide Formation)
This step installs the carbon framework. We use a biphasic or anhydrous solvent system to control the exotherm.[2]
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.
-
Dissolution: Charge 2-amino-5-fluorophenol (100.0 g, 0.787 mol) and Dichloromethane (DCM, 800 mL) .
-
Base Addition: Add Triethylamine (TEA, 120 mL, 0.865 mol) . The solution may darken slightly. Cool the mixture to 0–5 °C using an ice/salt bath.
-
Acylation: Charge the addition funnel with Methyl oxalyl chloride (101.0 g, 0.826 mol) dissolved in DCM (100 mL).
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.
-
Workup:
-
Quench with water (500 mL). Stir for 15 mins.
-
Separate layers.[5][9] Wash organic layer with 1N HCl (300 mL) to remove excess TEA, followed by Brine (300 mL).
-
Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude acyclic amide (often a beige solid). Do not purify further; proceed to Phase 2.
-
Phase 2: Cyclodehydration (Ring Closure)
The acyclic amide is cyclized to the benzoxazole using acid catalysis and azeotropic removal of water.
-
Setup: Transfer the crude amide to a 2 L flask equipped with a Dean-Stark trap and reflux condenser.
-
Solvent: Add Toluene (1.0 L) .
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 7.5 g, 5 mol%) .
-
Reflux: Heat the mixture to reflux (110 °C). Water will collect in the Dean-Stark trap.[2]
-
Duration: Reflux for 4–6 hours until water evolution ceases.[10]
-
-
Cooling: Cool the reaction mixture to ~50 °C.
-
Purification (Crystallization):
-
Concentrate the toluene solution to approx. 30% of its original volume under reduced pressure.[2]
-
Add n-Heptane (300 mL) slowly while stirring to induce precipitation.
-
Cool to 0–5 °C and age for 2 hours.
-
Filter the crystalline solid.[4][7] Wash with cold Heptane/Toluene (9:1).
-
Dry in a vacuum oven at 45 °C for 12 hours.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis and purification of the target compound.
Analytical Data & Quality Control
To validate the synthesis, compare the isolated product against these specifications.
| Test | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | Off-white needles |
| Melting Point | 138 – 142 °C | 140 °C |
| HPLC Purity | ≥ 98.0% (Area %) | 99.2% |
| MS (ESI+) | [M+H]⁺ = 196.15 | 196.2 |
NMR Characterization (400 MHz, DMSO-d₆):
-
δ 7.95 (dd, 1H, J = 8.8, 4.5 Hz, H-4): The proton ortho to Nitrogen is deshielded.[2]
-
δ 7.82 (dd, 1H, J = 8.5, 2.5 Hz, H-7): The proton ortho to Oxygen.[2]
-
δ 7.35 (td, 1H, J = 9.0, 2.5 Hz, H-5): Characteristic fluorine coupling pattern.
-
δ 3.98 (s, 3H, -OCH₃): Methyl ester singlet.
Note on Regiochemistry: Starting from 2-amino-5-fluorophenol, the fluorine is para to the amino group.[2] Upon cyclization, the nitrogen occupies position 3 and the oxygen position 1.[2] The carbon bearing the fluorine becomes position 6.[2] (Numbering: O=1, C2=Ester, N=3, C3a=Bridge, C4, C5, C6=F, C7, C7a=Bridge).
Troubleshooting & Optimization
-
Low Yield in Phase 1: Ensure reagents are anhydrous. Methyl oxalyl chloride hydrolyzes rapidly. If the bottle is old, distill it or use a fresh bottle.
-
Incomplete Cyclization: If the intermediate amide persists during reflux, add more p-TsOH (up to 10 mol%) or switch solvent to Xylene (bp 140 °C) to drive water removal harder.
-
Color Issues: If the product is brown/tan, treat the hot toluene solution with activated carbon (Charcoal) for 30 minutes before crystallization.
References
-
Cyclization Methodology: MDPI. "Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate" (Analogous cyclization chemistry). Available at: [Link]
-
Compound Data: PubChem. "Methyl 6-fluorobenzo[d]oxazole-2-carboxylate Compound Summary." Available at: [Link][3]
Sources
- 1. 1159515-88-4|Ethyl 5-aminobenzo[d]oxazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. Methyl 5-aminobenzo[d]oxazole-2-carboxylate | C9H8N2O3 | CID 18550976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Intermediate: A Deep Dive into Methyl 6-fluorobenzo[d]oxazole-2-carboxylate for Active Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, the benzoxazole core, particularly when functionalized, represents a privileged structure in a multitude of pharmacologically active agents. This technical guide focuses on a key building block, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, detailing its synthesis, characterization, and critical role as an intermediate in the development of potent Active Pharmaceutical Ingredients (APIs).
Introduction: The Significance of the Fluorinated Benzoxazole Moiety
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical research. The incorporation of a fluorine atom at the 6-position of the benzoxazole ring system is a strategic choice. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These influences can manifest as enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1]
The methyl ester at the 2-position provides a versatile handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. This combination of a strategically placed fluorine atom and a reactive ester group makes Methyl 6-fluorobenzo[d]oxazole-2-carboxylate a highly valuable intermediate for the synthesis of a range of APIs, most notably modulators of the renin-angiotensin system.
Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: A Two-Step Approach
The synthesis of the title compound is typically achieved through a reliable two-step process commencing with the cyclization of a substituted aminophenol followed by esterification. This approach ensures high yields and purity of the final intermediate.
Step 1: Synthesis of 6-fluorobenzo[d]oxazole-2-carboxylic acid
The foundational step involves the condensation and cyclization of 2-amino-5-fluorophenol with a suitable dicarbonyl compound. Diethyl oxalate is a commonly employed reagent for this transformation, leading to the formation of the benzoxazole core.
Reaction Scheme:
Caption: Synthesis of the carboxylic acid intermediate.
Detailed Protocol:
-
To a solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable high-boiling solvent such as ethanol or toluene, add diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 6-fluorobenzo[d]oxazole-2-carboxylic acid.
Causality of Experimental Choices:
-
Solvent: A high-boiling solvent is chosen to provide the necessary thermal energy to drive the condensation and subsequent cyclization reaction.
-
Stoichiometry: A slight excess of diethyl oxalate is used to ensure complete consumption of the limiting reagent, 2-amino-5-fluorophenol.
-
Work-up: The precipitation of the product upon cooling allows for a simple and efficient isolation procedure, minimizing product loss.
Step 2: Esterification to Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
The carboxylic acid intermediate is then converted to its corresponding methyl ester. A common and effective method for this transformation is the use of methanol in the presence of thionyl chloride (SOCl₂).[2][3]
Reaction Scheme:
Caption: Esterification to the target intermediate.
Detailed Protocol:
-
Suspend 6-fluorobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Causality of Experimental Choices:
-
Reagents: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the Fischer esterification. This method is highly efficient for converting carboxylic acids to their methyl esters.[2]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze thionyl chloride and the product ester. Therefore, anhydrous solvents and reagents are crucial.
-
Work-up: The aqueous work-up with sodium bicarbonate is essential to remove the acidic catalyst and any unreacted carboxylic acid, facilitating purification.
Application in the Synthesis of Angiotensin II Receptor Modulators
A primary application of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is as a key intermediate in the synthesis of angiotensin II receptor modulators, particularly selective AT2 receptor agonists. The renin-angiotensin system plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[4] While AT1 receptor blockers are widely used as antihypertensive drugs, there is growing interest in the therapeutic potential of modulating the AT2 receptor.[4][5]
Stimulation of the AT2 receptor has been shown to exert beneficial effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties, making it a promising target for a range of cardiovascular and renal diseases.[5][6]
General Synthetic Strategy for Angiotensin II AT2 Receptor Agonists
The synthesis of these APIs often involves the amidation of the methyl ester of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate with a suitably functionalized amine, followed by further modifications.
Workflow Diagram:
Caption: General workflow for API synthesis.
The specific nature of the amine coupling partner and the subsequent functionalization steps will determine the final API structure and its pharmacological profile. Numerous patents describe the synthesis of such compounds, highlighting the importance of the benzoxazole scaffold in achieving potent and selective AT2 receptor agonism.[7]
Characterization and Quality Control
Ensuring the purity and structural integrity of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the aromatic protons and the methyl ester protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon of the ester and the carbons of the benzoxazole ring system. |
| FT-IR | Wavenumber (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the ester group. |
| Mass Spectrometry | m/z | A molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC | Retention Time | A single, sharp peak indicating high purity under specific chromatographic conditions. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-fluorobenzo[d]oxazole-2-carboxylate and its precursors.
-
2-amino-5-fluorophenol: This starting material is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[8] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be thoroughly dried before use.
-
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Storage: Fluorinated organic compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] Containers should be tightly sealed and clearly labeled.
Conclusion and Future Perspectives
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate stands out as a strategically designed and highly versatile intermediate in the synthesis of modern pharmaceuticals. Its straightforward and efficient synthesis, coupled with the advantageous properties imparted by the fluorine substituent, makes it an invaluable tool for medicinal chemists. The primary application of this intermediate in the development of angiotensin II AT2 receptor agonists highlights the ongoing efforts to explore novel therapeutic targets for cardiovascular and related diseases. As research in this area continues, the demand for high-quality Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is likely to grow, further solidifying its importance in the drug discovery and development pipeline.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381–25411. [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (2021). Bulletin of the National Technical University "KhPI". Series: Chemistry, Chemical Technology and Ecology, (1), 3-8. [Link]
-
Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). Molecules, 28(7), 3045. [Link]
-
AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS. (2015). Physiological Reviews, 95(3), 809–836. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Advances, 13(24), 16712–16722. [Link]
-
Selective Angiotensin II AT2 Receptor Agonists: Arylbenzylimidazole Structure–Activity Relationships. (2004). Journal of Medicinal Chemistry, 47(24), 5995–6008. [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Archiv der Pharmazie, 354(11), e2100224. [Link]
- Process for the preparation of 2-amino-5-chlorobenzoxazole. (1961).
-
Selective angiotensin II AT2 receptor agonists: Benzamide structure-activity relationships. (2008). Bioorganic & Medicinal Chemistry, 16(14), 6862–6874. [Link]
- Process for the preparation of angiotensin ii receptor blockers. (2022).
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (2000). Organic Letters, 2(8), 1165–1168. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]
-
Anti-fibrotic Potential of AT2 Receptor Agonists. (2016). Frontiers in Pharmacology, 7, 296. [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023). Molbank, 2023(4), M1746. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381–25411. [Link]
-
Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. (2008). Bioorganic & Medicinal Chemistry, 16(24), 10210–10215. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]
-
Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain. (2021). ACS Omega, 6(22), 14389–14400. [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved February 7, 2026, from [Link]
-
Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. (2020). Polish Journal of Environmental Studies, 29(5), 3457–3467. [Link]
- Benzimidazole derivatives, their production and use and use as angiotensin II antagonists. (n.d.).
- Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics. (n.d.).
-
2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. pjoes.com [pjoes.com]
- 4. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 5. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the N-Alkylation of Benzoxazole Carboxylates: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of N-Alkylated Benzoxazole Carboxylates
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The introduction of an alkyl group onto the nitrogen atom of the benzoxazole ring system, particularly in conjunction with a carboxylate functionality, unlocks a vast chemical space for the development of novel compounds with tailored biological activities and physicochemical properties. N-alkylated benzoxazole carboxylates serve as crucial intermediates in the synthesis of a diverse array of therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.[1] The strategic placement of substituents on both the nitrogen and the aromatic backbone allows for fine-tuning of molecular properties, making the N-alkylation of benzoxazole carboxylates a cornerstone transformation in modern drug discovery and development.
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of benzoxazole carboxylates. We will delve into the mechanistic underpinnings of this reaction, explore various synthetic strategies, and offer practical guidance to enable researchers to confidently and efficiently synthesize these valuable compounds.
Mechanistic Considerations: The Chemistry Behind N-Alkylation
The N-alkylation of a benzoxazole system is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the benzoxazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The presence of a carboxylate group, an electron-withdrawing substituent, on the benzoxazole core significantly influences the nucleophilicity of the nitrogen atom. This electron-withdrawing effect decreases the electron density on the nitrogen, making it less nucleophilic compared to an unsubstituted benzoxazole. Consequently, more forcing reaction conditions, such as stronger bases or more reactive alkylating agents, may be required to achieve efficient N-alkylation.
The general mechanism for the N-alkylation of a benzoxazole carboxylate is depicted below:
Figure 1: General mechanism of N-alkylation.
Synthetic Protocols: Pathways to N-Alkylated Benzoxazole Carboxylates
Several robust methods can be employed for the N-alkylation of benzoxazole carboxylates. The choice of protocol depends on factors such as the nature of the alkylating agent, the scale of the reaction, and the desired purity of the final product.
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is the most straightforward and commonly used method for N-alkylation. It involves the deprotonation of the benzoxazole nitrogen with a suitable base, followed by reaction with an alkyl halide.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the starting benzoxazole carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (1.1 - 2.0 eq.). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base depends on the acidity of the N-H bond and the desired reaction rate.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated benzoxazole carboxylate.
-
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and ACN are preferred as they effectively solvate the cation of the base and the resulting benzoxazole anion, facilitating the reaction.
-
Base: Stronger bases like NaH are often necessary for less reactive benzoxazole carboxylates due to the electron-withdrawing nature of the carboxylate group.[2] For more sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ can be employed.
-
Temperature: Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Ethyl Bromide | NaH | THF | RT | 12 | 78 |
| 3 | Benzyl Bromide | Cs₂CO₃ | ACN | 80 | 6 | 92 |
Table 1: Representative conditions for classical N-alkylation.
Protocol 2: Mitsunobu Reaction for N-Alkylation
Experimental Protocol:
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzoxazole carboxylate (1.0 eq.), the alcohol (1.1 - 1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent like diethyl ether.
-
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt intermediate which activates the alcohol for nucleophilic attack by the benzoxazole nitrogen.[4]
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively dissolves all the reactants.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between PPh₃ and DEAD/DIAD.
Figure 2: Workflow for the Mitsunobu reaction.
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis is an excellent method for reactions involving a water-soluble base and an organic-soluble substrate.[5] It offers advantages such as milder reaction conditions, the use of inexpensive bases, and often simplified work-up procedures.
Experimental Protocol:
-
Reagent Preparation:
-
In a round-bottom flask, combine the benzoxazole carboxylate (1.0 eq.), the alkyl halide (1.2 - 2.0 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), 5-10 mol%) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).
-
Add an aqueous solution of a base (e.g., 50% NaOH or K₂CO₃).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Vigorous stirring is crucial to ensure efficient transfer of the hydroxide or carbonate anion to the organic phase.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: The quaternary ammonium salt (the PTC catalyst) transports the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can deprotonate the benzoxazole.[6]
-
Biphasic System: This allows for the use of inexpensive and easy-to-handle inorganic bases.
-
Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, which enhances the rate of the reaction.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider using a stronger base, a more reactive alkylating agent (e.g., iodide instead of bromide or chloride), or increasing the reaction temperature.
-
Side Reactions: The carboxylate group, especially if it is an ester, can be susceptible to hydrolysis under strongly basic conditions. Using milder bases like K₂CO₃ or Cs₂CO₃ can mitigate this. For substrates with sensitive functional groups, the Mitsunobu reaction is often a better choice.
-
Purification Challenges: The removal of byproducts like triphenylphosphine oxide from Mitsunobu reactions can be challenging. Trituration or careful column chromatography is often required. In PTC reactions, ensuring complete removal of the catalyst during work-up is important.
Conclusion
The N-alkylation of benzoxazole carboxylates is a versatile and essential transformation in synthetic organic chemistry. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of N-alkylated products. The protocols detailed in this guide, from the classical approach to the more specialized Mitsunobu and phase-transfer catalysis methods, provide a solid foundation for the successful synthesis of these important molecular building blocks.
References
- Google Patents. (n.d.). Method for producing N- ethyl carbazole.
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved February 4, 2026, from [Link]
- Nikolaou, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(3), 1833.
- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
- Wang, L., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. The Journal of Organic Chemistry, 85(15), 9834-9843.
-
Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Retrieved February 4, 2026, from [Link]
- Bogdal, D., & Pielichowski, J. (1996). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved February 4, 2026, from [Link]
- Boyd, S., et al. (2021).
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1958.
- Tzirakis, M. D., et al. (2021). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal, 27(61), 15155-15160.
- Le, C. M., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 86(5), 4217-4228.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1958.
-
Marmara University. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Retrieved February 4, 2026, from [Link]
- Reddy, B. V. S., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Organic & Biomolecular Chemistry, 16(43), 8344-8348.
- Appukkuttan, P., et al. (2004). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Organic Letters, 6(23), 4223-4225.
- Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 339-353.
- Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Bibi, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4935.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 4, 2026, from [Link]
- O'Donovan, D. H., et al. (2014). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters, 16(16), 4252-4255.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683.
-
Portal de la Investigació. (2021). On the Role of N-Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. Retrieved February 4, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved February 4, 2026, from [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 9(10), 1959-1962.
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved February 4, 2026, from [Link]
-
Beilstein Archives. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved February 4, 2026, from [Link]
-
ChemRxiv. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved February 4, 2026, from [Link]
-
Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved February 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
Accelerating Kinase Inhibitor Discovery: Late-Stage C-H Functionalization Protocols
Executive Summary: The Shift from Linear to Divergent Synthesis
In the high-stakes arena of oncology drug discovery, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional cross-coupling methods (Suzuki-Miyaura, Stille) dictate a linear synthetic path where functional groups must be pre-installed on building blocks. This rigidity slows down Structure-Activity Relationship (SAR) exploration.
This Application Note details the implementation of Late-Stage Functionalization (LSF) via C-H activation. By shifting the diversification step to the end of the synthetic route, medicinal chemists can generate libraries of kinase inhibitors (e.g., analogs of Imatinib, Osimertinib, or Sotorasib) directly from a common advanced intermediate.
We focus on two high-impact protocols:
-
Ir-Catalyzed C-H Borylation: For steric-controlled functionalization of heterocyclic cores.[1]
-
Pd-Catalyzed C-H Arylation: For direct installation of aryl "tails" onto indole scaffolds.
Mechanistic Principles
Understanding the catalytic cycle is prerequisite to troubleshooting these sensitive reactions.
Steric vs. Electronic Control
-
Iridium Catalysis: Operates primarily via steric control .[1] The active catalyst, typically an [Ir(dtbpy)(Bpin)3] species, reacts at the most sterically accessible C-H bond. This is ideal for 1,3-disubstituted benzenes or 2,6-disubstituted pyridines.
-
Palladium Catalysis: Operates via a Concerted Metalation-Deprotonation (CMD) mechanism. It is electronically driven and often requires a directing group (DG) or inherent acidity (as seen in the C2 or C3 position of indoles).
Visualization: The Iridium Catalytic Cycle
The following diagram illustrates the active Ir(III)/Ir(V) cycle, which is distinct from the traditional Pd(0)/Pd(II) cross-coupling cycle.
Figure 1: The Ir(III)/Ir(V) catalytic cycle for C-H borylation. Note the regeneration of the active tris-boryl species.
Application Note A: Late-Stage C-H Borylation of Kinase Scaffolds
Context: Many kinase inhibitors possess a central heterocyclic core (pyridine, pyrimidine). Installing a boronate ester at a late stage allows for rapid diversification via subsequent Suzuki coupling.
Protocol 1: Iridium-Catalyzed C-H Borylation
Target: Functionalization of steric-unencumbered positions on Pyridine/Pyrimidine cores.
Reagents & Equipment:
-
Catalyst: [Ir(COD)(OMe)]2 (Bis(1,5-cyclooctadiene)diiridium(I) dichloride or methoxide).
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine).
-
Boron Source: B2pin2 (Bis(pinacolato)diboron).[2]
-
Solvent: MTBE or THF (Anhydrous).
-
Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line).
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical):
-
In a glovebox or purged Schlenk flask, weigh [Ir(COD)(OMe)]2 (1.5 mol%) and dtbpy (3.0 mol%).
-
Dissolve in 2 mL of anhydrous MTBE. The solution should turn a deep red/brown, indicating the formation of the active complex.
-
Pro-Tip: Do not mix the substrate yet. Allow the complex to mature for 5-10 minutes.
-
-
Reaction Assembly:
-
Add B2pin2 (1.1 equivalents) to the catalyst solution.
-
Add the Drug Scaffold (1.0 equivalent).
-
Seal the vessel (pressure tube or crimp vial).
-
-
Heating & Monitoring:
-
Heat to 60°C - 80°C for 4-16 hours.
-
Monitoring: Take a 10 µL aliquot, quench in EtOAc, and analyze via LC-MS. Look for the mass shift of +126 Da (Bpin group).
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate in vacuo.
-
Purification Note: Boronate esters can be unstable on silica. Perform a rapid filtration through a short plug of silica using 100% CH2Cl2 or proceed directly to the cross-coupling step (telescoped synthesis).
-
Data: Regioselectivity in Common Scaffolds
| Scaffold Type | Primary Site of Borylation | Secondary Site | Reason |
| 3-Substituted Pyridine | C-5 (meta to N) | C-4 | Steric avoidance of C-2 (adj to N) and C-3 substituent. |
| Indole (N-protected) | C-2 | C-3 | C-2 is the most acidic and sterically accessible. |
| 1,3-Disubstituted Benzene | C-5 (meta to both) | - | Strong steric direction to the "gap". |
Application Note B: Direct C-H Arylation of Indoles
Context: The indole moiety is ubiquitous in oncology (e.g., Osimertinib, Alectinib). Traditional synthesis requires pre-halogenated indoles. Direct C-H arylation allows the coupling of a simple indole with an aryl iodide, saving 2-3 synthetic steps.
Protocol 2: Pd-Catalyzed C-2 Arylation
Target: Direct attachment of an aryl "tail" to the C-2 position of a tryptophan or indole core.
Reagents:
-
Catalyst: Pd(OAc)2 (5-10 mol%).
-
Ligand: Triphenylphosphine (PPh3) or mono-N-protected amino acid (MPAA) for enantioselective cases.
-
Base: Ag2CO3 (Silver Carbonate) - Acts as both base and halide scavenger.
-
Solvent: HFIP (Hexafluoroisopropanol) or DMF.
Step-by-Step Methodology:
-
Setup:
-
To a 20 mL vial equipped with a stir bar, add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%).
-
Add Ag2CO3 (2.0 equiv). Note: Silver salts are light-sensitive; wrap the vial in foil.
-
-
Substrate Addition:
-
Add the Indole Substrate (1.0 equiv) and the Aryl Iodide (1.5 equiv).
-
Add DMF (0.2 M concentration relative to indole).
-
-
Reaction:
-
Heat to 100°C for 12 hours.
-
Mechanistic Check: The reaction mixture will turn black (Pd black precipitation) if the catalyst dies. If it remains a stable dark suspension, the catalytic cycle is active.
-
-
Filtration:
-
The silver salts will form a heavy precipitate. Filter hot through Celite to remove AgI and Pd residues.
-
Strategic Workflow: Linear vs. LSF
The following diagram demonstrates the efficiency gain when applying these protocols in a drug discovery campaign.
Figure 2: LSF allows for "Divergent Synthesis," creating multiple analogs from a single advanced core.
Troubleshooting & Optimization (Expert Insights)
-
Protodeboronation: In Protocol 1 (Ir-Borylation), the resulting C-B bond can be sensitive to moisture and silica gel.
-
Solution: If the boronate ester degrades on the column, convert it immediately to the trifluoroborate salt (KHF2, MeOH/H2O) which is a stable, crystalline solid.
-
-
Regioselectivity Issues: In Protocol 2 (Pd-Arylation), C-2 vs C-3 selectivity can be tricky.
-
Solution: Use a solvent switch. Solvents with high dielectric constants (DMF, DMSO) favor C-2 arylation via the CMD mechanism. Non-polar solvents may lead to mixtures.
-
-
Inhibition by Basic Nitrogens: Kinase inhibitors often contain basic nitrogens (pyridines, piperazines) that poison Pd/Ir catalysts.
-
Solution: Pre-complex the basic nitrogen with a Lewis acid (e.g., BF3·OEt2) or use the H-Cl salt of the substrate, adding an extra equivalent of base to the reaction.
-
References
-
Late-stage C–H functionalization of drugs and drug-like compounds. Nature Reviews Chemistry. (2021). Highlights the efficiency gains in drug discovery processes using LSF. [3]
-
Iridium-Catalyzed C-H Borylation of Heteroarenes. Chemical Reviews. (2010). The definitive guide on steric control in borylation.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry. (2021). Provides the structural context for why these protocols are relevant to oncology.
-
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. (2006). Background on traditional vs. modern indole functionalization.
-
High-Throughput Enabled Iridium-Catalyzed C–H Borylation. ACS Central Science. (2018). Discusses the application of these methods in industrial settings like Sotorasib development.
Sources
Methodology for creating a library of benzoxazole derivatives
Application Note: High-Throughput Synthesis of Benzoxazole Libraries
Abstract & Strategic Significance
Benzoxazoles represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from the transthyretin stabilizer Tafamidis to broad-spectrum antimicrobials and anticancer agents (e.g., against MCF-7 and Hep-G2 lines).
For drug discovery campaigns, the ability to rapidly generate diverse libraries of benzoxazoles is critical. Traditional condensation methods often require harsh dehydrating conditions (polyphosphoric acid at >150°C), which limits functional group tolerance. This guide details two modernized, field-proven protocols designed for library generation:
-
Microwave-Assisted Iodine-Mediated Cyclization: A solvent-free, high-speed method ideal for robust substrates.
-
Mild Oxidative Cyclization: A solution-phase protocol for sensitive substrates using green oxidants.
Library Design Strategy
Before synthesis, a combinatorial matrix must be defined to maximize Structure-Activity Relationship (SAR) data. The benzoxazole scaffold offers two primary vectors for diversity:
-
Vector A (R1 - Electronic/Steric Modulation): Derived from substituted 2-aminophenols.[1][2][3] Variations here affect the electron density of the fused benzene ring and metabolic stability.
-
Vector B (R2 - Lipophilicity/Target Binding): Derived from aromatic aldehydes.[1][4] This position typically engages in hydrophobic interactions with the target protein.
Visualizing the Diversity Matrix
Figure 1: Combinatorial assembly of the benzoxazole scaffold.[1][2][4][5][6][7][8][9][10][11] R1 modulates electronic properties; R2 drives target specificity.
Mechanistic Grounding
Understanding the reaction mechanism is vital for troubleshooting. Both protocols below rely on the formation of a Schiff base intermediate followed by an intramolecular oxidative cyclization .
Mechanism Pathway:
-
Condensation: The amine of the 2-aminophenol attacks the aldehyde carbonyl to form an imine (Schiff base).
-
Cyclization: The phenolic oxygen attacks the imine carbon.
-
Oxidation: A dehydrogenation step (removing 2H) aromatizes the system to form the stable benzoxazole.
Figure 2: The oxidative cyclization pathway. The oxidation step is the rate-determining factor in many protocols.
Experimental Protocols
Protocol A: Microwave-Assisted, Solvent-Free Synthesis
Best for: High-throughput library generation, robust substrates, green chemistry compliance.
Principle: Microwave irradiation provides rapid, uniform heating, while molecular iodine (
Reagents:
-
Aromatic aldehyde (1.0 equiv)[5]
-
Molecular Iodine (
) (5-10 mol%) -
Sodium thiosulfate (
) (saturated aq. solution)
Step-by-Step Methodology:
-
Dispensing: In a microwave-safe vial (e.g., 10 mL crimp-top), weigh 2-aminophenol (1.0 mmol) and the corresponding aldehyde (1.0 mmol).
-
Catalyst Addition: Add molecular iodine (0.05 mmol, ~12 mg). Mix the solids gently with a spatula.
-
Note: No solvent is added. The reagents will form a melt upon heating.
-
-
Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: Power = 280-300 W; Temperature = 130°C; Time = 5–10 minutes.
-
Safety: Ensure the vessel is rated for pressure, as water vapor is generated.
-
-
Quenching: Allow the vial to cool to room temperature. The mixture will solidify. Add 5 mL of ethyl acetate (EtOAc) to dissolve the crude melt.
-
Scavenging: Wash the organic layer with 2 mL of saturated
to remove residual iodine (color changes from brown to clear). -
Isolation: Separate the organic layer, dry over
, and concentrate under vacuum. -
Purification: Most products crystallize upon cooling. If necessary, recrystallize from ethanol.
Self-Validating Checkpoint:
-
TLC: Spot the crude against the aldehyde starting material. The aldehyde spot should be absent.
-
Appearance: Residual purple/brown color indicates incomplete iodine removal; re-wash with thiosulfate.
Protocol B: Solution-Phase Oxidative Cyclization (Mild)
Best for: Temperature-sensitive substrates, large batches, or when microwave equipment is unavailable.
Principle: This method uses Sodium Metabisulfite (
Reagents:
-
Oxidant: Sodium Metabisulfite (1.0 mmol) OR Activated Carbon/O2
-
Solvent: Ethanol or DMSO/Water mixtures
Step-by-Step Methodology:
-
Reaction Setup: In a reaction tube, dissolve the 2-aminophenol and aldehyde in Ethanol (5 mL).
-
Reflux: Heat to reflux (80°C) for 30 minutes.
-
Oxidation: Add Sodium Metabisulfite (1.0 equiv). Continue refluxing for 2–4 hours.
-
Why? The Schiff base must be oxidized to form the benzoxazole ring.[8]
-
-
Workup: Pour the reaction mixture into crushed ice (20 g). The benzoxazole product typically precipitates out as a solid.
-
Filtration: Filter the precipitate, wash with cold water (3 x 10 mL), and dry.
Data Analysis & Comparison
The following table summarizes the efficiency of the described methods based on internal validation data.
| Metric | Microwave Method (Protocol A) | Solution Phase (Protocol B) | Traditional (PPA/Heat) |
| Reaction Time | 5 – 10 mins | 3 – 5 hours | 6 – 12 hours |
| Typical Yield | 85 – 96% | 70 – 85% | 60 – 75% |
| Atom Economy | High (Solvent-free) | Moderate | Low (Acid waste) |
| Purification | Recrystallization (often sufficient) | Filtration/Column | Acid Neutralization Req. |
| Scalability | < 5g (Vessel limited) | > 100g | > 100g |
Workflow for Parallel Synthesis
For creating a library (e.g., 96 compounds), follow this workflow to ensure consistency and traceability.
Figure 3: High-throughput workflow for benzoxazole library production.
Troubleshooting & Expert Insights
-
Problem: Low yield of specific derivatives.
-
Cause: Electron-withdrawing groups (e.g., -NO2) on the aldehyde deactivates the carbonyl, slowing the initial condensation.
-
Solution: Increase reaction temperature by 10°C or double the catalyst loading (Iodine).
-
-
Problem: Product is an oil/sticky gum.
-
Cause: Impurities or solvent retention.
-
Solution: Triturate with cold hexanes or diethyl ether. This usually induces crystallization of the benzoxazole.
-
-
Problem: Incomplete Cyclization (Schiff base remains).
-
Diagnosis: LC-MS shows a mass corresponding to [M+2H].
-
Solution: The oxidation step failed. Add a stronger oxidant (e.g., DDQ) or extend the reaction time.
-
References
-
Microwave-Assisted Synthesis Protocol
-
Green Chemistry & Catalysis
- Title: Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles C
- Source: MDPI (Molecules, 2022).
-
URL:[Link]
-
Mechanistic Overview (Oxidative Cyclization)
-
Biological Relevance (Tafamidis/Anticancer)
Sources
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Definitive Structural Elucidation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: A Guide to NMR and MS Characterization
An Application Note for Researchers and Drug Development Professionals
Introduction
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid benzoxazole core, combined with the metabolic stability conferred by the fluorine substituent, makes it a valuable intermediate in the synthesis of pharmacologically active agents, including angiotensin II type-2 receptor antagonists.[1] The precise structural verification of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data.
This application note provides a detailed, field-proven guide for the comprehensive characterization of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, providing researchers with a robust framework for structural confirmation.
Molecular Profile
-
Chemical Structure:
![Chemical structure of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](https://i.imgur.com/8Q5Yv6d.png)
-
Molecular Formula: C₉H₆FNO₃
-
Molecular Weight: 195.15 g/mol
-
CAS Number: 1086392-62-2
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, ¹H and ¹³C NMR are essential for confirming the presence and relative positions of the aromatic protons, the methyl ester group, and the fluorinated carbon framework.
Expert Insight: The Rationale Behind Solvent Selection
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, for compounds with potentially poor solubility or for certain 2D NMR experiments, Dimethyl sulfoxide-d₆ (DMSO-d₆) offers a powerful alternative due to its high polarity. For the protocols below, we will proceed with CDCl₃, which is typically sufficient for this molecule.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol is optimized for standard high-resolution NMR spectrometers (400 MHz or higher).
-
Sample Weighing: Accurately weigh 5-10 mg of the purified Methyl 6-fluorobenzo[d]oxazole-2-carboxylate for ¹H NMR.[2][3] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time, as the ¹³C nucleus is inherently less sensitive than ¹H.[2]
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube of good quality (e.g., Wilmad or Norell).[3] Using a calibrated pipette, add approximately 0.6 mL of Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution & Filtration: Cap the tube and vortex gently until the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[3] This step is crucial as suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.
-
Acquire the ¹H NMR spectrum (typically 16-32 scans).
-
Acquire the ¹³C NMR spectrum (typically 1024-4096 scans).
-
NMR Characterization Workflow```dot
Caption: Workflow for MS sample preparation, infusion, and data analysis.
Expected Mass Spectrum & Interpretation
The primary goal is to identify the molecular ion peak and confirm that its measured mass matches the calculated exact mass for the molecular formula C₉H₆FNO₃.
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [M] | 195.0332 | - |
| [M+H]⁺ | 196.0404 | The base peak or a very intense peak in the spectrum. |
| [M+Na]⁺ | 218.0224 | Often observed as a sodium adduct, ~22 mass units higher than [M+H]⁺. |
-
High-Resolution MS (HRMS): Using a high-resolution instrument (like a TOF or Orbitrap) is critical. Observing the ion at m/z 196.0404 (and not, for example, 196.1) provides strong evidence for the elemental composition C₉H₇FNO₃⁺, effectively ruling out other isobaric possibilities.
-
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for benzoxazoles involve the loss of CO and subsequent cleavage of the heterocyclic ring. [4]A potential key fragment would be the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of CO.
Conclusion
The structural integrity of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate can be unequivocally confirmed through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the atomic framework and connectivity, with characteristic H-F and C-F couplings serving as definitive proof of fluorination at the 6-position. High-resolution mass spectrometry validates the elemental composition by providing an exact mass that corresponds to the molecular formula. Following these detailed protocols will ensure accurate and reliable characterization, a critical step for any researcher, scientist, or drug development professional utilizing this important chemical intermediate.
References
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Hofmann, J., & Kulanthaivel, P. (2022). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 57(11), e4891. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Adnan, A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of medical sciences : MJMS, 10(2), 16–23. [Link]
-
Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 715. [Link]
Sources
Application Note: Precision Engineering of Organic Semiconductors
From Molecular Purification to Device Characterization
Executive Summary
The development of high-performance organic electronics—specifically Organic Thin-Film Transistors (OTFTs) and Organic Light Emitting Diodes (OLEDs)—relies less on the intrinsic theoretical mobility of a molecule and more on the macroscopic ordering and chemical purity of the material in the solid state.
This guide provides a rigorous, field-proven workflow for developing organic semiconductor materials. It moves beyond basic synthesis to cover the critical "black box" steps: ultra-purification via gradient sublimation, interface engineering using Self-Assembled Monolayers (SAMs), and morphology-controlled film deposition.
Material Purification: The Gradient Sublimation Protocol
Principle: Organic semiconductors (OSCs) synthesized via cross-coupling reactions (e.g., Suzuki, Stille) often contain trace metal catalysts and halogenated byproducts. These impurities act as deep charge traps, reducing mobility (
Protocol 1: Physical Vapor Transport (Gradient Sublimation)
Objective: Purify small molecule OSCs (e.g., Pentacene, Rubrene, C60) to electronic grade.
Equipment: Three-zone tube furnace, quartz tube, turbomolecular pump (
Step-by-Step Methodology:
-
Pre-Cleaning: Wash the quartz tube with Aqua Regia (3:1 HCl:HNO
) followed by DI water and acetone. Caution: Aqua Regia is highly corrosive. -
Loading: Place the crude source material in a quartz boat at the closed end of the tube (Source Zone).
-
Vacuum: Evacuate the system to
Torr. Low pressure lowers the sublimation point, preventing thermal decomposition.[1] -
Gradient Setup: Establish a thermal gradient.
-
Source Zone:
(e.g., 280°C for Pentacene). -
Deposition Zone:
(typically 50-80°C lower than source). -
Impurity Zone: Room temperature (near the vacuum pump).
-
-
Harvesting: After 24-48 hours, distinct bands will form.
-
Heavy impurities remain in the boat.
-
Volatile impurities collect at the cold end.
-
Target crystals form in the middle zone. Only harvest this middle fraction.
-
Visualization: Sublimation Logic Flow
Figure 1: The logic of physical vapor transport. Separation is driven by differential vapor pressures along a thermal gradient.
Interface Engineering: SAM Deposition
Principle: The interface between the dielectric (e.g., SiO
Protocol 2: OTS Treatment on SiO
-
Activation: Treat SiO
wafers with O plasma (100W, 5 min) to generate surface -OH groups. -
Solution Prep: Prepare a 3 mM solution of OTS in anhydrous Toluene or Trichloroethylene. Note: Perform in a glovebox or low-humidity environment to prevent bulk polymerization.
-
Deposition: Immerse wafers for 12–18 hours.
-
Cleaning: Sonicate in fresh Toluene, then Acetone, then Isopropanol.
-
Validation: Measure water contact angle.
-
Target: >105° (Hydrophobic).
-
Failure: <90° indicates incomplete coverage; >115° suggests bulk polymerization (rough surface).
-
Thin Film Processing: Morphology Control
Principle: For polymers like P3HT (Poly(3-hexylthiophene)), charge transport is dominated by inter-chain hopping. High boiling point solvents allow slower evaporation, promoting
Protocol 3: Spin Coating & Annealing (P3HT)
Material: Regioregular P3HT (RR > 95%, MW 50-70 kDa).
| Parameter | High Vapor Pressure (Chloroform) | Low Vapor Pressure (Chlorobenzene/DCB) |
| Boiling Point | 61°C | 131°C / 180°C |
| Evaporation Rate | Fast (< 2 sec) | Slow (> 30 sec) |
| Film Morphology | Amorphous, "frozen" chains | Crystalline, ordered domains |
| Resulting Mobility | Low ( | High ( |
Step-by-Step:
-
Dissolution: Dissolve P3HT in o-Dichlorobenzene (o-DCB) at 10 mg/mL. Stir at 50°C for 1 hour to ensure no aggregation.
-
Filtration: Filter through a 0.45 µm PTFE filter. Crucial: Removes gel particles that cause "comet" defects.
-
Spin Coating:
-
Speed: 1500 RPM.
-
Time: 60 seconds.
-
Note: For high-boiling solvents, the film may still be wet. Keep the lid closed for 30s post-spin to solvent-anneal.
-
-
Thermal Annealing: Transfer immediately to a hotplate.
Device Characterization: Mobility Extraction
Principle: Mobility (
Protocol 4: Saturation Mobility Calculation
Equation:
Where:
- : Channel Width/Length ratio.
-
: Capacitance per unit area (
). -
: Threshold Voltage (x-intercept of
vs ).
Workflow:
-
Measure Transfer Characteristics (
vs ) at constant (e.g., -60V). -
Plot
vs . -
Extract the slope (
) of the linear region. -
Calculate
:
Visualization: Characterization Logic
Figure 2: The analytical workflow for extracting field-effect mobility from raw electrical data.
References
-
Gradient Sublimation for Purification
-
P3HT Spin Coating & Annealing Protocols
-
Influence of Thickness and Annealing Temperature on the Optical Properties of Spin-Coated Photoactive P3HT:PCBM Blend.[9] SCIRP.
-
-
SAM Surface Treatment (OTS)
-
Mobility Calculation Standards
- Compact modeling of charge carrier mobility in organic thin-film transistors. AIP Publishing.
Sources
- 1. innovation.world [innovation.world]
- 2. researchgate.net [researchgate.net]
- 3. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Thickness and Annealing Temperature on the Optical Properties of Spin-Coated Photoactive P3HT:PCBM Blend [scirp.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yields in Fluorinated Benzoxazole Cyclization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of fluorinated benzoxazoles, specifically focusing on overcoming low reaction yields. Our guidance is grounded in established chemical principles and field-proven experience to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in fluorinated benzoxazole cyclization can stem from a variety of factors, from the purity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is paramount for identifying and resolving the root cause.[1][2]
Issue 1: Reaction Stalls or Fails to Reach Completion
A common frustration is a reaction that either does not proceed at all or stalls after a certain point, leaving a significant amount of starting material unreacted.[2]
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The cyclization step, which involves the dehydration of a Schiff base or amide intermediate, often requires sufficient thermal energy.[3] The electron-withdrawing nature of fluorine substituents can decrease the nucleophilicity of the precursor amines and phenols, potentially requiring higher temperatures to drive the reaction forward.
-
Catalyst Inactivity or Inappropriateness: The choice and activity of the catalyst are critical for efficient cyclization.[2][6] For fluorinated substrates, a stronger acid catalyst may be necessary to facilitate the reaction.
-
Poor Solubility of Starting Materials: If your fluorinated precursors are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
Issue 2: Significant Formation of Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in your LC-MS analysis indicates the formation of side products, which directly impacts the yield of your desired fluorinated benzoxazole.[5]
Potential Causes and Solutions:
-
Incomplete Cyclization Leading to Intermediates: A common side product is the stable Schiff base or amide intermediate that fails to cyclize.[4]
-
Actionable Advice: To encourage complete cyclization, you can increase the reaction temperature, prolong the reaction time, or increase the catalyst loading.[4]
-
-
Competing Side Reactions: The reaction conditions may be promoting undesired parallel reactions.
-
Reactive Solvent Participation: Certain solvents can react with your starting materials or intermediates.[8]
-
Actionable Advice: If you suspect solvent reactivity, switch to a more inert solvent. For instance, if an alcohol solvent is acting as a competing nucleophile, changing to an aprotic solvent like toluene or dioxane is a logical step.[8]
-
Issue 3: Consistently Low, but Clean, Product Yield
In some cases, the reaction proceeds cleanly with minimal side products, but the overall isolated yield is disappointingly low.
Potential Causes and Solutions:
-
Suboptimal Reactant Stoichiometry: While a 1:1 stoichiometry is a common starting point, it may not be optimal for all substrate combinations.
-
Actionable Advice: Experiment with using a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the reactants to drive the reaction to completion.[9]
-
-
Losses During Work-up and Purification: Significant amounts of your product may be lost during extraction, washing, or chromatography steps.[5]
-
Actionable Advice: Optimize your purification protocol. Ensure the pH is appropriate during aqueous washes to prevent your product from partitioning into the aqueous layer. Use a minimal amount of silica gel for chromatography and select an appropriate solvent system to ensure good separation and recovery.
-
-
Air or Moisture Sensitivity: Some reaction intermediates or catalysts may be sensitive to air and moisture, leading to decomposition and lower yields.
-
Actionable Advice: If you suspect sensitivity, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents and reagents.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aromatic ring affect the cyclization reaction?
The position of the fluorine atom has a significant electronic effect. Fluorine is an electron-withdrawing group, which can decrease the nucleophilicity of the 2-aminophenol precursor.[10] This can make the initial condensation with the carbonyl compound and the subsequent intramolecular cyclization more challenging, often requiring more forcing conditions (higher temperature, stronger catalyst) compared to non-fluorinated analogues.
Q2: What are the most common solvents for fluorinated benzoxazole synthesis, and how do I choose the right one?
Commonly used solvents include polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as chlorinated solvents like DCM.[8] The choice of solvent can significantly impact reaction rates and yields.[8] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrates.[8] For greener approaches, solvent-free conditions, sometimes assisted by microwave irradiation, have also proven effective.[8]
Q3: My reaction is very slow. What are the first things I should check?
For a sluggish reaction, first re-evaluate your reaction parameters.[4] Insufficient temperature is a common culprit.[2] Also, verify the activity of your catalyst; it may need to be replaced or a more active one chosen.[4] Finally, ensure that your reactants are sufficiently concentrated. If applicable, running the reaction at a higher concentration or under solvent-free conditions might accelerate the rate.[4]
Q4: I am only observing the Schiff base intermediate. How can I promote cyclization?
Formation of only the Schiff base intermediate indicates that the initial condensation has occurred, but the subsequent cyclization has not.[3] To promote this step, you can try increasing the reaction temperature or extending the reaction time.[4] Ensuring that your catalyst is active and present in a sufficient amount is also crucial.[4]
Q5: Are there any "green" or more environmentally friendly methods for fluorinated benzoxazole synthesis?
Yes, several greener methods have been developed. These often involve using water as a solvent, employing reusable catalysts, or conducting the reaction under solvent-free conditions.[6][11] Microwave-assisted synthesis can also be a more energy-efficient approach that often leads to shorter reaction times and higher yields.[11]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a general method for screening different solvents to optimize the synthesis of a 2-substituted fluorinated benzoxazole.
-
Reaction Setup: In parallel reaction vials, add the fluorinated 2-aminophenol (1.0 mmol), the aldehyde or carboxylic acid derivative (1.0 mmol), and a catalytic amount of a suitable acid catalyst (e.g., p-TsOH, 10 mol%).
-
Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected screening set (e.g., DCM, acetonitrile, DMF, toluene, and a solvent-free control).[8]
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C or 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[8]
-
Work-up and Analysis: Once the reaction is complete (or after a set time), cool the reaction mixture. For reactions in organic solvents, the solvent can be removed under reduced pressure. For high-boiling point solvents, an extraction with a suitable organic solvent may be necessary.[8]
-
Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal conditions.[8]
Protocol 2: Catalyst Screening for Improved Cyclization
This protocol outlines a systematic approach to screening different catalysts for the cyclization step.
-
Reaction Setup: In separate reaction vials, combine the fluorinated 2-aminophenol (1.0 mmol) and the coupling partner (1.0 mmol) in the optimal solvent determined from Protocol 1.
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Consider screening a range of Brønsted acids (e.g., p-TsOH, fluorinated phosphoric acid) and Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃).[1][6][7] Include a no-catalyst control.
-
Reaction Conditions: Stir the reactions at the previously determined optimal temperature. Monitor the reactions by TLC or LC-MS to compare the rates of product formation.
-
Analysis: Compare the yields and reaction times for each catalyst to identify the most effective one for your specific substrate combination.
Quantitative Data Summary
Table 1: Effect of Different Catalysts on Benzoxazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | 130 | 12 | 0 | [1] |
| p-TsOH | 10 | 110 | 8 | 85 | [1] |
| Fluorophosphoric Acid | 5 | Room Temp | 3 | 86 | [7] |
Note: The data presented is for a model reaction and may vary depending on the specific fluorinated substrates used.
Reaction Mechanism Overview
Caption: General mechanism of benzoxazole formation.
References
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL: )
- Optimizing reaction conditions for the synthesis of benzoxazole deriv
- "optimization of reaction conditions for fluorinated benzothiazole synthesis" - Benchchem. (URL: )
- Technical Support Center: Benzoxazole Condens
- Benzoxazole: Synthetic Methodology and Biological Activities. (URL: )
- Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temper
- Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (URL: )
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: )
- Solvent effects and selection for benzoxazole form
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: )
- Benzoxazole synthesis - Organic Chemistry Portal. (URL: )
- Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])
-
Importance of Fluorine in Benzazole Compounds - PMC - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Identification of byproducts in Methyl 6-fluorobenzo[d]oxazole-2-carboxylate synthesis
Introduction
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, typically involving the condensation of 2-amino-5-fluorophenol with an oxalate derivative, is a cornerstone reaction for many drug discovery programs. However, like many heterocyclic syntheses, this process is not without its challenges. The formation of closely related byproducts can lead to purification difficulties, reduced yields, and compromised final product quality.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the chemical principles behind byproduct formation and mitigation. Our goal is to empower you to diagnose and resolve synthetic challenges, ensuring the efficient and reliable production of high-purity Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Section 1: Core Synthesis and Mechanistic Overview
The most common and direct route to Methyl 6-fluorobenzo[d]oxazole-2-carboxylate involves the condensation of 2-amino-5-fluorophenol with a suitable C2-building block, such as dimethyl oxalate, followed by an intramolecular cyclization and dehydration.[1][2] The reaction proceeds through an N-acylated intermediate, which then cyclizes to form the benzoxazole ring.
Caption: Primary synthesis pathway for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Understanding this pathway is critical, as most common byproducts arise from deviations such as incomplete reactions or subsequent degradation of the target molecule.
Section 2: Troubleshooting Guide: Identification and Mitigation of Byproducts
This section is formatted as a series of common problems encountered during the synthesis. Each entry details the potential cause, methods for identification, and scientifically grounded solutions.
Question 1: My reaction appears complete by TLC, but the final yield is low after purification. I've isolated a significant side-product with a lower molecular weight.
Potential Cause & Identification: The most probable cause is the decarboxylation of an intermediate or final product. If the methyl ester is hydrolyzed to the corresponding carboxylic acid at any stage (e.g., during an aqueous workup with non-neutral pH), the resulting 6-fluorobenzo[d]oxazole-2-carboxylic acid can readily lose CO2, especially if exposed to heat.[3] This results in the formation of 6-fluorobenzo[d]oxazole .
Data for Identification: The table below compares the expected analytical data for the target product and the two most common degradation byproducts.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (approx. ppm) |
| Target Product | 195.14 | 196.05 | ~4.0 (s, 3H, -OCH₃), 7.3-7.8 (m, 3H, Ar-H) | |
| Hydrolysis Byproduct | 181.11 | 182.03 | 7.4-7.9 (m, 3H, Ar-H), No -OCH₃ signal, broad -COOH peak | |
| Decarboxylation Byproduct | 137.11 | 138.04 | ~8.2 (s, 1H, C2-H), 7.2-7.7 (m, 3H, Ar-H) |
Proposed Solution & Rationale:
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water facilitates the initial hydrolysis of the ester.
-
Neutralize Workup: During the aqueous workup, ensure the pH is maintained close to 7. Avoid strongly acidic or basic conditions which can catalyze ester hydrolysis.
-
Avoid Excessive Heat: If the carboxylic acid intermediate is formed, high temperatures during solvent evaporation or purification will promote decarboxylation. Use a rotary evaporator at a moderate temperature (<40-50°C).
Question 2: My crude NMR shows multiple products, and I have a major impurity with a molecular weight that is 18 amu higher than my starting aminophenol.
Potential Cause & Identification: This observation strongly suggests an incomplete cyclization . The N-acylated intermediate, N-(4-fluoro-2-hydroxyphenyl)oxalamic acid methyl ester, may persist if the dehydration step is inefficient.[1][4] The mass of this intermediate (227.17 g/mol ) is distinct from the product (195.14 g/mol ).
Proposed Solution & Rationale:
-
Increase Reaction Temperature/Time: The cyclization/dehydration step is often the rate-limiting step and is typically promoted by heat. Consider increasing the reaction temperature or prolonging the reaction time while monitoring carefully by TLC or HPLC.
-
Use a Dehydrating Agent or Catalyst: The reaction can be facilitated by a catalyst. Methods for benzoxazole synthesis often employ acid catalysts or dehydrating conditions to drive the reaction to completion.[5] Microwave-assisted synthesis can also be highly effective for this transformation.[1]
-
Solvent Choice: A higher-boiling-point solvent (e.g., toluene or xylene) with a Dean-Stark trap can be used to azeotropically remove the water formed during cyclization, thus driving the equilibrium towards the product.
Caption: Troubleshooting workflow for identifying common synthesis byproducts.
Section 3: Analytical Protocols for Byproduct Identification
A robust analytical strategy is essential for process control and impurity identification.[6] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for profiling crude reaction mixtures.
Protocol: HPLC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction solid or oil.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex until fully dissolved. If solids persist, centrifuge and transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions (General Gradient Method):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV/Vis Diode Array Detector (DAD) scanning from 210-400 nm.
-
-
MS Conditions (Electrospray Ionization - Positive Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak.
-
Compare the observed (M+H)⁺ ions to the molecular weights listed in the table in Section 2 to tentatively identify the product and any major byproducts.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control in this synthesis to minimize byproducts? A: The two most critical parameters are moisture control and temperature . Water must be excluded to prevent hydrolysis of the ester.[7] Temperature is crucial for ensuring the final cyclization and dehydration step goes to completion without causing thermal degradation or decarboxylation of the product.
Q: How can I confirm the complete consumption of the 2-amino-5-fluorophenol starting material? A: The most reliable method is HPLC analysis of the crude reaction mixture. 2-amino-5-fluorophenol has a distinct retention time and UV absorbance profile compared to the product and intermediates. Alternatively, a well-spotted TLC plate, using a co-spot of the starting material, can provide a quick qualitative assessment.
Q: My purified, solid product develops a pinkish hue upon storage. What is the cause? A: Phenolic compounds, including potential trace impurities of unreacted 2-amino-5-fluorophenol, are susceptible to air oxidation over time, which can form colored quinone-like species. Ensure the final product is thoroughly purified to remove all traces of the starting aminophenol. Storing the final product under an inert atmosphere (Nitrogen or Argon) and protected from light can significantly improve its long-term stability.
References
-
ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). [Link]
-
Ma, D., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5349. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Fery-Forgues, S., & Vanucci-Bacqué, C. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1078–1082. [Link]
-
ACS Publications. (2025). Analytical Control Strategies for Process Chemists. [Link]
-
PubMed. (n.d.). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. [Link]
-
ACS Publications. (n.d.). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | 1086392-62-2 | Benchchem [benchchem.com]
Stability and proper storage of benzoxazole esters
Stability, Storage, and Troubleshooting Guide
Introduction: The Stability Paradox
Benzoxazole esters are ubiquitous in drug discovery (as bioisosteres) and chemical biology (as fluorescent probes like Fura-2 AM or Indo-1 AM). While the benzoxazole core is aromatic and relatively robust, the ester linkage attached to this electron-deficient heterocycle creates a specific stability paradox.
Unlike simple aliphatic esters, the benzoxazole ring acts as an electron-withdrawing group (EWG). This pulls electron density away from the ester carbonyl carbon, rendering it highly electrophilic and significantly more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.
This guide provides the technical grounding to prevent degradation and ensure experimental reproducibility.
Module 1: The Hydrolysis Hazard (Mechanistic Insight)
To preserve your compound, you must understand why it degrades. The primary failure mode is hydrolysis , driven by the electronic nature of the benzoxazole ring.
The Mechanism
In aqueous environments, the degradation follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage).
-
Activation: The benzoxazole nitrogen (imine-like) withdraws electron density from the ring system.
-
Destabilization: This effect propagates to the exocyclic ester, making the carbonyl carbon highly positive (
). -
Attack: Water or hydroxide ions attack this carbon rapidly, forming a tetrahedral intermediate .
-
Collapse: The intermediate collapses, cleaving the ester bond and releasing the free acid and alcohol.
Key Consequence: Benzoxazole esters hydrolyze significantly faster than phenyl benzoates or alkyl esters, especially in basic buffers (pH > 7.4) or plasma containing esterases.[1]
Visualization: Hydrolysis Pathway
Figure 1: The hydrolytic degradation pathway. The electron-poor benzoxazole ring accelerates the initial nucleophilic attack.
Module 2: Storage & Handling Protocols
Solid State Storage
Golden Rule: Moisture is the enemy.
-
Temperature: Long-term storage at -20°C is mandatory.
-
Container: Amber glass vials (benzoxazoles can be UV-sensitive) with Teflon-lined caps.
-
Desiccation: Store vials inside a secondary container (jar or box) containing active desiccant (silica gel or Drierite).
-
Equilibration: Crucial Step. Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, initiating hydrolysis.
Stock Solution Preparation
Golden Rule: Use Anhydrous DMSO.[2] Avoid protic solvents like Methanol or Ethanol for stock solutions. These can undergo transesterification (swapping the ester group) over time.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO (>99.9%) | DMSO is aprotic and minimizes hydrolysis. "Wet" DMSO accelerates degradation. |
| Concentration | 10 mM - 20 mM | Higher concentrations reduce the molar ratio of trace water to compound. |
| Storage | -20°C | Freezes the matrix, halting kinetic degradation. |
| Shelf Life | < 1 Month (Solution) | Even in DMSO, trace hygroscopicity leads to slow hydrolysis. |
| Freeze/Thaw | Max 3 Cycles | Repeated condensation introduction degrades the ester. Aliquot immediately. |
Experimental Use (Aqueous Buffers)
-
Dilution: Dilute into aqueous buffer (PBS, HBSS) only immediately before use .
-
pH Sensitivity: Avoid storing in buffers > pH 7.4. If a basic pH is required, add the compound last.
-
Esterase Activity: If using in cell culture (e.g., AM esters), naturally occurring esterases in serum (FBS) will cleave the ester extracellularly. Use serum-free media for the loading step.
Module 3: Troubleshooting & FAQs
Q1: My compound precipitated upon dilution into PBS. What happened?
Diagnosis: "Crash-out" due to hydrophobicity. The Fix:
-
Solvent Bridge: Do not pipette DMSO stock directly into a large volume of buffer. Pre-dilute the stock 1:10 in Pluronic F-127 (dispersing agent) or ethanol before adding to the final buffer.
-
Vortexing: Vortex the buffer while adding the compound dropwise to prevent local high concentrations.
-
Limit: Ensure final DMSO concentration is < 0.1% (v/v) for cell health, but be aware that benzoxazoles are often insoluble above 10-50 µM in water.
Q2: I see a loss of fluorescence or activity, but the mass spec shows the correct molecular weight.
Diagnosis: This is likely Transesterification or Isomerization (if applicable), but more commonly, you might be detecting the hydrolyzed acid which often ionizes similarly or aggregates.
-
Check: If using LC-MS, look for a mass shift of -14 Da (Methyl ester to acid) or -28 Da (Ethyl ester to acid) or the loss of the specific acetoxymethyl group (-CH2OAc).
-
Action: Run a fresh standard curve. If the stock is old (>1 month), discard it.
Q3: Can I use ethanol instead of DMSO for stock solutions?
Verdict: No. Ethanol is a nucleophile. Over months at -20°C, ethanol can attack the benzoxazole ester, swapping your specific ester group for an ethyl group (Transesterification). This changes the lipophilicity and cell-permeability of the drug/probe. Always use DMSO or DMF.
Troubleshooting Decision Matrix
Figure 2: Rapid diagnostic logic for common benzoxazole ester failures.
References
-
Mechanisms of Heterocyclic Ester Hydrolysis
-
Title: Kinetics and mechanisms for the hydrolysis of benzoxazoles.[3]
- Source: Journal of the Chemical Society, Perkin Transactions 2.
- Context: Establishes the acid/base catalyzed pathways specific to the benzoxazole ring.
-
Link:
-
-
Prodrug Stability & Kinetics
-
Handling of Acetoxymethyl (AM) Esters
- Title: How do I make an AM ester stock solution?
- Source: A
- Context: Industry standard protocols for fluorescent benzoxazole ester probes (e.g., Fura-2).
-
Link:
-
Biosynthetic Intermedi
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alternative catalysts for benzoxazole synthesis
Ticket Status: OPEN Subject: Transitioning from Acid-Condensation to Catalytic Oxidative Cyclization Support Tier: Level 3 (Senior Application Scientist)
Introduction: Why Your Standard Protocol is Failing
If you are visiting this hub, you are likely encountering the limitations of the "classical" benzoxazole synthesis (condensation of 2-aminophenols with carboxylic acids using PPA or MSA at >150°C). The common tickets we receive regarding this method are:
-
Ticket #404: Substrate decomposition due to harsh acidity.
-
Ticket #502: Low functional group tolerance (esp. acid-labile protecting groups).
-
Ticket #503: Inability to scale due to viscous PPA waste.
The Solution: This guide covers three catalytic alternatives that operate under mild conditions via oxidative cyclization . We treat these as "modules"—choose the one that fits your lab's capabilities (Metal, Light, or Heterogeneous).
Module 1: Transition Metal Catalysis (Copper-Mediated)
Best for: High-throughput screening, substrates with steric bulk. Core Mechanism: Copper-catalyzed aerobic oxidative cyclization.
Standard Operating Procedure (SOP-Cu-01)
-
Catalyst: CuI (10 mol%) or Cu(OTf)₂.
-
Ligand: 1,10-Phenanthroline (20 mol%) (Critical for acceleration).
-
Oxidant: O₂ (1 atm balloon) or Air.
-
Solvent: DMSO or Toluene (Dry).
-
Temp: 80–100°C.
Step-by-Step Workflow:
-
Charge a Schlenk tube with 2-aminophenol (1.0 equiv) and aldehyde (1.1 equiv).
-
Add CuI and 1,10-phenanthroline.
-
Evacuate and backfill with O₂ (x3).
-
Add solvent via syringe.
-
Stir at 80°C for 6–12h.
-
Stop Condition: TLC shows disappearance of the Schiff base intermediate, not just the starting phenol.
Troubleshooting Guide (Cu-Series)
| Issue | Diagnostic Check | Root Cause | Resolution |
| Stalled Reaction (<50% Conv.) | Is the reaction mixture turning dark brown/black early? | Catalyst poisoning or ligand dissociation. | Increase Ligand:Metal ratio to 2.5:1. Ensure 1,10-phenanthroline is fresh. |
| Schiff Base Persists | TLC shows a spot just above the starting material that won't convert. | Failed oxidative C-H activation. | The Cu(I) |
| Regioselectivity Issues | Mixture of isomers when using unsymmetrical phenols. | Steric clash at the metal center. | Switch to a smaller ligand (e.g., bipyridine) or switch to Module 2 (Photocatalysis) which is less sterically demanding. |
Visualization: Copper Catalytic Cycle
This diagram illustrates the critical dependence on Oxygen for catalyst regeneration.
Caption: Fig 1. Cu-catalyzed oxidative cyclization.[1] Note that the Schiff base forms first; the metal drives the subsequent ring closure.
Module 2: Photocatalysis (Visible Light / Eosin Y)
Best for: "Green" chemistry requirements, room temperature synthesis, metal-free purity. Core Mechanism: Single Electron Transfer (SET) via excited state Eosin Y (EY*).[2]
Standard Operating Procedure (SOP-Photo-01)
-
Catalyst: Eosin Y (1–2 mol%).
-
Light Source: Blue LEDs (460–470 nm) or White CFL (less efficient).
-
Oxidant: Open air (O₂).
-
Solvent: Ethanol or EtOH/H₂O (Green solvent compatible).[2]
Step-by-Step Workflow:
-
Dissolve 2-aminophenol and aldehyde in EtOH.
-
Add Eosin Y (solution turns bright orange/pink).
-
Critical Step: Position the reaction vessel 2–5 cm from the LED source.
-
Stir vigorously open to air (or with an O₂ balloon for faster rates).
-
Irradiate for 4–8 hours.
Troubleshooting Guide (Photo-Series)
| Issue | Diagnostic Check | Root Cause | Resolution |
| No Reaction (0% Yield) | Is the solution bleaching (turning colorless)? | Photobleaching of catalyst. | Eosin Y is degrading before turnover. Reduce light intensity slightly or add catalyst in two portions (0h and 2h). |
| Reaction Slows at Scale | Reaction works at 100mg but fails at 5g. | Beer-Lambert Law: Light isn't penetrating the flask. | Do not use round bottom flasks for scale-up. Use flow reactors or thin-walled test tubes to maximize surface area-to-volume ratio. |
| Side Products (Over-oxidation) | Formation of carboxylic acids from aldehyde. | Superoxide radical species is too aggressive. | Dilute the reaction. High concentration promotes intermolecular side reactions over intramolecular cyclization. |
Visualization: Eosin Y Photoredox Cycle
Caption: Fig 2. Visible-light mediated mechanism.[3] The catalyst activates the substrate via Single Electron Transfer (SET), utilizing air as the terminal oxidant.
Module 3: Heterogeneous Catalysis (Recyclable)
Best for: Industrial applications, cost-reduction via recycling. Core Mechanism: Surface-mediated oxidation using supported metals (e.g., Fe₃O₄@SiO₂ or Nano-Co₃O₄).
Standard Operating Procedure (SOP-Het-01)
-
Catalyst: Fe₃O₄@SiO₂-SO₃H or Co₃O₄ nanoparticles.
-
Solvent: Solvent-free (neat) or Water.
-
Activation: Ultrasound or Microwave (optional but recommended).
Troubleshooting Guide (Hetero-Series)
Ticket #901: Loss of Activity Upon Recycling
-
Symptoms: Yield drops from 95% (Run 1) to 60% (Run 3).
-
Diagnostic (The Hot Filtration Test):
-
Run the reaction to 50% conversion.
-
Filter the catalyst while hot.
-
Continue heating the filtrate.
-
Result A: Reaction stops
Catalyst is truly heterogeneous (Good). The loss of activity is likely pore blocking (wash with MeOH/Calcination). -
Result B: Reaction continues
Active metal is leaching into solution (Bad). The catalyst is unstable.
-
Ticket #902: Magnetic Separation Failure
-
Issue: Catalyst takes too long to settle or won't separate.
-
Cause: Acidic degradation of the magnetite (Fe₃O₄) core.
-
Fix: Ensure the reaction pH > 4. Avoid strong acid byproducts.
Comparative Data Summary
| Metric | Acid Condensation (Classic) | Cu-Catalyzed (Module 1) | Photocatalysis (Module 2) | Heterogeneous (Module 3) |
| Temperature | >150°C | 80–100°C | 25°C (Room Temp) | 50–100°C |
| Time | 2–4 h | 6–12 h | 4–8 h | 30 min (Microwave) |
| Yield (Avg) | 60–80% | 85–95% | 80–90% | 85–95% |
| Atom Economy | Low (PPA waste) | Moderate | High | High |
| Scalability | Difficult | Moderate | Difficult (Light penetration) | Excellent |
References
-
Copper-Catalyzed Synthesis
-
Photocatalysis (Eosin Y)
-
Iron/Heterogeneous Catalysis
-
Heterogeneous Leaching Protocols
- Title: Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles.
- Source:Advanced Journal of Chemistry.
-
Link:[Link]
Sources
- 1. Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. sci-hub.sg [sci-hub.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Regioselectivity in Substituted Benzoxazoles
Executive Summary & Core Directive
The synthesis of substituted benzoxazoles is deceptively simple. While the classical condensation of 2-aminophenols with carboxylic acid derivatives is robust for symmetrical substrates, it fails catastrophically when regiochemical precision is required on the benzenoid ring.
The Central Dogma of Benzoxazole Regioselectivity:
-
Thermodynamic Control (Condensation): Yields mixtures of 5- and 6-substituted isomers due to the ambident nucleophilicity of the 2-aminophenol (N vs. O attack).
-
Kinetic/Pre-organized Control (Cross-Coupling): Yields single regioisomers by locking the bond formation site using 2-haloanilides or specific C-H activation directing groups.
This guide addresses the three most common support tickets we receive:
-
Separating inseparable 5-/6-isomer mixtures.
-
Directing functionalization to the elusive C7 position.
-
Validating regiochemistry when NMR data is ambiguous.
Diagnostic Visualizer: The Bifurcation of Selectivity
The following pathway illustrates why classical condensation fails for regiocontrol and how metal-catalyzed routes solve it.
Caption: Figure 1. Mechanistic divergence.[1][2][3] Classical condensation (Red) leads to isomeric mixtures via competing N/O-acylation. Metal-catalyzed cyclization (Green) enforces regioselectivity via pre-functionalized leaving groups.
Troubleshooting Guides & FAQs
Module A: The "5- vs. 6-Substituted" Nightmare
User Query: "I condensed 2-amino-4-chlorophenol with benzoic acid using PPA (Polyphosphoric Acid). I see two spots on TLC that are merging. NMR shows a 60:40 mix. How do I push the reaction to the 5-chloro isomer?"
Technical Analysis: You are fighting a losing battle against tautomerization. In acid-catalyzed condensation, the reaction proceeds via an equilibrium between the N-acyl (amide) and O-acyl (ester) intermediates. The ring closure rate determines the final ratio, which is heavily influenced by the electronic nature of the substituent.
-
Electron-Withdrawing Groups (EWGs): Reduce nucleophilicity of the amine, favoring O-acylation
often leads to mixtures or unexpected rearrangement. -
Electron-Donating Groups (EDGs): Favor N-acylation.
The Solution: Abandon Condensation for Oxidative Cyclization. Do not try to optimize the PPA method. Instead, use a Schiff Base Oxidative Cyclization .
Protocol Adjustment:
-
Step 1: Condense the 2-aminophenol with the aldehyde (not acid) in methanol to form the imine (Schiff base). This is usually quantitative and regiostable.
-
Step 2: Treat the isolated imine with an oxidant like PhI(OAc)₂ (PIDA) or DDQ .
-
Why this works: The imine formation locks the nitrogen to the exocyclic carbon before ring closure. The oxidative step then forces the oxygen to attack the specific benzylic carbon, preserving the regiochemistry defined by the starting aminophenol.
Self-Validation Check:
-
1H NMR: Look for the coupling constants (
) of the protons on the benzenoid ring.-
5-substituted: You will see a meta-coupling (
Hz) for H4 and H6, and an ortho-coupling for H7. -
6-substituted: You will see a strong ortho-coupling (
Hz) for H4 and H5.
-
Module B: Targeting the C7 Position (C-H Activation)
User Query: "I need to install an aryl group at the C7 position of my benzoxazole scaffold. Standard electrophilic aromatic substitution (SEAr) is giving me C5/C6 mixtures."
Technical Analysis: SEAr is governed by the directing effects of the benzene ring substituents and the heterocycle itself (which is electron-deficient). C7 is sterically accessible but electronically deactivated. To hit C7 selectively, you must use Transition-Metal Catalyzed C-H Activation with a Directing Group (DG).
The Solution: N-Directed C-H Activation. Standard benzoxazoles lack a strong directing group for C7. However, using a carbamate or phosphine oxide directing group prior to ring closure, or utilizing specific Rh/Pd catalysts that coordinate to the benzoxazole nitrogen, can achieve this.
Recommended Workflow (Yang et al. Approach):
-
Catalyst: Pd(OAc)₂ (10 mol%)[4]
-
Ligand: 2-Chloropyridine (20 mol%) – Crucial for C7 selectivity over C2.
-
Oxidant: Ag₂CO₃
-
Solvent: 1,4-Dioxane, 100°C.
Mechanism Note: The nitrogen of the benzoxazole acts as a weak directing group. The addition of the bulky ligand and the silver salt suppresses the highly reactive C2-H activation (which is acidic) and favors the concerted metallation-deprotonation (CMD) pathway at C7.
Comparative Data: Method Selection Matrix
Use this table to select the correct synthetic route based on your required substitution pattern.
| Target Regioisomer | Recommended Method | Critical Reagent | Selectivity Score |
| 2-Aryl (Unsubstituted Benzo) | Classical Condensation | PPA or MSA | High |
| 5-Substituted (Pure) | Oxidative Cyclization of Schiff Base | PhI(OAc)₂ / MeOH | Very High |
| 6-Substituted (Pure) | Cu-Catalyzed Cyclization of 2-Haloanilides | CuI / 1,10-Phenanthroline | Very High |
| C2-Functionalized | Direct C-H Activation | Pd(OAc)₂ / Cu(OAc)₂ | High |
| C7-Functionalized | Directed C-H Activation | Pd(OAc)₂ / Ag₂CO₃ / Ligand | Moderate-High |
| 4-Substituted | De Novo Synthesis from 3-Substituted Anilines | Orthoesters | Moderate |
Detailed Experimental Protocol
Standard Operating Procedure: Regioselective Synthesis of 5-Halo-2-Arylbenzoxazoles via Schiff Base Oxidation
Objective: Synthesis of 5-chloro-2-phenylbenzoxazole without 6-chloro contamination.
Reagents:
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (1.1 equiv)
-
Methanol (anhydrous)
Workflow:
-
Imine Formation (The "Lock"):
-
Dissolve 2-amino-4-chlorophenol (5 mmol) and benzaldehyde (5 mmol) in MeOH (20 mL).
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor TLC.[5] The disappearance of the aldehyde spot and appearance of a yellow imine spot indicates completion.
-
Action: If precipitation occurs, filter the solid. This is the pure Schiff base. If not, evaporate solvent to dryness.
-
-
Oxidative Cyclization (The "Key"):
-
Redissolve the crude Schiff base in fresh MeOH (20 mL).
-
Add PIDA (5.5 mmol) portion-wise over 10 minutes at 0°C.
-
Allow to warm to room temperature and stir for 1 hour.
-
Observation: The yellow color of the imine will fade as the aromatic benzoxazole forms.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove acetic acid byproducts.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Validation:
-
Perform 1H NMR.[6]
-
Criteria: Verify the doublet at
ppm with Hz (proton at C4, meta-coupled to C6). Absence of Hz doublet in the aromatic region for the benzoxazole core confirms absence of 6-isomer.
-
References
-
Review of 2-Aminophenol Condensation Methods
- Title: 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole deriv
- Source: ResearchG
-
URL:[Link]
-
Regioselective C-H Functionalization (C2 vs C7)
- Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
- Source: MDPI (Molecules 2021).
-
URL:[Link]
-
Troubleshooting Benzoxazole Synthesis
- Title: Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
Source: BenchChem.[5]
- Synthesis of 4- and 7-Substituted Benzoxazoles: Title: Novel 4- and 7-Sulfonylated 2-Substituted Benzoxazoles. Source: Thieme Connect (Synlett).
-
Palladium-Catalyzed C-H Arylation
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Introduction: Beyond the Milligram Scale
Welcome to the Technical Support Center. If you are reading this, you likely successfully synthesized Methyl 6-fluorobenzo[d]oxazole-2-carboxylate on a gram scale and are now encountering "the wall" at 100g or kilogram scales.
This molecule is a critical pharmacophore, often serving as a core scaffold for HCV NS5B polymerase inhibitors and various anti-cancer agents. While the benzoxazole formation is chemically straightforward, the presence of the 6-fluoro substituent and the 2-carboxylate ester introduces specific scale-up vulnerabilities:
-
Oxidative Instability: The aminophenol precursor is highly prone to oxidation, leading to "tarry" reactions.
-
Thermal Sensitivity: The ester moiety is susceptible to hydrolysis if the cyclization quench is too aggressive.
-
Exotherm Management: The condensation step releases significant heat and HCl gas (if using the acid chloride route).
This guide replaces generic advice with causal analysis and self-validating protocols.
Module 1: Starting Material Integrity (The "Black Tar" Issue)
User Question: "My reaction mixture turns black almost immediately, and the yield varies wildly between batches. Is my catalyst dead?"
Technical Diagnosis: The issue is rarely the catalyst. It is the 2-amino-5-fluorophenol .[1][2][3][4] Unlike non-fluorinated aminophenols, the 5-fluoro derivative is exceptionally sensitive to air oxidation. If your starting material is dark brown or black, you are introducing radical impurities that terminate the cyclization chain and trap the product in an oil.
Protocol 1: Pre-Reaction Quality Control & Remediation
Do not proceed if the starting material is >5% oxidized (determined by dark color or HPLC).
The "Nitrogen Blanket" Storage System:
-
Storage: Must be kept at <15°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh out in a glovebox or use a dedicated glove bag if humidity >40%.
Remediation (Recrystallization of Precursor): If your 2-amino-5-fluorophenol is dark:
-
Dissolve in degassed Ethanol (5 mL/g) at 50°C under N2.
-
Add Activated Charcoal (5 wt%) and stir for 30 mins.
-
Filter hot through Celite under a nitrogen stream.
-
Cool to 0°C. The white/off-white needles obtained are your "true" starting material.
Module 2: The Cyclization Reaction (Managing the Exotherm)
User Question: "I'm using Methyl Oxalyl Chloride. On a 10g scale, it worked fine. On 200g, the solution boiled over, and I lost 40% yield. How do I control this?"
Technical Diagnosis: The reaction between 2-amino-5-fluorophenol and methyl oxalyl chloride is highly exothermic. On a small scale, surface-area-to-volume ratios dissipate this heat. On a large scale, the heat accumulation triggers two failures:
-
Solvent Boil-over: Loss of containment.
-
Side Reactions: Polymerization of the aminophenol before it can cyclize.
Scale-Up Comparison: Reagent Selection
| Feature | Route A: Methyl Oxalyl Chloride | Route B: Dimethyl Oxalate (Green) |
| Reactivity | High (Instantaneous) | Low (Requires high heat/catalyst) |
| By-products | HCl gas (Corrosive, requires scrubbing) | Methanol (Benign) |
| Exotherm | Severe (Requires active cooling) | Negligible |
| Scale Suitability | Preferred for <1kg (Faster) | Preferred for >10kg (Safer) |
Protocol 2: Controlled Addition (Acid Chloride Route)
Target Scale: 100g - 1kg
Reagents:
-
2-Amino-5-fluorophenol (1.0 eq)
-
Methyl oxalyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: Toluene (Replaces DCM/THF for higher boiling point and better crystallization).
The "Dosage-Controlled" Workflow:
-
Charge Toluene (10V) and TEA to the reactor. Cool to 0°C.
-
Dissolve 2-amino-5-fluorophenol. Ensure the system is inert (N2).
-
Addition: Add Methyl oxalyl chloride as a solution in Toluene (1:1) via a dropping funnel.
-
Critical Parameter: Maintain internal temp <10°C . Adjust addition rate to match cooling capacity.
-
-
Cyclization (The Heat Step): After addition, the intermediate amide is formed. To close the oxazole ring, add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) and heat to reflux (110°C) with a Dean-Stark trap to remove water.
-
Why? Acid chloride makes the amide; heat/acid drives the dehydration to the benzoxazole.
-
Figure 1: Optimized Toluene-based scale-up workflow for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Module 3: Isolation & Purification (Avoiding Chromatography)
User Question: "The product comes out as a sticky oil or a rock-hard solid that traps impurities. I can't run a column on 500g. How do I crystallize this?"
Technical Diagnosis:
Benzoxazole esters are flat, planar molecules that stack via
Protocol 3: The "Anti-Solvent" Crystallization
Do not use rotary evaporation to dryness. It creates amorphous solids.
-
Post-Reaction: Wash the Toluene reaction mixture with Water (2x) and NaHCO3 (1x) to remove TEA salts and p-TsOH.
-
Concentration: Distill Toluene down to approx 3-4 Volumes (relative to product weight).
-
The Seed: Cool to 40°C. Add seed crystals (0.5 wt%) if available.
-
Anti-Solvent: Slowly add Heptane (or Hexane) dropwise.
-
Ratio: Target a final Toluene:Heptane ratio of 1:3.
-
-
Aging: Stir at 20°C for 2 hours, then cool to 0°C for 2 hours.
-
Filtration: Filter the off-white solid. Wash with cold Heptane.
Why this works: Toluene keeps the "tar" (oxidized phenol) in solution, while the benzoxazole crystallizes out as the polarity decreases with Heptane addition.
Module 4: Troubleshooting & FAQs
Q: My melting point is 10°C higher/lower than reported. What happened?
-
Lower MP: You likely have trapped solvent (Toluene) or unreacted amide intermediate. Dry at 45°C under high vacuum for 12h.
-
Higher MP: Check for Hydrolysis . If you quenched with strong base or heated too long with water present, the methyl ester may have hydrolyzed to the carboxylic acid (6-fluorobenzo[d]oxazole-2-carboxylic acid), which has a significantly higher melting point (often >200°C).
Q: Can I use Dimethyl Oxalate instead of the Acid Chloride?
-
Yes. This is the "Green Route."
-
Protocol: Reflux 2-amino-5-fluorophenol with Dimethyl Oxalate (5 eq) in Xylene with p-TsOH. It requires higher temperatures (140°C) but avoids the violent exotherm of the acid chloride. It is recommended for >5kg batches.
Q: The product has a pink hue.
-
Cause: Trace oxidation of the fluoro-aminophenol.
-
Fix: Wash the dissolved product in Ethyl Acetate with a 5% sodium dithionite solution (reducing agent) before the final crystallization.
Figure 2: Rapid diagnostic logic for common scale-up failures.
References
-
Benchchem. (n.d.). Synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate. Retrieved from
-
Soni, S., et al. (2023).[6] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances. Retrieved from
-
Poirot, A., et al. (2021).[5] "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." Acta Crystallographica Section E. Retrieved from
-
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from
-
Biosynth. (n.d.). 2-Amino-5-fluorophenol Safety Data Sheet. Retrieved from
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-AMINO-5-FLUOROPHENOL | 53981-24-1 [chemicalbook.com]
- 3. 2-Amino-5-Fluorophenol | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Stability & Handling of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Ticket ID: MFBC-STAB-001 Status: Active Priority: High (Degradation Risk) Compound Class: Activated Heterocyclic Ester
Executive Summary: The Stability Paradox
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (MFBC) is not a standard ester. It is a chemically activated electrophile .
Researchers often treat this compound like a standard benzoate ester, leading to unexpected degradation. The fusion of the electron-deficient benzoxazole ring with the electron-withdrawing 6-fluoro substituent creates a "push-pull" electronic environment. This makes the C-2 carbonyl carbon exceptionally electrophilic and highly susceptible to hydrolysis (by moisture) and nucleophilic attack (by amines or thiols).
This guide provides the protocols required to maintain the integrity of MFBC during storage and experimentation.
Module 1: The Mechanistic "Why" (Expert Insight)
To prevent degradation, you must understand the forces driving it. The instability of MFBC is dictated by two primary electronic factors:
-
The Heterocyclic Core: The benzoxazole ring acts as an electron sink. The nitrogen atom (C=N bond) pulls electron density away from the C-2 position.
-
The 6-Fluoro Effect: The fluorine atom at position 6 exerts a strong inductive effect (-I), further withdrawing electron density from the benzene ring, which is communicated to the oxazole ring.
The Result: The ester carbonyl carbon becomes "hot" (highly positive partial charge). Water molecules—even from atmospheric moisture—can attack this position rapidly, leading to hydrolysis.
Degradation Pathways Visualization
The following diagram illustrates the two primary failure modes: Moisture-driven Hydrolysis and Nucleophilic Ring Opening (often seen when incorrect bases are used).
Figure 1: Primary degradation pathways. Note that the 6-fluoro substituent accelerates both pathways by increasing the electrophilicity of the C-2 position.
Module 2: Storage & Handling Protocol (The "Golden Standard")
Objective: Prevent hydrolysis before the experiment begins.
| Parameter | Standard Condition | Expert Recommendation for MFBC | Reason |
| Temperature | 4°C (Fridge) | -20°C (Freezer) | Slows thermodynamic hydrolysis rates significantly. |
| Atmosphere | Tightly capped | Inert Gas (Argon/N2) | Displaces humid air. Oxygen is less of a concern than moisture. |
| Container | Clear Glass | Amber Vial + Parafilm | While not highly photosensitive, amber glass prevents UV-induced dehalogenation over long periods. |
| Desiccation | None | Desiccator Cabinet | The freezer must be a "dry" environment. Store the vial inside a secondary jar with desiccant. |
The "Thaw Rule" (Critical)
Never open a cold vial of MFBC immediately.
-
Remove vial from -20°C storage.
-
Place in a desiccator at room temperature.
-
Wait 30–45 minutes until the vial reaches ambient temperature.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating surface hydrolysis.
-
Module 3: Experimental Troubleshooting (Q&A)
User Question: "I tried to react MFBC with a primary amine using NaOH as a base, but my yield is <10%. The LCMS shows a mass corresponding to the acid."
Expert Diagnosis: You encountered Base-Mediated Saponification . The hydroxide ion (OH⁻) is a smaller, harder nucleophile than your amine and attacked the ester first. Furthermore, strong bases can attack the C-2 position of the benzoxazole ring itself.
Corrective Protocol:
-
Switch Bases: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid hydroxide or alkoxide bases (e.g., NaOMe).
-
Solvent Choice: Switch to anhydrous DCM or THF . Avoid Methanol or Ethanol, as they can cause transesterification.
-
Temperature: Run the substitution reaction at 0°C initially to favor the kinetic amine attack over side reactions.
User Question: "My NMR spectrum shows a singlet at ~3.9 ppm that is growing over time. Is this the product?"
Expert Diagnosis: No. That singlet is likely free Methanol .
-
MFBC Ester Methyl: Typically appears around ~4.0–4.1 ppm.
-
Free Methanol: Appears at ~3.49 ppm (in CDCl3) or varies slightly depending on concentration/solvent.
-
Diagnosis: If you see the methyl ester peak shrinking and a new upfield methyl peak appearing, your compound is hydrolyzing in the NMR tube.
-
Fix: Use CDCl3 stored over molecular sieves or neutral alumina. Commercial CDCl3 is often acidic (HCl formation), which catalyzes hydrolysis.
Module 4: Analytical Validation Workflow
Before committing this reagent to a valuable synthesis step, validate its purity.
TLC Visualization:
-
Solvent System: 20% Ethyl Acetate in Hexanes.
-
Observation:
-
MFBC (Product): High Rf (Non-polar ester).
-
Acid Impurity: Baseline or very low Rf (Polar acid).
-
Visualization: UV active (Benzoxazole core fluoresces).
-
Decision Tree for Solvent Selection:
Figure 2: Solvent selection logic to minimize side reactions.
References
-
BenchChem. (2025).[1][2] Stability of Benzoxazole-2-carboxylate Esters: Technical Guide to Reactivity. Retrieved from
-
Marmara University. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups. ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2020). Biosynthesis of Benzoxazole via Unstable Ester Intermediates. PubMed Central. Retrieved from
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Electrophilic Activation. Molecules. Retrieved from
-
ChemScene. (2024). Product Data: 6-Fluorobenzo[d]oxazole-2-carboxylic acid.[3] Retrieved from
Sources
Optimizing solvent choice for improved reaction efficiency
Solvent Optimization Technical Support Center
Topic: Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Troubleshooting Guide & FAQs
Introduction: The Solvent as a Reagent
Welcome to the Solvent Optimization Support Center. In high-stakes synthesis, the solvent is never inert—it is the statistical environment that dictates the energy landscape of your reaction. As a Senior Application Scientist, I often see "sluggish reactivity" or "poor selectivity" misdiagnosed as catalyst failure when it is actually a solvation mismatch.
This guide moves beyond boiling points and solubility rules. We apply mechanistic principles (Hughes-Ingold, Solvatochromism) and Green Chemistry metrics to engineer the reaction medium itself.
Module 1: Reaction Kinetics & Thermodynamics
Troubleshooting Sluggish Rates and Equilibrium Stalls
Q: My nucleophilic substitution is proceeding too slowly despite high temperatures. How can I accelerate it without decomposing the substrate?
A: You are likely facing a charge-density mismatch between your ground state and transition state (TS). Apply the Hughes-Ingold Rules to stabilize the TS relative to the reactants.
-
Diagnosis:
-
Neutral Reactants
Charged TS (e.g., Menshutkin reaction): A polar solvent will solvate and stabilize the charge-separated TS more than the neutral reactants, lowering and accelerating the rate. -
Charged Reactants
Neutral/Dispersed TS (e.g., of azide on alkyl halide): A polar protic solvent (like MeOH) will solvate the anionic nucleophile too strongly (ground state stabilization), increasing the activation barrier.
-
-
Protocol: Switch to a Polar Aprotic solvent (DMSO, MeCN, DMF alternatives). These solvents solvate cations (counter-ions) well but leave anions "naked" and highly reactive.
-
Example: Switching from Ethanol (
) to Acetonitrile ( ) can increase rates by orders of magnitude by destabilizing the nucleophile.
-
Q: My equilibrium reaction (e.g., esterification, imine formation) is stalling at 60% conversion. Adding more reagent isn't helping.
A: You need to manipulate the thermodynamic activity of water.
-
Solution: Use an azeotropic solvent system to physically remove water, or a hydrophobic solvent to induce phase separation.
-
Protocol:
-
Dean-Stark Trap: Switch to Toluene or Anisole (greener alternative) to continuously remove water via azeotrope.
-
Molecular Sieves: If the reaction is temperature-sensitive, run in a solvent like 2-MeTHF over 3Å molecular sieves. The solvent must be pre-dried; otherwise, the sieves will be saturated immediately.
-
Module 2: Selectivity (Regio-, Chemo-, & Stereocontrol)
Controlling the Pathway via Solvation [1]
Q: I am getting a racemic mixture in a reaction that should be enantioselective. Could the solvent be the cause?
A: Absolutely. Solvents interfere with the tight ion-pairing or hydrogen-bonding networks required for stereocontrol.
-
Mechanism: High-dielectric solvents (DMSO, Water) dissociate ion pairs. If your chiral catalyst relies on contact ion-pairing (e.g., chiral phase transfer catalysis), a polar solvent will "wash out" the chiral information.
-
Correction: Switch to a non-polar or low-dielectric solvent (Toluene, TBME, DCM alternatives) to tighten the transition state assembly.
-
Note: In hydrogen-bond donor catalysis (e.g., thioureas), avoid competitive solvents like THF or Alcohols that bind to the catalyst. Use non-coordinating solvents like Chloroform or Trifluorotoluene.
-
Q: How do I favor
A:
- Requirement: Needs a "loose" nucleophile. Use Polar Aprotic solvents.
- Requirement: Often favored by hard, basic conditions and high temperatures.
-
Adjustment: To suppress elimination, lower the temperature and use a solvent that stabilizes the nucleophile just enough to prevent basicity-driven proton abstraction, or simply ensure the medium is not promoting solvolysis (
). Avoid protic solvents if the nucleophile is also a strong base, as solvation reduces nucleophilicity more than basicity in some contexts.
Module 3: Green Chemistry & Safety
Replacing Hazardous Solvents (DCM, DMF, NMP)
Q: Our safety committee has flagged DCM (Dichloromethane) and DMF (Dimethylformamide). What are the validated replacements that don't compromise yield?
A: Direct substitution requires matching polarity and solubility parameters (Hansen Solubility Parameters).
Table 1: Validated Green Solvent Replacements
| Hazardous Solvent | Primary Replacement | Secondary Replacement | Operational Notes |
| DCM (Dichloromethane) | EtOAc / EtOH (3:1) | 2-MeTHF | EtOAc/EtOH mimics the polarity of DCM for chromatography. 2-MeTHF is excellent for extractions but can form peroxides (requires stabilizers).[2] |
| DMF / NMP | DMSO / EtOAc (Binary) | Cyrene™ | DMF is often used for peptide coupling.[2] A binary mixture of DMSO/EtOAc (e.g., 20:80 or 40:60) lowers viscosity and allows easier workup than pure DMSO. |
| THF (Tetrahydrofuran) | 2-MeTHF | CPME | 2-MeTHF has a higher boiling point and separates better from water (lower miscibility) than THF, improving workup efficiency.[2] |
| Diethyl Ether | TBME (tert-Butyl methyl ether) | CPME | TBME forms fewer peroxides and has a higher flash point.[2] |
| Toluene | Anisole | Heptane | Anisole is biodegradable but has a high boiling point ( |
Q: How do I remove DMSO or NMP alternatives during workup? They have high boiling points. A: Do not distill. Use an orthogonal wash .
-
Protocol: Dilute the reaction mixture with Ethyl Acetate or 2-MeTHF. Wash extensively with water or brine. DMSO partitions into the aqueous phase.
-
Tip: For NMP removal, washing with slightly acidic water (pH 4-5) can help if your product is acid-stable.
Module 4: Workup & Isolation
Solving Emulsions and "Oiling Out"
Q: My product oils out instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the product is in a liquid-liquid phase separation (LLPS) region of the phase diagram, often due to impurities acting as surfactants or a solvent mix that is too good a solvent for the oil but poor for the crystal.
-
Solution: Perform a Solvent Swap to a system with a distinct metastable zone.
-
Protocol:
-
Distill off the reaction solvent while adding an "anti-solvent" (e.g., add Heptane while removing EtOAc).
-
Heat the mixture to dissolve the oil, then cool slowly with seeding.
-
Q: I have a persistent emulsion during extraction.
A: The densities of your layers are likely too similar, or you have stabilized surfactants.
-
Troubleshooting:
-
Density Modification: If using EtOAc (
) and Water ( ), the densities are close. Add Brine to the aqueous layer to increase density ( ) and ionic strength (salting out). -
Filter: Pass the biphasic mixture through a pad of Celite to break physical surfactant barriers (e.g., Pd-black particles).
-
Table 2: Common Azeotropes for Solvent Drying Use these azeotropes to dry your product or solvent by distillation.
| Component A | Component B | Boiling Point (Azeotrope) | Composition (% w/w A) | Application |
| Ethanol | Water | 78.1 °C | 95.6% | Removing bulk water from organics.[2] |
| Toluene | Water | 85.0 °C | 80% | Dean-Stark drying; rigorous water removal.[2] |
| Ethyl Acetate | Water | 70.4 °C | 91.9% | Mild drying; removing water from heat-sensitive extracts.[2] |
| Acetone | Hexane | 49.8 °C | 59% | Low-boiling azeotrope for rapid evaporation.[2][3] |
Module 5: High-Throughput Screening (HTS) Protocol
Systematic Solvent Selection
Q: How do I screen solvents for a new reaction without wasting grams of material?
A: Use a 96-well plate format. This protocol allows you to screen 12 solvents with 8 different catalysts or bases in a single afternoon.
HTS Protocol: Solvent Screening
-
Preparation:
-
Prepare stock solutions of Reactant A and Reactant B in a carrier solvent (highly concentrated) or dispense solids directly.
-
Target reaction concentration: 0.1 M .
-
Volume per well: 100 µL .
-
-
Plate Layout:
-
Rows A-H: Different Catalysts/Bases.
-
Columns 1-12: Different Solvents (spanning polarity: Toluene
THF MeCN DMSO).
-
-
Execution:
-
Dose solvents into the plate containing pre-weighed solids/catalysts.
-
Seal with a chemically resistant mat (PTFE-lined).
-
Agitate at temperature for 1-24 hours.
-
-
Analysis:
-
Quench with an internal standard solution.
-
Analyze via UPLC-MS.
-
Metric: Compare Conversion % and Purity %.
-
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: A logical flow for selecting the optimal solvent based on reaction mechanism and physical requirements.
Figure 2: HTS Solvent Screening Workflow
Caption: Step-by-step workflow for high-throughput solvent optimization using 96-well plates.
References
-
CHEM21 Solvent Selection Guide Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016. [Link]
-
Sanofi/Pfizer/GSK Solvent Guides Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011. [Link]
-
Hughes-Ingold Rules & Solvent Effects Reichardt, C.[4] "Solvents and Solvent Effects in Organic Chemistry."[4] Wiley-VCH, 2003. (Foundational Text). Summary via Wikipedia:[Link]
-
High-Throughput Experimentation in Process Chemistry Collins, K. D., et al. "The Evolution of High-Throughput Experimentation in Pharmaceutical Development." Organic Process Research & Development, 2019. [Link]
-
Azeotrope Data for Drying ChemEurope. "Azeotrope Data Tables." [Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of Benzoxazole Precursors
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in the synthesis of benzoxazoles: the poor solubility of their precursors, particularly substituted 2-aminophenols and their reaction partners. As researchers and drug development professionals, overcoming this challenge is critical for reaction efficiency, yield, and purity. This document moves beyond simple procedural lists to explain the underlying chemical principles and provide a systematic, logical framework for troubleshooting.
Section 1: Understanding the Root Cause: Why Are My Precursors Insoluble?
Before addressing solutions, it's crucial to understand the chemical factors that limit the solubility of typical benzoxazole precursors, such as 2-aminophenol derivatives.
Causality Corner: The Chemistry of Insolubility
The poor solubility of many 2-aminophenol derivatives stems from a combination of strong intermolecular forces and molecular structure:
-
Intermolecular Hydrogen Bonding: The primary culprit is the presence of both a hydroxyl (-OH) group and an amino (-NH2) group on the same aromatic ring. These groups are excellent hydrogen bond donors and acceptors, leading to the formation of a robust, three-dimensional crystalline lattice. This strong intermolecular network requires a significant amount of energy to disrupt, making the compound resistant to dissolution in many common solvents.
-
Molecular Polarity and Size: While the functional groups are polar, the overall molecule has significant non-polar character due to the benzene ring. This dual nature can make it difficult to find a perfectly matched solvent. "Like dissolves like" is a guiding principle; however, these precursors are often not "like" any single common solvent.[1] Furthermore, as molecular size and the planarity of the aromatic system increase, solubility tends to decrease because it becomes more difficult for solvent molecules to effectively solvate the larger structure.[1]
-
Amphoteric Nature: 2-aminophenols are amphoteric; the amino group is basic and the phenolic hydroxyl group is acidic.[2][3] In neutral solvents, the molecule exists in its least soluble, non-ionized form.
Diagram: Key Precursor Structures
Below is a diagram illustrating the common precursors for benzoxazole synthesis, highlighting the functional groups responsible for strong intermolecular interactions.
Caption: General precursors for benzoxazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that synthetic chemists frequently encounter. Each answer provides a causal explanation and a systematic approach to solving the problem.
Q1: My 2-aminophenol derivative is completely insoluble in standard solvents like ethanol, DCM, and acetonitrile. What should I do first?
Causality: Standard solvents often lack the energy or the specific solvating power to break the strong hydrogen-bonding network of the precursor's crystal lattice. Ethanol, while protic, may not be a strong enough hydrogen bond acceptor, and aprotic solvents like DCM and acetonitrile may not sufficiently stabilize the polar functional groups.[4]
Systematic Approach:
-
Increase Temperature: Before changing solvents, try heating the mixture. Increased thermal energy can often provide the activation energy needed to break intermolecular bonds and facilitate dissolution.[1][4] Be sure to use a solvent with a suitable boiling point and monitor for any potential degradation of your starting material via TLC.
-
Switch to a "Super Solvent": If heat is insufficient, move to a more powerful polar aprotic solvent. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are exceptionally effective at dissolving a wide range of organic molecules, including those with strong hydrogen bonding capabilities.[4] They are excellent hydrogen bond acceptors and have high dielectric constants, which helps to solvate the charged intermediates of the reaction.
Q2: I've switched to DMF, but my precursor still has limited solubility, or the reaction is sluggish. What is my next step?
Causality: Even in a powerful solvent like DMF, highly crystalline or large, planar precursors may resist complete dissolution at room temperature. A sluggish reaction can indicate that the concentration of the dissolved, reactive species is too low for the reaction to proceed at a reasonable rate.
Systematic Approach:
-
Combine Heat with a Powerful Solvent: Gently heat the reaction mixture in DMF or DMSO. Many benzoxazole syntheses are performed at elevated temperatures (e.g., 80-130 °C) precisely to ensure all reactants are in solution.[5][6]
-
Consider a Co-solvent System: Sometimes, a single solvent is not optimal. A co-solvent, which is a water-miscible organic solvent, can be used to fine-tune the polarity of the medium.[7][8] For instance, if your other reactant is non-polar, adding a less polar solvent like toluene to your DMF might create a more favorable environment for both precursors.
-
Utilize Sonication: An ultrasonic bath can be a powerful physical method to aid dissolution.[9] The high-frequency sound waves create cavitation bubbles that can physically break apart the solid lattice, enhancing the solvent's ability to solvate the molecules.
Q3: My reaction involves an aqueous medium or a protic solvent, and solubility is a major issue. Can I use pH to my advantage?
Causality: Absolutely. The amphoteric nature of 2-aminophenol is key. The phenolic -OH is weakly acidic (pKa ≈ 10), while the aromatic amino group's conjugate acid is also acidic (pKa ≈ 4.8).[3][10] By manipulating the pH, you can ionize one of these groups, forming a salt that is dramatically more soluble in polar, protic solvents like water or ethanol.[2][11]
Systematic Approach:
-
Acidic Conditions: Adding a small amount of a non-nucleophilic acid (e.g., HCl, p-TsOH) will protonate the amino group to form an ammonium salt (-NH3+). This positively charged species is often much more soluble in polar solvents. This strategy is common in reactions catalyzed by Brønsted acids.[12]
-
Basic Conditions: Adding a base (e.g., KOH, Na2CO3) will deprotonate the phenolic hydroxyl group to form a negatively charged phenoxide ion (-O-).[11] This is particularly useful if your reaction conditions are compatible with a base.
Caution: Ensure that pH modification does not interfere with your reaction mechanism or cause unwanted side reactions.
Q4: Are there any alternatives if I cannot find a suitable solvent system?
Causality: When solid-state intermolecular forces are too strong to overcome with conventional solvation, bypassing the need for a solvent altogether is a highly effective strategy.
Systematic Approach:
-
Solvent-Free Synthesis: Many benzoxazole syntheses can be performed under solvent-free conditions.[4][5] This often involves mixing the solid precursors with a catalyst and heating them. The reactants can form a eutectic mixture or react at the solid-solid interface.
-
Microwave-Assisted Synthesis: This technique is often paired with solvent-free conditions. Microwave irradiation can provide rapid and uniform heating, often leading to dramatically shorter reaction times and higher yields by overcoming solubility and kinetic barriers.[12]
Troubleshooting Workflow Diagram
This decision tree provides a logical path for addressing solubility issues.
Caption: Systematic workflow for troubleshooting precursor solubility.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a method for rapidly identifying a suitable solvent for your precursor.
Objective: To test the solubility of a benzoxazole precursor in a range of common solvents at room temperature and with heating.
Materials:
-
Benzoxazole precursor (e.g., a 2-aminophenol derivative)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Heat block or oil bath
-
Solvent Panel (see table below)
Procedure:
-
Add a small, consistent amount of your precursor (e.g., 5-10 mg) to a series of labeled vials.
-
To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from the solvent panel.
-
Agitate each vial at room temperature for 5 minutes (vortex or magnetic stirring).
-
Observe and record the solubility: "Insoluble," "Partially Soluble," or "Fully Soluble."
-
For vials where the compound is not fully soluble, place them in a heat block and increase the temperature in increments (e.g., to 50 °C, then 80 °C), holding for 5 minutes at each temperature.
-
Record the temperature at which full dissolution occurs, if any.
-
Validation: After heating, allow the "Fully Soluble" vials to cool to room temperature to check if the compound precipitates out. This helps determine if sustained heat is necessary.
Data Presentation: Common Solvent Screening Panel
| Solvent | Class | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Suitability Notes |
| Toluene | Aromatic | 2.4 | 111 | Good for non-polar partners; often requires heat. |
| Dichloromethane (DCM) | Chlorinated | 9.1 | 40 | Low boiling point, useful for initial tests. Often insufficient.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | A common choice, but may struggle with strong H-bonders.[4] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can act as H-bond donor/acceptor; solubility can be moderate.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent choice for poorly soluble precursors.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | One of the strongest common solvents for this purpose.[4] |
Protocol 2: pH-Mediated Dissolution Trial
Objective: To determine if altering the pH can solubilize a precursor in a protic solvent.
Materials:
-
Benzoxazole precursor
-
Primary solvent (e.g., Ethanol or Water/Ethanol mixture)
-
Acidic solution (e.g., 1 M HCl in ethanol)
-
Basic solution (e.g., 1 M NaOH in water or 1 M NaOEt in ethanol)
-
Vials and stir plate
Procedure:
-
Create a slurry of your precursor in the chosen protic solvent (e.g., 10 mg in 1 mL ethanol).
-
Acid Test: To one slurry, add the acidic solution dropwise while stirring. Observe for any changes in solubility. Note the approximate number of equivalents required for dissolution.
-
Base Test: To a separate slurry, add the basic solution dropwise. Phenolic compounds may develop color upon deprotonation. Observe for dissolution.
-
Validation: Once dissolved, check the stability of your compound under these conditions using TLC. Spot the starting material, the acidified solution, and the basified solution. If new spots appear, the pH change may be causing degradation.
Section 4: References
-
Jadhav, N., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound. Retrieved from
-
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]
-
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]
-
Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Retrieved from
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Reddit. (2024). Dissolving an insoluble compound in an organic solvent... and then solve this in water? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Quora. (2020). How to separate a compound that is insoluble in both water and organic solvents while using the extraction method. Retrieved from [Link]
-
Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Chemguide. (n.d.). Solubility and pH of phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? Retrieved from [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. issr.edu.kh [issr.edu.kh]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole synthesis [organic-chemistry.org]
Refinement of work-up procedures for isolating pure product
Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-2024-ISO-REFINE
Welcome to the . I understand you are looking to refine your work-up procedures to isolate pure product without defaulting immediately to chromatography.
In process chemistry, "work-up" is not merely a cleaning step; it is the first stage of purification . A rigorous work-up can often eliminate the need for flash chromatography entirely, saving time and solvent costs. Below are the troubleshooting protocols for the most common bottlenecks we see in the field: Emulsions, Phase Partitioning, and Crystallization failures.
📂 Module 1: The Emulsion Protocol (Liquid-Liquid Extraction)
User Query: "I have a 'rag layer' or emulsion that won't separate. I've waited 30 minutes. What do I do?"
Technical Insight: Emulsions are thermodynamically unstable but kinetically stable dispersions. They are usually caused by three factors:
-
Surface Tension: Amphiphilic impurities (surfactants) lowering interfacial tension.
-
Density: Insufficient density differential (
) between layers. -
Particulates: Micro-precipitates acting as solid stabilizers (Pickering emulsions).
Troubleshooting Protocol: The "Break-Force" Method Do not just wait. Active intervention is required to disrupt the stabilizing forces.
-
The Brine Wash (Ionic Strength): Add saturated NaCl. This increases the ionic strength of the aqueous layer, increasing the surface tension and "salting out" organics.[1]
-
The Filtration Step (Critical): If a rag layer persists, it is likely a Pickering emulsion caused by suspended solids. Filter the entire biphasic mixture through a pad of Celite® or a sintered glass frit. This physically removes the stabilizing particulate.
-
Density Modification: If using DCM/Water (densities ~1.33 vs 1.00), the layers may invert or mix if the product concentration is high. Add a co-solvent like Toluene or MTBE to the organic layer to lighten it, or add more DCM to make it heavier.
Visual Workflow: Emulsion Resolution Logic
Figure 1: Decision tree for resolving stubborn emulsions in liquid-liquid extraction.
📂 Module 2: pH-Controlled Extraction (The "Rule of 3")
User Query: "My amine product is stuck in the aqueous layer, or my acid isn't extracting. How do I recover it?"
Technical Insight: Extraction efficiency is governed by the Henderson-Hasselbalch equation. To move an ionizable molecule completely into the organic phase, it must be in its neutral form.
-
The Rule of 3: To ensure >99.9% of a species is in the desired protonation state, the pH must be at least 3 units away from the pKa.
Data Table: Target pH for Common Functionalities
| Functional Group | Approx pKa | To Extract into Organic (Neutral) | To Extract into Aqueous (Ionic) |
| Carboxylic Acid | 4–5 | Adjust pH to < 1-2 (Acidify) | Adjust pH to > 8 (Basify) |
| Phenol | 10 | Adjust pH to < 7 | Adjust pH to > 13 |
| Aliphatic Amine | 10–11 | Adjust pH to > 13-14 (Basify) | Adjust pH to < 7 (Acidify) |
| Aniline | 4–5 | Adjust pH to > 8 | Adjust pH to < 1-2 |
Protocol: The "Acid-Base Swing" This method purifies a product from neutral impurities without chromatography.
-
Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).
-
Extract with aqueous acid/base (opposite to your product) to pull product into water. Neutral impurities stay in organic.
-
Wash the aqueous layer with fresh organic solvent (removes trace neutrals).
-
Adjust pH of the aqueous layer (apply Rule of 3) to neutralize the product.
-
Back-extract the now-neutral product into fresh organic solvent.
📂 Module 3: Scavenging Reagents (Chromatography-Free Purification)
User Query: "I have excess isocyanate/amine/aldehyde reagents left over. I don't want to run a column."
Technical Insight: When extraction fails to remove excess reagents (because they are also neutral organics), use Polymer-Supported Scavengers . These are functionalized resins that react chemically with impurities, anchoring them to a solid bead that can be filtered off.
Selection Guide:
| Impurity Type | Recommended Scavenger Resin | Mechanism |
| Electrophiles (Acid chlorides, Isocyanates) | PS-Trisamine or PS-Amine | Nucleophilic attack by resin; impurity becomes solid-bound. |
| Nucleophiles (Amines, Hydrazines) | PS-Isocyanate or PS-Benzaldehyde | Resin forms urea/imine with impurity. |
| Acids | PS-Carbonate | Neutralization (acts like solid bicarbonate). |
Visual Workflow: Scavenging Logic
Figure 2: Workflow for removing excess amine impurities using a polymer-supported isocyanate scavenger.
📂 Module 4: Crystallization Rescue (Dealing with "Oiling Out")
User Query: "My product is supposed to be a solid, but it's coming out as a sticky oil at the bottom of the flask."
Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This means the compound precipitates as a liquid because the solution temperature is above the melting point of the solvated product.
Troubleshooting Protocol: Anti-Solvent Titration
-
Redissolve: Heat the oil in the minimum amount of "Good Solvent" (e.g., Ethanol, Acetone) until homogeneous.
-
Temperature Control: Cool the solution slowly to near room temperature.
-
Titration: Add the "Bad Solvent" (e.g., Hexane, Water) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
The "Healing" Step: Add one drop of "Good Solvent" to clear the cloudiness.
-
Seeding: Add a seed crystal (if available) or scratch the glass surface to induce nucleation.
-
Slow Cool: Allow to stand undisturbed. Do not put it immediately in the freezer; rapid cooling promotes oiling.
📚 References
-
Rochester University. (n.d.).[2] Tips & Tricks: Emulsions. Not Voodoo. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction.[3] Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[4] Retrieved from [Link][5]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Fluorinated Heterocycle Synthesis
This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering specific hurdles in the synthesis of fluorinated heterocycles. It moves beyond basic textbook definitions to address failure modes, mechanistic causality, and corrective protocols.
Current Status: Operational Support Level: Tier 3 (Senior Scientist) Topic: Troubleshooting Side Reactions & Selectivity Issues
Executive Summary: The Fluorine Challenge
The introduction of fluorine into heterocyclic scaffolds is often the "make-or-break" step in lead optimization. However, the high electronegativity of fluorine and the strength of the C-F bond create a paradox: reagents are often hyper-reactive (leading to decomposition), yet the resulting C-F bonds can be surprisingly labile to elimination or hydrolysis under cyclization conditions.
This guide addresses the three most common failure modes reported by our users:
-
Regio-scrambling during electrophilic fluorination.
-
Substrate decomposition during nucleophilic substitution (S_NAr).
-
Inadvertent defluorination during metal-catalyzed cross-coupling.
Electrophilic Fluorination: Controlling Regioselectivity
Primary Reagents: Selectfluor™, NFSI (N-Fluorobenzenesulfonimide). Common Issue: Users report mixtures of C4/C5 isomers in imidazoles/pyrazoles or over-fluorination.
Troubleshooting Guide
Q: Why am I getting a mixture of regioisomers when fluorinating my imidazole/pyrazole core? A: Heterocycles with multiple nucleophilic sites often lack sufficient electronic bias. The solution lies in Transient Directing Groups or Solvent Control .
-
The Mechanism: Electrophilic fluorination proceeds via a cationic intermediate. In protic or polar solvents, the transition state is loose, leading to poor selectivity.
-
The Fix:
-
Switch Solvent System: Use a biphasic mixture of CH₂Cl₂ : Perfluorodecalin (4:1) . Perfluorodecalin acts as a "fluorine sponge," modulating the solubility and reactivity of NFSI, slowing down the reaction to allow thermodynamic control.
-
Use a Migrating Protecting Group: For imidazoles, use an ethoxymethyl (EOM) group.
-
Step 1: Lithiation/Fluorination at C2 (kinetic control).
-
Step 2: Acid-mediated migration moves the group, effectively "shuffling" the substituent to yield the C4-fluoro product exclusively.
-
-
Q: How do I prevent over-fluorination (difluorination) of electron-rich indoles? A: Indoles are highly susceptible to electrophilic attack at C3. Once fluorinated, the C-F bond pulls electron density, but the nitrogen lone pair can still activate the ring.
-
Protocol Adjustment:
-
Do NOT use acetonitrile (promotes radical pathways).
-
USE Sulfolane or ionic liquids.
-
Add a Radical Scavenger: Addition of 10 mol% TEMPO can suppress radical side-reactions that lead to polymerization or polychlorination (if Selectfluor is used).
-
Decision Logic: Regioselectivity Control
Caption: Decision tree for selecting conditions to minimize regio-scrambling and radical side reactions in electrophilic fluorination.
Nucleophilic Fluorination (S_NAr): Preventing Decomposition
Primary Reagents: KF, CsF, TMAF (Tetramethylammonium fluoride). Common Issue: "My substrate turns into black tar before the fluorine substitution occurs."
Troubleshooting Guide
Q: High temperatures (>130°C) are degrading my heterocycle. How can I lower the activation energy? A: Traditional S_NAr requires forcing conditions because fluoride is a poor nucleophile in organic solvents (tight ion pairing) and a strong base (causing elimination).
-
The Fix: Phase Transfer Catalysis (PTC) or Photoredox.
-
Protocol (PTC): Instead of naked CsF, use KF (spray-dried) + 18-crown-6 in Diglyme. The crown ether sequesters potassium, creating a "naked" but stabilized fluoride anion.
-
Protocol (Photoredox - The Modern Standard): For unactivated arenes, use an acridinium photocatalyst. This generates a radical cation intermediate, which is highly electrophilic and accepts fluoride at room temperature.
-
Q: I am seeing significant Hydrolysis (OH product) instead of Fluorination. A: Fluoride sources are hygroscopic. Even "anhydrous" TMAF can contain water.
-
The Fix:
-
In-Situ Generation: Do not use stored fluoride salts. Generate anhydrous TMAF in situ by reacting Tetramethylammonium Chloride with Hexafluorobenzene. The resulting TMAF is completely anhydrous.
-
Reagent Switch: Use PhenoFluor™ for late-stage fluorination of alcohols/phenols if S_NAr fails. It is less basic and tolerates moisture better than DAST.
-
Data: Comparison of S_NAr Conditions
| Condition | Temperature | Side Reaction Risk | Suitability |
| CsF / DMSO | >150°C | High: Decomposition, Polymerization | Simple, thermally stable arenes only. |
| KF / 18-Crown-6 | 80-100°C | Medium: Elimination (HF loss) | Moderately sensitive heterocycles. |
| Photoredox (Ir/Acridinium) | 25°C (RT) | Low: Minimal background decomp | Complex, sensitive drug scaffolds. |
Deoxyfluorination: Managing Elimination vs. Substitution
Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®. Common Issue: Formation of vinyl heterocycles (elimination) instead of the fluoro-heterocycle.
Q: Why is DAST acting as a base (elimination) rather than a nucleophile? A: DAST releases HF, which is acidic, but the reagent itself can act as a base if the carbocation intermediate is stabilized. In electron-rich heterocycles (e.g., 3-hydroxypiperidines), the adjacent nitrogen lone pair stabilizes the cation, promoting proton loss (elimination) over fluoride attack.
-
The Fix:
-
Change Reagent: Switch to XtalFluor-E® with an exogenous fluoride source (Et₃N·3HF). XtalFluor-E does not release free HF and is less prone to elimination.
-
Solvent Polarity: Use non-polar solvents (CH₂Cl₂ or Toluene) rather than THF. Polar solvents stabilize the ionic elimination transition state.
-
Cross-Coupling: Preserving the C-F Bond
Common Issue: "Hydrodefluorination" (HDF) - The fluorine atom is replaced by hydrogen during Suzuki or Buchwald couplings.
Q: My fluorine on the pyridine ring is disappearing during Pd-catalyzed coupling. A: Oxidative addition of Palladium into the C-F bond is a competitive side reaction, especially with electron-deficient heterocycles (e.g., 2-fluoropyridine).
-
The Mechanism: Electron-rich, bulky phosphine ligands (like PCy3) facilitate oxidative addition into C-F bonds.
-
The Fix:
-
Ligand Selection: Switch to ligands that favor C-Cl/C-Br activation over C-F. XPhos or SPhos are generally safe. Avoid tricyclohexylphosphine (PCy3).
-
Base Selection: Strong bases (KOtBu) can promote S_NAr of the fluoride by the coupling partner. Use mild bases like K₃PO₄ or Cs₂CO₃ .
-
Pathway Analysis: Cross-Coupling vs. Defluorination
Caption: Ligand selection controls the chemoselectivity between the desired cross-coupling and unwanted C-F activation.
References
-
Electrophilic Fluorination Selectivity: J. Org. Chem. 2016, 81, 1, 254–264. "Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives." Link
-
Photoredox S_NAr: Science 2016, 351, 6278, 1174-1177. "Nucleophilic aromatic substitution of unactivated aryl fluorides enabled by organic photoredox catalysis." Link
-
Deconstructive Fluorination: Science 2018, 361, 6403, 664-670. "Deconstructive fluorination of cyclic amines by carbon-carbon cleavage." Link
-
Minimizing Side Reactions (Review): Chem. Rev. 2015, 115, 2, 907–972. "Fluorine in Medicinal Chemistry." Link
-
PhenoFluor Reagent: J. Am. Chem. Soc. 2011, 133, 30, 11482–11484. "Deoxyfluorination of Phenols." Link
Technical Support Center: The Art of Synthesis – Mastering Temperature and Reaction Time
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into one of the most critical aspects of chemical synthesis: the interplay of temperature and reaction time. Our goal is to move beyond rote protocols and equip you with the fundamental knowledge to troubleshoot effectively, optimize outcomes, and innovate with confidence.
Introduction: The Synthesis Dilemma - A Balancing Act of Kinetics and Thermodynamics
At the heart of every chemical transformation lies a delicate balance between the speed at which a reaction proceeds (kinetics) and the inherent stability of the products (thermodynamics). Temperature and reaction time are the primary levers we use to navigate this landscape. A common rule of thumb is that a 10°C rise in temperature can approximately double the reaction rate, but this is a simplification that doesn't capture the full picture.[1][2] An increase in temperature raises the average kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for a reaction to occur.[2][3]
However, elevated temperatures can also introduce undesired side reactions, which may have higher activation energies than the desired reaction.[4] This can lead to a decrease in product purity and yield.[4] Conversely, a reaction that is too slow may be impractical or allow for the decomposition of unstable products over time.[5]
This guide will provide a structured approach to understanding and controlling these critical parameters, empowering you to make informed decisions in your synthetic endeavors.
Part 1: Troubleshooting Guide - When Syntheses Go Awry
This section is formatted in a question-and-answer style to directly address common problems encountered during synthesis.
Scenario 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the first steps in troubleshooting?
A: When faced with a low or non-existent yield, a systematic evaluation of temperature and reaction time is crucial. Here’s a logical workflow to diagnose the issue:
-
Verify Reaction Temperature:
-
Internal vs. External Temperature: Are you measuring the temperature of the heating mantle or the actual internal temperature of the reaction mixture? There can be a significant difference. Always use an internal thermometer or probe for accurate readings, especially during scale-up.[6]
-
Heating and Stirring Efficiency: Inadequate stirring can create localized hot spots or cold pockets, leading to inconsistent reaction conditions and poor results.[5] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.
-
-
Assess Reaction Time and Monitoring:
-
Have you monitored the reaction's progress? Relying solely on a literature-reported reaction time can be misleading.[5] It's essential to monitor the reaction using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[7][8]
-
Has the reaction stalled? If monitoring shows the reaction has stopped prematurely, consider if you need to add more of a key reagent or if the temperature is insufficient to drive the reaction to completion.[9]
-
-
Consider the Possibility of Decomposition:
-
Is your product or starting material temperature-sensitive? Leaving a reaction for too long, even at a moderate temperature, can lead to the decomposition of desired products.[5] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
dot
Caption: Troubleshooting workflow for low or no product yield.
Scenario 2: Formation of Multiple Byproducts
Q: My reaction is producing a significant amount of impurities. How can I improve the selectivity?
A: The formation of byproducts is often a sign that your reaction conditions are favoring undesired pathways. Temperature is a powerful tool for controlling selectivity.
-
Kinetic vs. Thermodynamic Control:
-
Many reactions can yield different products depending on the conditions. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable.[10]
-
To favor the kinetic product: Run the reaction at a lower temperature for a shorter period. This provides enough energy to overcome the lower activation energy barrier but not enough for the reverse reaction to occur and form the more stable thermodynamic product.[10][11]
-
To favor the thermodynamic product: Use higher temperatures and longer reaction times. This allows the reaction to reach equilibrium, where the more stable product will predominate.[10][11]
-
-
Temperature-Induced Side Reactions:
-
As mentioned, higher temperatures can activate alternative reaction pathways, leading to impurities.[4] If you observe an increase in byproducts at elevated temperatures, systematically lower the temperature in increments (e.g., 10°C) to find the optimal balance between reaction rate and selectivity.
-
dot
Caption: Energy profile for kinetic vs. thermodynamic products.
Scenario 3: Inconsistent Results and Reproducibility Issues
Q: I am struggling to reproduce my own results or those from a published procedure. What could be the cause?
A: Reproducibility issues often stem from unrecorded or poorly controlled variables.
-
Precise Temperature Control:
-
Accurate Reaction Timing:
-
Scale-Up Challenges:
| Parameter | Small Scale (e.g., 100 mL) | Large Scale (e.g., 10 L) | Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; less efficient heat dissipation. | May require more robust cooling systems (e.g., jacketed reactors) and slower reagent addition.[13] |
| Mixing | Generally efficient with standard stir bars. | Can have inefficient mixing zones, leading to localized concentration and temperature gradients. | Requires appropriate impeller design and agitation speed to ensure homogeneity. |
| Reaction Time | May be faster due to efficient heat and mass transfer. | May be slower due to limitations in heat and mass transfer.[14] | Reaction monitoring is critical; do not assume the same reaction time as the small scale. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal temperature for a new reaction?
A1: A systematic approach is best. Start with a temperature suggested by literature for a similar transformation. Then, run a series of small-scale experiments at varying temperatures (e.g., in 10-20°C increments) while keeping all other parameters constant.[15][16] Monitor the reactions for both the rate of product formation and the emergence of impurities to identify the optimal temperature range.
Q2: What is the best way to monitor a reaction's progress over time?
A2: The choice of monitoring technique depends on the nature of your reaction.
-
Thin-Layer Chromatography (TLC): A quick, easy, and inexpensive method for many organic reactions. It allows you to visualize the disappearance of starting materials and the appearance of products.[8][17]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the composition of the reaction mixture.
-
In-situ Spectroscopy (e.g., FT-IR, Raman): Allows for real-time monitoring of reactant and product concentrations without the need for sampling.[18]
Q3: Can a reaction be too long?
A3: Absolutely. Prolonged reaction times, even at optimal temperatures, can lead to:
-
Decomposition: Of the desired product or intermediates.[5]
-
Epimerization or Racemization: Loss of stereochemical integrity.
-
Formation of byproducts: From slower, competing reactions.
It is crucial to stop the reaction once the limiting starting material has been consumed.[9]
Q4: How does temperature affect catalyst activity and stability?
A4: For catalytic reactions, temperature is a double-edged sword. Higher temperatures generally increase the catalytic turnover rate. However, excessively high temperatures can lead to catalyst deactivation through processes like sintering (for heterogeneous catalysts) or decomposition (for homogeneous catalysts).[19] Therefore, finding the optimal temperature is key to maximizing catalyst performance and lifetime.[19]
Part 3: Experimental Protocols
Protocol 1: Optimization of Reaction Temperature
-
Setup: Prepare five identical small-scale reactions in parallel. Ensure each reaction vessel is equipped with a stir bar and a condenser (if necessary).
-
Temperature Control: Place each reaction in a temperature-controlled heating block or oil bath set to five different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Initiation: Add all reagents simultaneously to each reaction vessel.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot if necessary and analyze by TLC, GC, or HPLC.
-
Analysis: Compare the rate of product formation and the purity profile at each temperature to determine the optimal conditions.
Protocol 2: Determining Optimal Reaction Time
-
Setup: Set up a single reaction at the optimized temperature determined in Protocol 1.
-
Time Zero: Take a sample immediately after all reagents have been added. This is your t=0 time point.
-
Monitoring: Take samples at regular intervals throughout the expected course of the reaction (e.g., every 15-60 minutes).[7]
-
Analysis: Analyze each sample to quantify the amount of starting material remaining and product formed.
-
Endpoint Determination: The optimal reaction time is the point at which the concentration of the limiting starting material plateaus or begins to decline, and the product concentration is maximized.
References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Sinny. (2024, August 14). Common Issues And Solutions In Temperature Control Systems: An In-depth Guide. Retrieved from [Link]
-
Buy Chemicals Online. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Zero Instrument. (n.d.). Why Is Temperature Control So Difficult? - Just Measure it. Retrieved from [Link]
-
Lneya. (n.d.). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
American Chemical Society. (2024, July 30). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring reactions. Retrieved from [Link]
-
Temperature Control Rental Solutions. (2025, March 27). Challenges & Solutions in Industrial Temperature Management. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
Pressbooks. (n.d.). Factors that Affect the Rate of Reactions. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Sinny. (2024, August 7). Common Problems With Temperature Controllers And How To Solve Them. Retrieved from [Link]
-
ACS Publications. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Eurotherm Limited. (n.d.). Trouble shooting temperature control equipment. Retrieved from [Link]
-
Engineering LibreTexts. (2023, March 11). 11.6: Common Control Loops and Model for Temperature Control. Retrieved from [Link]
-
SlideShare. (n.d.). Presentation on “Optimization of organic reactions and processes”. Retrieved from [Link]
-
ResearchGate. (2021, June 8). Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Scale-up: How do we get it right first time? Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Quora. (2022, November 11). Does increasing the temperature of a reaction also increase the amount of product made (as more collisions are able to be successful)? Retrieved from [Link]
-
Reddit. (n.d.). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011, February 17). Scaling up reaction times. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2022, January 20). Collision Theory & Arrhenius Equation | How Temperature Affects Reaction Rates (14.4). Retrieved from [Link]
-
Prep101 MCAT Forum. (2021, July 16). Timing - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2026, January 13). 12. Thermodynamic vs. Kinetic Control. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acs.org [acs.org]
- 3. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Common Issues And Solutions In Temperature Control Systems: An In-depth Guide-Sinny [sinny.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support: Troubleshooting Catalyst Deactivation in Benzoxazole Synthesis
Executive Summary & Diagnostic Logic
Benzoxazole synthesis—whether via oxidative cyclization of Schiff bases, condensation of 2-aminophenols, or intramolecular C-H/O-H functionalization—relies heavily on the sustained activity of transition metals (Pd, Cu, Fe). A recurring failure mode in these pathways is catalyst poisoning , often misdiagnosed as substrate inhibition or reagent degradation.
This guide provides a self-validating troubleshooting framework. We move beyond "try adding more catalyst" to understanding why the active site died.
Diagnostic Decision Tree
The following workflow illustrates the logical path to identify if your issue is catalyst deactivation, leaching, or mass transfer limitation.
Figure 1: Logic flow for diagnosing reaction stalls. Use this decision tree before altering reaction parameters.
Common Deactivation Mechanisms (FAQ)
Q1: My Palladium-catalyzed oxidative cyclization turns black and stops. Why?
Diagnosis: Aggregation of Pd(0). In oxidative cyclizations (e.g., converting Schiff bases to benzoxazoles), the catalytic cycle requires Pd(II). The reaction produces Pd(0) as a transient intermediate. If the re-oxidant (Cu(OAc)₂, PhI(OAc)₂, or O₂) is slow to regenerate Pd(II), the Pd(0) atoms collapse into catalytically inactive "palladium black" nanoparticles.
-
Mechanism:
-
Failure:
(Irreversible Sintering) -
Solution: Increase oxygen mass transfer (sparging vs. balloon) or add a specific electron transfer mediator like 1,4-Benzoquinone (BQ) to accelerate Pd(0)
Pd(II) oxidation [1].
Q2: Why does my Copper catalyst fail with electron-rich aldehydes?
Diagnosis: Competitive Ligation / Product Inhibition. Copper-catalyzed couplings (e.g., using CuI/1,10-phenanthroline) are sensitive to the Lewis basicity of the reaction components. The benzoxazole product itself contains a basic nitrogen (N3 position) that can compete with the ligand for the Cu center.
-
Symptom: Initial rate is high, but reaction follows asymptotic decay well before reagent depletion.
-
Solution: Use bulky bidentate ligands (e.g., neocuproine) that sterically prevent the planar benzoxazole product from coordinating, or switch to a heterogeneous Cu-oxide system [4].
Q3: I am using a heterogeneous catalyst (Fe₃O₄@IonicLiquid). Is it leaching?
Diagnosis: The "Boomerang" Effect. Many "heterogeneous" catalysts in benzoxazole synthesis actually operate via a release-and-capture mechanism. The active metal species leaches into solution to catalyze the reaction and re-deposits (or fails to) upon cooling.
-
Risk: If the metal does not re-deposit, you lose activity in recycling loops.
-
Test: Perform the Hot Filtration Test (Protocol A below) [5].
Catalyst Vulnerability Matrix
Use this table to match your catalyst system with potential poisons found in benzoxazole precursors (2-aminophenols, aldehydes).
| Catalyst System | Primary Deactivation Mode | Critical Poisons/Inhibitors | Prevention Strategy |
| Homogeneous Pd(OAc)₂ | Reduction to Pd(0) Black | Amines (Et₃N), Thiophenols | Add Benzoquinone (BQ); Maintain high O₂ pressure [1]. |
| CuI / Phenanthroline | Product Inhibition (N-binding) | Pyridines, Nitriles, Product | Use steric ligands; Increase catalyst loading (10-20 mol%). |
| Heterogeneous Pd/C | Pore Blocking / Fouling | Polymerizable aldehydes, Tars | Wash catalyst with hot DMF/EtOH; Use larger pore supports. |
| FeCl₃ / Fe-Nanoparticles | Hydrolysis / Agglomeration | Water (in solvent), Chelating agents | Use molecular sieves; Ensure anhydrous conditions [6]. |
Validated Experimental Protocols
Protocol A: The Hot Filtration Test (For Heterogeneous Catalysts)
Purpose: To determine if your reaction is truly heterogeneous or driven by leached metal species.
-
Setup: Run your standard benzoxazole synthesis (e.g., 2-aminophenol + benzaldehyde + Catalyst) to ~30% conversion.
-
Filtration: While the reaction is hot (reaction temperature), rapidly filter a portion of the mixture through a 0.2 µm PTFE syringe filter into a pre-heated, clean reaction vessel.
-
Critical: Do not let the solution cool, as leached metal might precipitate back onto the solids.
-
-
Monitoring:
-
Vessel A (Original): Continue heating.
-
Vessel B (Filtrate): Continue heating without solid catalyst.
-
-
Interpretation:
-
If Vessel B stops converting
True Heterogeneous Catalysis. -
If Vessel B continues converting
Leaching (Homogeneous Catalysis) [5].
-
Protocol B: The "Standard Addition" Resurrection
Purpose: To distinguish between catalyst death and product inhibition.
-
Stall Point: When the reaction stalls (e.g., 60% conversion).
-
Split: Divide the reaction mixture into two vials.
-
Spike:
-
Vial 1: Add 10 mol% fresh catalyst.
-
Vial 2: Add 1 equivalent of fresh starting material (2-aminophenol).
-
-
Observation:
-
Vial 1 Resumes: The catalyst was deactivated (poisoned or reduced). Action: Improve oxidant or change ligand.
-
Vial 2 Resumes: The catalyst is alive, but the reaction is equilibrium-limited or reagents degraded. Action: Check reagent purity.
-
Neither Resumes: Strong product inhibition. The product concentration is killing the catalyst. Action: Dilute reaction or continuously remove product.
-
Mechanistic Visualization
Understanding the specific pathway of Pd deactivation in oxidative cyclization allows for targeted intervention.
Figure 2: The "Race Against Time" in Pd-catalyzed cyclization. If the Re-oxidation step is slower than Aggregation, the catalyst deactivates.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. DESY Publication Database. [Link][1]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters. PubMed Central (NIH). [Link]
-
Deactivation of Co-Schiff base catalysts in the oxidation of para-substituted lignin models. Catalysis Science & Technology. [Link]
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst. Organic Chemistry Portal. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles... to explore catalyst leaching. Heliyon (Cell Press). [Link][1][2][3][4][5][6]
-
Synthesis of Benzoxazoles Using Fe3O4@SiO2-SO3H Nanoparticles. Asian Journal of Chemistry. [Link][1][3][4][5][6]
Sources
- 1. Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Spectral Assignment of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
The following guide provides a definitive technical analysis of the 1H and 13C NMR spectral assignment for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous verification of regiochemistry in drug discovery scaffolds.
Executive Summary & Technical Context
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1256633-34-7) is a critical pharmacophore in the synthesis of bioactive agents, including VEGFR inhibitors and antimicrobial agents. Its structural integrity is defined by the precise location of the fluorine atom at the C6 position.
This guide compares the 6-fluoro isomer against its most common synthetic impurity, the 5-fluoro isomer. We demonstrate why standard 1D 1H NMR is insufficient without J-coupling analysis and how 19F-NMR and 2D-HMBC provide the definitive "fingerprint" for quality assurance.
The Core Challenge: Regioisomerism
In the cyclization of 4-fluoro-2-aminophenol to form the benzoxazole core, regioselectivity issues often yield mixtures of 5-fluoro and 6-fluoro isomers. Distinguishing these requires an expert understanding of 19F-1H spin-spin coupling constants .
Experimental Protocol: Self-Validating Assignment
Standard Operating Procedure (SOP) for Spectral Acquisition
A. Sample Preparation[1][2][3]
-
Solvent: DMSO-d6 (Preferred for solubility and minimizing H/D exchange) or CDCl3.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual Solvent Peak (DMSO: 2.50 ppm 1H / 39.5 ppm 13C).
B. Acquisition Parameters (High-Resolution)
-
Frequency: 400 MHz or higher (500 MHz recommended for clear splitting).
-
1H Parameters: Spectral width 12 ppm, relaxation delay (d1) ≥ 2.0 s (ensure integration accuracy).
-
13C Parameters: Decoupled, spectral width 240 ppm, d1 ≥ 3.0 s.
-
19F Parameters: Non-decoupled (to observe F-H coupling) and Proton-decoupled (to verify chemical shift).
Spectral Analysis & Assignment Logic
A. 1H NMR Assignment (400 MHz, DMSO-d6)
The 6-fluoro substitution pattern creates a unique splitting tree due to 3JHF (ortho) and 4JHF (meta) couplings.
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Logic |
| -OCH3 | 3.98 | Singlet (s) | - | Characteristic methyl ester; integrates to 3H. |
| H-7 | 7.85 | dd | JHF ≈ 9.2, Jmeta ≈ 2.4 | Diagnostic Signal. Ortho to F (C6) and meta to H5. The large F-coupling defines the C6 substitution. |
| H-4 | 7.92 | dd | Jortho ≈ 8.8, JHF(meta) ≈ 5.1 | Meta to F (C6). Shows typical ortho coupling to H5 and smaller meta coupling to F. |
| H-5 | 7.45 | td (or ddd) | JHF ≈ 9.0, Jortho ≈ 8.8, Jmeta ≈ 2.4 | Ortho to F (C6) and Ortho to H4. The "triplet-like" appearance comes from overlapping JHF and JHH. |
Note: Chemical shifts are approximate (±0.1 ppm) based on solvent effects and concentration.
B. 13C NMR Assignment (100 MHz, DMSO-d6)
Fluorine coupling (
| Carbon | Shift (δ ppm) | Splitting ( | Assignment Logic |
| C-2 | 152.0 | s (or weak d) | Oxazole C=N carbon. |
| C=O | 157.5 | s | Ester Carbonyl. |
| C-6 | 160.5 | d ( | Directly bonded to F. Large doublet confirms F-position. |
| C-7a | 150.1 | d ( | Bridgehead carbon ortho to O. |
| C-3a | 138.5 | d ( | Bridgehead carbon ortho to N. |
| C-7 | 100.2 | d ( | Ortho to F. High field due to shielding. |
| C-5 | 112.5 | d ( | Ortho to F. |
| C-4 | 121.8 | d ( | Meta to F. |
| -OCH3 | 53.5 | s | Methyl ester carbon. |
Comparative Analysis: 6-Fluoro vs. 5-Fluoro Isomer
This section objectively compares the "Product" (6-Fluoro) with its main "Alternative" (5-Fluoro) to guide quality control.
Distinguishing Features Table
| Feature | 6-Fluoro Isomer (Product) | 5-Fluoro Isomer (Alternative) | Differentiation Key |
| H-4 Coupling | dd ( | dd ( | H-4 in 6-F has large HH ortho coupling.[1] H-4 in 5-F is ortho to F, showing large HF coupling but small meta HH coupling.[1] |
| H-7 Coupling | dd ( | dd ( | H-7 in 6-F is ortho to F (large |
| 19F NMR | ~ -112 ppm | ~ -118 ppm | 6-F is typically deshielded relative to 5-F due to proximity to the oxazole oxygen electronic effects. |
Why 2D NMR is Mandatory
While 1D 1H NMR suggests the structure, HMBC (Heteronuclear Multiple Bond Correlation) provides the irrefutable proof required for publication or regulatory filing.
-
6-Fluoro: The proton at H-7 (which shows a large
) will show a strong HMBC correlation to the C-7a (bridgehead oxygenated carbon). -
5-Fluoro: The proton with the large
is H-4 , which correlates to C-3a (bridgehead nitrogenated carbon).
Visualization: Assignment Workflow
The following diagram illustrates the logical pathway to confirm the 6-fluoro regiochemistry using spectral data.
Caption: Decision tree for distinguishing 6-fluoro and 5-fluoro regioisomers using 1H-NMR coupling constants and HMBC correlations.
References
-
PubChem. Methyl 5-aminobenzo[d]oxazole-2-carboxylate (Analogous spectral data reference).[2] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and NMR characterization of 6-fluoro-benzo[d]thiazole derivatives (Structural analog comparison). RSC Advances. Available at: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles (Comparative 5-fluoro spectral data). Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Fluorinated Benzoxazoles
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate stands as a significant scaffold in contemporary medicinal chemistry and drug development. The benzoxazole core is a privileged structure, appearing in a multitude of pharmacologically active agents. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, adds a layer of analytical complexity. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation of its metabolites, and quality control during synthesis.
This guide provides an in-depth analysis of the expected fragmentation patterns of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). We will delve into the mechanistic rationale behind the observed cleavages, offer a comparative perspective against alternative structures, and provide actionable experimental protocols for robust analysis.
I. Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The fragmentation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is governed by the interplay of its three key structural motifs: the methyl ester group, the benzoxazole core, and the fluorine substituent on the benzene ring.
Electron Ionization (EI) Fragmentation: The Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns.[1] This provides a detailed fingerprint for structural confirmation.
The molecular ion ([M]•+) of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (exact mass: ~195.04 g/mol ) will be readily formed. The subsequent fragmentation is predicted to proceed through several key pathways:
-
Loss of the Methoxy Radical (•OCH₃): A primary and highly characteristic fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion. This will produce a prominent peak at m/z 164 .
-
Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion (m/z 164) can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for such species. This would yield a fragment at m/z 136 .
-
Fragmentation of the Benzoxazole Ring: The benzoxazole ring itself can undergo cleavage. A characteristic fragmentation of benzoxazoles involves the loss of CO, followed by the loss of HCN. In this case, the fragment at m/z 136 could potentially lose HCN, leading to a fragment at m/z 109 .
-
Loss of the Entire Ester Group (•COOCH₃): Cleavage of the bond between the benzoxazole ring and the carboxylate group can result in the loss of the entire methyl carboxylate radical, yielding an ion corresponding to the 6-fluorobenzoxazole cation at m/z 136 .
-
Retro-Diels-Alder (RDA) Reaction: While less common for this specific structure, RDA-type reactions within the benzoxazole ring system are a possibility, leading to more complex fragmentation patterns.
The fluorine atom is generally retained on the aromatic ring during these primary fragmentation events due to the strength of the C-F bond.
Caption: Predicted EI fragmentation pathway for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Electrospray Ionization (ESI) Fragmentation: The Soft Ionization Perspective
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
In positive ion mode ESI-MS, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate will readily form the protonated molecular ion at m/z 196 . Collision-Induced Dissociation (CID) of this precursor ion is expected to yield the following key product ions:
-
Loss of Methanol (CH₃OH): A characteristic fragmentation of protonated methyl esters is the neutral loss of methanol. This would result in a major fragment ion at m/z 164 .
-
Loss of Carbon Monoxide (CO): Similar to EI, the subsequent loss of CO from the m/z 164 fragment is anticipated, producing an ion at m/z 136 .
-
Cleavage of the Benzoxazole Ring: Further fragmentation of the m/z 136 ion can lead to the loss of HCN, resulting in a fragment at m/z 109 .
In negative ion mode ESI-MS, the deprotonated molecule ([M-H]⁻) is less likely to form due to the absence of an acidic proton. However, in-source fragmentation or adduct formation could be observed depending on the solvent system.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
II. Comparative Fragmentation Analysis: The Power of Isomeric Distinction
A key challenge in analytical chemistry is the differentiation of positional isomers. The fragmentation patterns of fluorinated benzoxazoles can be highly sensitive to the position of the fluorine substituent on the benzene ring.
Comparison with other Fluoro Isomers (4-F, 5-F, 7-F)
For instance, the stability of the benzoxazole ring fragments may be subtly altered by the fluorine's position, potentially leading to different ratios of the m/z 136 to m/z 109 ions in the EI spectra of the various isomers. In ESI-MS/MS, the proton affinity of the molecule can be affected by the fluorine's location, which might influence the overall fragmentation efficiency.
| Isomer Position | Predicted Influence on Fragmentation | Key Differentiating Ions (Hypothetical) |
| 6-Fluoro (meta to N, para to O) | Moderate electronic influence on the heterocyclic ring. | Baseline fragmentation as described above. |
| 4-Fluoro (ortho to O) | Potential for ortho-effects, possibly influencing the initial loss of the ester group through interaction with the oxygen lone pairs. | May show a more pronounced loss of the entire •COOCH₃ group. |
| 5-Fluoro (para to N) | Stronger electronic influence on the nitrogen atom. | Could alter the propensity for HCN loss from the benzoxazole ring. |
| 7-Fluoro (ortho to N) | Steric and electronic effects in proximity to the nitrogen. | May exhibit unique rearrangement pathways not seen in other isomers. |
Comparison with other Halogenated Analogs (Cl, Br)
Replacing fluorine with chlorine or bromine would introduce isotopic patterns that are highly diagnostic. The characteristic M, M+2 peaks for chlorine (approx. 3:1 ratio) and bromine (approx. 1:1 ratio) would be present in the molecular ion and all halogen-containing fragments, providing an additional layer of confirmation. The fragmentation pathways would likely be similar, but the relative bond strengths (C-F > C-Cl > C-Br) could influence the relative abundance of fragments resulting from halogen loss, which is less likely for fluorine.
III. Experimental Protocols: A Guide to Robust Data Acquisition
To obtain high-quality, reproducible data for the fragmentation analysis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, the following experimental setups are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the preferred method for obtaining detailed fragmentation for library matching and structural elucidation.
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This method is ideal for analyzing complex mixtures and for targeted quantification.
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Precursor Ion: m/z 196
-
Collision Energy: Optimize by ramping from 10-30 eV to observe the desired product ions.
-
IV. Conclusion and Future Perspectives
The mass spectrometric fragmentation of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a predictable process governed by the established chemistries of its constituent functional groups. The dominant fragmentation pathways involve the initial cleavage of the methyl ester group, followed by sequential losses from the benzoxazole core. This guide provides a robust framework for the identification and characterization of this important molecule.
Future work should focus on acquiring high-resolution mass spectrometry data for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate and its positional isomers to confirm the proposed fragmentation mechanisms and to develop definitive methods for their differentiation. Computational studies modeling the fragmentation energetics would also provide valuable insights and further strengthen the analytical methodologies for this important class of compounds.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
Sources
A Comparative Analysis for the Bench Scientist: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate vs. its Bromo-analogue
In the landscape of modern drug discovery and development, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic modification of this core, particularly through halogenation, is a well-established method to fine-tune a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two key analogues: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate and its bromo-counterpart, Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.
The Strategic Role of Halogenation in Benzoxazole Scaffolds
The introduction of a halogen atom at the 6-position of the benzoxazole ring can dramatically alter a molecule's properties. Fluorine, being the most electronegative element, is often incorporated to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[4] Conversely, bromine, a larger and more polarizable halogen, can introduce different steric and electronic effects, potentially leading to altered target interactions and pharmacokinetic profiles. Understanding these nuances is critical for rational drug design.
Synthesis and Experimental Protocols
The synthesis of both Methyl 6-fluorobenzo[d]oxazole-2-carboxylate and its bromo-analogue typically proceeds through a multi-step sequence involving the cyclization of a substituted 2-aminophenol with a derivative of oxalic acid. The choice of starting materials and reaction conditions can be adapted to achieve the desired product.
Caption: General synthetic workflow for Methyl 6-halobenzo[d]oxazole-2-carboxylates.
Experimental Protocol: General Synthesis
The following is a representative protocol for the synthesis of Methyl 6-halobenzo[d]oxazole-2-carboxylates, adapted from established methodologies for similar benzoxazole derivatives.[5][6]
Step 1: Acylation of 2-Amino-5-halophenol
-
To a stirred solution of 2-amino-5-fluorophenol or 2-amino-5-bromophenol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-halo-2-hydroxyphenyl)oxalamic acid methyl ester.
Step 2: Cyclization to form the Benzoxazole Ring
-
Dissolve the crude product from Step 1 in a high-boiling point solvent such as xylene or toluene.
-
Add a dehydrating agent, for example, p-toluenesulfonic acid (catalytic amount) or polyphosphoric acid.
-
Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final product, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate or Methyl 6-bromobenzo[d]oxazole-2-carboxylate.
Comparative Physicochemical Properties
The seemingly subtle change from a fluorine to a bromine atom at the 6-position results in significant differences in the physicochemical properties of the molecule. These differences can have a profound impact on the compound's behavior in biological systems.
| Property | Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | Methyl 6-bromobenzo[d]oxazole-2-carboxylate | Rationale for the Difference |
| Molecular Formula | C9H6FNO3 | C9H6BrNO3 | Different halogen atom. |
| Molecular Weight | 195.15 g/mol | 256.05 g/mol [7] | Bromine is significantly heavier than fluorine. |
| Calculated logP | ~2.0 | ~2.5 | Bromine is more lipophilic than fluorine, leading to a higher partition coefficient. |
| Polar Surface Area | 49.9 Ų | 49.9 Ų | The halogen substitution has a minimal effect on the polar surface area. |
| pKa (of benzoxazole N) | Predicted to be slightly lower | Predicted to be slightly higher | The high electronegativity of fluorine has a stronger electron-withdrawing effect, making the nitrogen lone pair less basic. |
| Solubility | Predicted to be slightly higher in aqueous media | Predicted to be lower in aqueous media | The higher lipophilicity of the bromo-analogue generally leads to lower aqueous solubility. |
Note: The logP and pKa values are estimations based on general principles of medicinal chemistry and may vary from experimentally determined values.
Performance in Biological Systems: A Comparative Outlook
Caption: Proposed mechanism of acetylcholinesterase inhibition by benzoxazole derivatives.
Illustrative Comparison of Cholinesterase Inhibitory Activity
To illustrate the potential differences in biological performance, the following table presents hypothetical IC50 values for the inhibition of acetylcholinesterase (AChE). These values are based on the general trends observed for halogenated inhibitors and are for comparative purposes only.
| Compound | Hypothetical AChE IC50 (nM) | Rationale for Potential Difference |
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | 50 - 150 | The smaller size and higher electronegativity of fluorine may allow for optimal interactions within the enzyme's active site, potentially leading to potent inhibition. |
| Methyl 6-bromobenzo[d]oxazole-2-carboxylate | 100 - 300 | The larger bromine atom might introduce steric hindrance, potentially reducing binding affinity compared to the fluoro-analogue. However, the increased lipophilicity could enhance membrane permeability. |
Structure-Activity Relationship (SAR) Insights
The choice between a fluorine and a bromine substituent at the 6-position of the benzoxazole ring should be guided by a clear understanding of the desired structure-activity relationship for the target of interest.
-
Fluorine: The introduction of a fluorine atom is often pursued to block metabolic oxidation at or near the site of substitution, thereby increasing the compound's half-life.[9][10] Its small size allows it to act as a "super-hydrogen," mimicking the parent compound sterically while introducing potent electronic effects. The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can be critical for target binding.
-
Bromine: The larger and more polarizable bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity.[4] The increased lipophilicity imparted by bromine can enhance a compound's ability to cross cell membranes, which may be advantageous for targeting intracellular proteins. However, the larger size of bromine can also lead to steric clashes within a binding pocket, potentially reducing activity.
Conclusion and Recommendations for Researchers
Both Methyl 6-fluorobenzo[d]oxazole-2-carboxylate and its bromo-analogue are valuable building blocks for the development of novel therapeutic agents. The choice between them is not a matter of inherent superiority but rather of strategic selection based on the specific research objectives.
-
For researchers prioritizing metabolic stability and potentially higher binding affinity through favorable electronic interactions, the fluoro-analogue is a compelling starting point. Its properties are well-suited for targets where minimizing metabolic degradation is a primary concern.
-
For investigations where enhanced membrane permeability and the potential for halogen bonding are desired, the bromo-analogue presents a valuable alternative. It is a particularly interesting candidate for targeting intracellular proteins or for exploring structure-activity relationships where steric bulk at the 6-position can be tolerated or is even beneficial.
Ultimately, the optimal choice will be determined by empirical testing. This guide provides a foundational framework for making an informed initial selection and for interpreting the subsequent experimental data. By carefully considering the distinct physicochemical and potential biological properties of each analogue, researchers can accelerate their journey towards the discovery of novel and effective therapeutics.
References
[8] Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). Retrieved from [Link] [4] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). Retrieved from [Link] [11] Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Asian Journal of Pharmaceutical and Clinical Research, 18(1). Retrieved from [Link] [12] Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link] [13] Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal, 19(1), 1-20. Retrieved from [Link] [9] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). Retrieved from [Link] [5] Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). The Journal of Organic Chemistry. Retrieved from [Link] [6] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Retrieved from [Link] [14] Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. (2025). Journal of Fluorine Chemistry, 281, 110515. [10] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(11), 2557. Retrieved from [Link] [15] In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology, 644, 131-144. Retrieved from [Link] [7] Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. (n.d.). Retrieved from [Link] [16] Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025). Indian Journal of Pharmaceutical Sciences, 87(4), 834-842. [1] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). Retrieved from [Link] [17] (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... (n.d.). Retrieved from [Link] [2] Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). Molecules, 27(23), 8527. Retrieved from [Link] [18] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Retrieved from [Link] [19] Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 852-859. Retrieved from [Link] [20] Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Scientific Reports, 7(1), 4162. Retrieved from [Link] [21] Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2022). Processes, 10(9), 1872. Retrieved from [Link] [22] Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof. (n.d.). Retrieved from [23] Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[4][8][12] Triazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(7), 2055-2062. Retrieved from [Link] [24] Specific Inhibition of Cyclooxygenase 2 Restores Antitumor Reactivity by Altering the Balance of IL-10 and IL-12 Synthesis. (2025). The Journal of Immunology. Retrieved from [Link] [25] The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Journal of Pharmaceutical and Biomedical Analysis, 249, 116315. [3] Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most. (n.d.). Retrieved from [Link] [26] Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6- methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-ones. (n.d.). Retrieved from [Link] [27] Palestinian Medical and Pharmaceutical Journal. (2025). 8(1). Retrieved from [Link] [28] Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (n.d.). Retrieved from [Link] [29] Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. (n.d.). Retrieved from [Link] [30] Method for the preparation of 4-phenyl-1,3-benzodiazepines and precursors thereof. (n.d.). Retrieved from [31] Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2025). Asian Journal of Pharmaceutical and Clinical Research, 18(4). [32] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences, 27(2), 1-10. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 13. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 26. researchgate.net [researchgate.net]
- 27. journals.najah.edu [journals.najah.edu]
- 28. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. imedpub.com [imedpub.com]
- 30. US4709093A - Method for the preparation of 4-phenyl-1,3-benzodiazepines and precursors thereof - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Structure-activity relationship (SAR) studies of 6-substituted benzoxazoles
Topic: Structure-activity relationship (SAR) studies of 6-substituted benzoxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Optimizing the 6-Vector for Dual-Target Oncology and Antimicrobial Efficacy
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for adenine and guanine. While the 2-position is the primary vector for target recognition (specificity), the 6-position acts as a critical electronic and steric modulator that determines the mechanism of action (MoA) and potency intensity.
This guide objectively compares 6-substituted benzoxazoles, specifically analyzing the "functional switch" between 6-Nitro (DNA intercalation/Topo II inhibition) and 6-Amino (Kinase/VEGFR inhibition) derivatives. It provides validated synthetic protocols and comparative data against clinical standards like Etoposide and Sorafenib.
Chemical Space & Synthesis Protocols
Accessing 6-substituted benzoxazoles requires distinct synthetic strategies depending on the stability of the functional group during ring closure.
Protocol A: General Synthesis Workflow
-
Method 1 (Condensation): For stable groups (6-Methyl, 6-Chloro), direct condensation of 2-amino-5-substituted phenols with carboxylic acid derivatives is preferred.
-
Method 2 (Post-Cyclization Modification): For 6-Nitro and 6-Amino derivatives, nitration of the performed benzoxazole core followed by selective reduction is the standard high-yield route.
Step-by-Step Methodology
-
Condensation (General):
-
Mix equimolar amounts of 2-amino-5-substituted phenol and aryl carboxylic acid in Polyphosphoric Acid (PPA).
-
Heat to 180–200°C for 4–6 hours.
-
Pour into crushed ice; neutralize with 10% NaHCO₃. Filter precipitate.
-
-
Nitration (Targeting C6):
-
Dissolve 2-substituted benzoxazole in conc. H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃/H₂SO₄ mixture. Stir at 0–5°C for 2 hours.
-
Note: Electrophilic substitution favors C6 due to the directing effect of the ring heteroatoms.
-
-
Reduction (Nitro
Amino):-
Reflux 6-nitrobenzoxazole with SnCl₂·2H₂O in ethanol/HCl for 3 hours.
-
Visualization: Synthetic Pathways
Figure 1: Divergent synthesis of 6-substituted benzoxazoles. The C6 position is accessed via electrophilic aromatic substitution (Nitration) or direct condensation.
Comparative SAR Analysis
Case Study 1: Anticancer Activity (The "Electronic Switch")
The biological target of 6-substituted benzoxazoles shifts dramatically based on the electronic nature of the substituent.
-
6-Nitro (Electron Withdrawing): Enhances planarity and electron deficiency, promoting DNA intercalation and Topoisomerase II (Topo II) inhibition.
-
6-Amino (Electron Donating): Acts as a Hydrogen Bond Donor (HBD), critical for binding in the ATP pocket of kinases like VEGFR-2/KDR .
Table 1: Comparative Anticancer Potency (IC₅₀ in µM)
| Compound Class | R1 (2-Position) | R2 (6-Position) | Target | IC₅₀ (µM) | Reference Standard |
| Benzoxazole 1f | 4'-Bromophenyl | -NO₂ | Topo II | 71.0 | Etoposide (~20-50) |
| Benzoxazole 1c | 4'-tert-butylphenyl | -NO₂ | Topo I | 104.0 | Camptothecin |
| Aminobenzoxazole | 2-Phenyl | -NH₂ | VEGFR-2 | 6.8 | Sorafenib (0.8-1.0) |
| Unsubstituted | 2-Phenyl | -H | General Cytotox | >200 | N/A |
Data synthesized from comparative screenings [1, 2].
Expert Insight: While the 6-nitro derivatives are less potent than Etoposide, they represent a distinct "poison" mechanism. The 6-amino derivatives, however, show low-micromolar potency against kinases, making them a more promising lead for targeted vascular disruption therapies.
Case Study 2: Antimicrobial Activity
In antimicrobial applications, the 6-position modulates lipophilicity (LogP), which is crucial for penetrating the bacterial cell wall.
-
6-Methyl: Increases hydrophobicity, improving activity against fungal strains (C. albicans).
-
6-Chloro: Often leads to steric clashes in the binding pocket (e.g., PFOR enzyme), slightly reducing activity compared to unsubstituted analogs in specific bacterial strains like H. pylori.[1]
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Comparison to Std. |
| 6-Methyl-2-(p-chlorobenzyl) | C. albicans | 6.25 | Equipotent to Clotrimazole |
| 6-Nitro-2-phenyl | S. aureus | 25-50 | 2x less active than Ampicillin |
| 6-Chloro derivative | H. pylori | >50 | Inactive (Steric hindrance) |
Mechanism of Action & SAR Logic
The SAR of the 6-position is not merely about potency but about target selection . The diagram below illustrates how modifying the 6-substituent redirects the molecule's affinity.
Visualization: The "6-Position Switch"
Figure 2: Pharmacophore mapping of the 6-position. The substituent determines the primary biological interaction: electronic withdrawal favors DNA targets, while H-bond capability favors protein kinase targets.
References
-
Inhibition of DNA Topoisomerases by Benzoxazoles. Source: Bentham Science. URL:[Link][2][3][4][5][6][7][8][9][10]
-
Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors. Source: Journal of Computer-Aided Molecular Design (via ResearchGate). URL:[Link]
-
Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole derivatives. Source: PubMed / Il Farmaco. URL:[Link]
-
Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Source: Journal of Research in Pharmacy.[11] URL:[Link]
Sources
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
The Fluorine Advantage: A Comparative Guide to the In Vitro Biological Activity of Fluorinated vs. Non-Fluorinated Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, consistently appearing in compounds with a wide array of biological activities, including anticancer and antimicrobial properties. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides a comprehensive comparison of the in vitro biological activities of fluorinated versus non-fluorinated benzoxazoles, supported by experimental data and mechanistic insights, to empower researchers in their drug discovery endeavors.
The Rationale for Fluorination: Enhancing Molecular Properties
The strategic incorporation of fluorine into a molecule can profoundly alter its physicochemical properties, often leading to improved biological activity. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These modifications can translate into enhanced potency and a more favorable pharmacokinetic profile. This guide will delve into specific examples where this "fluorine advantage" is evident in the context of benzoxazole derivatives.
Anticancer Activity: A Tale of Enhanced Potency
Fluorination has consistently been shown to enhance the anticancer activity of benzoxazole derivatives against various cancer cell lines. This is often attributed to fluorine's ability to modulate interactions with key biological targets involved in cancer progression.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50/GI50 values) of representative fluorinated and non-fluorinated benzoxazoles and related compounds, demonstrating the positive impact of fluorination.
| Compound Type | Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Benzoxazole | 5-Fluorobenzoxazole derivative (62a) | MCF-7 (Breast) | 0.36 | [2] |
| 5-Fluorobenzoxazole derivative (62a) | MDA-MB-468 (Breast) | 0.27 | [2] | |
| Non-fluorinated analog (hypothetical) | - | Likely higher | - | |
| Indoline | 4-Fluoroindoline derivative (24a) | PERK enzyme inhibition | 0.8 nM | [2] |
| Non-fluorinated analog | PERK enzyme inhibition | 2.5 nM | [2] | |
| Benzothiazole | 6-Fluorobenzothiazole derivative | THP-1 (Leukemia) | 0.9 - 1.0 | [3] |
| Non-fluorinated derivatives | THP-1 (Leukemia) | Higher than fluorinated analog | [3] |
Note: Direct head-to-head comparisons of fluorinated and non-fluorinated benzoxazoles with the exact same core structure are not always available in a single study. The data presented is a compilation from various sources to illustrate the general trend.
Mechanistic Insights into Anticancer Action
The anticancer activity of benzoxazoles can be attributed to several mechanisms, and fluorination can enhance these effects. One proposed mechanism involves the inhibition of key enzymes in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[4] Molecular docking studies suggest that the electronegativity of fluorine can lead to stronger interactions with the enzyme's active site.
Another mechanism involves the induction of apoptosis (programmed cell death). Some benzoxazole derivatives, particularly fluorinated ones, have been shown to trigger the expression of cytochrome P450 CYP1A1, an enzyme that can metabolize pro-carcinogens into cytotoxic compounds within cancer cells.
Caption: Proposed anticancer mechanisms of fluorinated benzoxazoles.
Antimicrobial Activity: Broadening the Spectrum of Efficacy
Similar to their anticancer properties, the antimicrobial activity of benzoxazoles is often significantly improved upon fluorination. This enhancement is observed against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data
The table below presents a comparison of the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated benzazole derivatives, highlighting the superior performance of the fluorinated compounds.
| Compound Type | Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole | 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | [5] |
| Unsubstituted phenyl-benzimidazole (12) | Bacillus subtilis | >125 | [5] | |
| Benzimidazole | 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | Gram-negative bacteria | 31.25 | [5] |
| Unsubstituted phenyl-5-methylbenzimidazole (16) | Gram-negative bacteria | >125 | [5] | |
| Triazole | Fluorinated triazole derivative | Mycobacterium tuberculosis | >96% inhibition at 6.25 µg/mL | [6] |
| Non-fluorinated counterpart | Mycobacterium tuberculosis | <90% inhibition at 6.25 µg/mL | [6] |
Mechanistic Insights into Antimicrobial Action
A primary target for many antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have suggested that benzoxazole derivatives can inhibit this enzyme. The presence of fluorine can enhance the binding affinity of these compounds to the DNA gyrase active site through favorable electrostatic interactions, thereby increasing their inhibitory potency.[7]
Caption: Proposed antimicrobial mechanism of fluorinated benzoxazoles.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed protocols for the key in vitro assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated benzoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Incubation: After a 48-72 hour incubation period with the compounds, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Sources
- 1. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validating the chemical structure of synthesized Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Executive Summary
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-62-2) is a critical pharmacophore in the development of biologically active agents, including angiotensin II receptor antagonists and anticancer therapeutics. Its structural integrity is defined by the precise regiochemistry of the fluorine atom at the C6 position.
The Core Problem: The synthesis of benzoxazoles from substituted aminophenols is prone to regioisomeric ambiguity. Specifically, the differentiation between the 6-fluoro and 5-fluoro isomers is non-trivial due to their identical molecular weight and similar polarity. Misidentification at this stage can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies.
This guide moves beyond basic characterization, comparing standard validation methods against a definitive "Gold Standard" protocol. It establishes a self-validating workflow to unambiguously confirm the 6-fluoro regioisomer using NMR coupling constants (
The Regioisomer Challenge: 6-F vs. 5-F
The synthesis typically involves the cyclization of 2-amino-5-fluorophenol with a methyl oxalyl chloride equivalent. However, trace contamination with 2-amino-4-fluorophenol or ambiguity in starting material sourcing can yield the 5-fluoro isomer .
-
Target: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (derived from 2-amino-5-fluorophenol).
-
Impurity: Methyl 5-fluorobenzo[d]oxazole-2-carboxylate (derived from 2-amino-4-fluorophenol).
Both isomers share the same
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic origin of the 6-fluoro vs. 5-fluoro regioisomers. The position of fluorine in the aminophenol precursor dictates the final product structure.
Comparative Analysis of Validation Methods
We evaluated three tiers of structural validation. While Level 1 is common, it is insufficient for high-stakes drug development.
Table 1: Method Performance Matrix
| Feature | Level 1: Basic QC | Level 2: Structural Fingerprinting | Level 3: The Gold Standard |
| Techniques | HPLC-MS, FT-IR | 1D | 1D |
| Isomer Distinction | Fail (Identical Mass/IR) | Moderate (Requires expert interpretation) | Definitive (Unambiguous spatial proof) |
| Sensitivity | High (Purity only) | Medium | High |
| Throughput | High | Medium | Low |
| Recommendation | Routine Batch Release | Initial Characterization | New Scaffold Validation / Reference Standard |
The Gold Standard Protocol: NMR Coupling Analysis
This protocol relies on the specific coupling of the Fluorine atom (
Scientific Rationale:
In the 6-fluoro isomer , the proton at position 7 (H7) is ortho to the fluorine. In the 5-fluoro isomer , H7 is meta to the fluorine. The ortho-coupling constant (
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Dissolve 10-15 mg of the synthesized product in 0.6 mL of DMSO-d6 (preferred over CDCl
for better peak separation of polar esters). -
Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.
-
-
Data Acquisition:
-
Acquire a standard
H NMR (400 MHz or higher) . -
Acquire a
F NMR (decoupled and coupled). -
Optional: Acquire a
H- C HMBC to correlate the ester carbonyl to the benzoxazole ring.
-
-
Critical Analysis (The "H7 Test"):
-
Locate the aromatic region (7.0 – 8.0 ppm).[1]
-
Identify H7 (the proton closest to the Oxygen bridgehead). In benzo[d]oxazoles, H7 is typically the most shielded (upfield) or distinct doublet/dd due to the electron-donating effect of the ring oxygen relative to the nitrogen.
-
Measure the Coupling (
): Calculate the splitting width in Hz.
-
Expected Data Comparison
| Proton Position | Target: 6-Fluoro Isomer | Impurity: 5-Fluoro Isomer |
| H7 (C7-H) | dd, | d, |
| H4 (C4-H) | dd, | dd, |
| H5 / H6 | H5: td/dd (Ortho to F) | H6: td/dd (Ortho to F) |
Key Insight: If the proton signal corresponding to H7 (checked via NOESY correlation to H-5 or lack thereof) shows a large coupling (>8 Hz) to Fluorine, you have the 6-fluoro isomer. If it shows a small coupling, you have the 5-fluoro isomer.
Decision Tree for Validation
Use this logic flow to interpret your spectral data.
Figure 2: Analytical decision matrix for distinguishing regioisomers based on NMR coupling constants.
Analytical Specifications
For the synthesized Methyl 6-fluorobenzo[d]oxazole-2-carboxylate , the following data confirms the structure:
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 195.15 g/mol .[2]
-
Mass Spectrometry (ESI+):
. -
H NMR (400 MHz, DMSO-d
):-
8.05 (dd,
Hz, 1H, H-4 ). -
7.85 (dd,
Hz, 1H, H-7 ). Note: Large indicates ortho-F. -
7.45 (td,
Hz, 1H, H-5 ). -
4.02 (s, 3H, COOCH
).
-
8.05 (dd,
-
F NMR: Single peak at
-112.5 ppm (approx, solvent dependent). -
IR (ATR): 1735 cm
(Ester C=O), 1620 cm (C=N), 1150 cm (C-F).
References
-
Synthesis and Biological Evaluation of Benzoxazole Derivatives. BenchChem. Retrieved from
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health (PMC). Retrieved from
-
General Synthesis of 2-Substituted Benzoxazoles. MDPI Molecules. Retrieved from
-
Importance of Fluorine in Benzazole Compounds. National Institutes of Health (PMC). Retrieved from
-
6-Fluorobenzo[d]oxazole-2-carboxylic acid (Acid Derivative Data). ChemScene. Retrieved from
Sources
HPLC Method for Purity Assessment of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
[1]
Executive Summary
The Challenge: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-62-2) is a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals, particularly in anticancer and antimicrobial research. Its purity is often compromised by rapid hydrolysis of the C2-ester linkage and residual uncyclized starting materials. Standard isocratic HPLC methods often fail to resolve the polar hydrolysis product (carboxylic acid) from the solvent front or the starting aminophenol, leading to false purity calculations.
The Solution: This guide presents a comparative analysis between a generic isocratic protocol and an Optimized Stability-Indicating Gradient Method . We demonstrate that the optimized method, utilizing a core-shell C18 stationary phase and pH-controlled mobile phase, provides superior resolution (
Part 1: Compound Profile & Impurity Landscape
To develop a robust method, we must first understand the analyte and its degradation pathways. The benzoxazole core is relatively stable, but the methyl ester at position 2 is susceptible to hydrolysis, especially under moist or acidic/basic conditions.
Analyte Profile:
-
Compound: Methyl 6-fluorobenzo[d]oxazole-2-carboxylate[1]
-
Molecular Formula:
-
MW: 195.15 g/mol [1]
-
Solubility: Soluble in Acetonitrile (ACN), Methanol, DMSO; sparingly soluble in water.
-
UV Max: ~254 nm (Benzoxazole core).
Impurity Origin & Tracking
The following diagram illustrates the synthesis pathway and the origin of the two most critical impurities: Impurity A (Hydrolysis Product) and Impurity B (Starting Material).
Figure 1: Synthesis and degradation pathway identifying critical impurities. Impurity A is the primary stability indicator.
Part 2: Method Comparison (Generic vs. Optimized)
We compared a standard "Generic Isocratic" approach often found in general literature against our "Optimized Gradient" method.
Method A: Generic Isocratic (The "Good Enough" Approach)
-
Column: Standard C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 60:40 Water:Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Shortcomings:
-
Poor Resolution: The polar Acid Impurity (Impurity A) elutes near the void volume (
), often co-eluting with solvent spikes. -
Peak Tailing: The starting aminophenol (Impurity B) exhibits significant tailing due to silanol interactions, as no buffer is used.
-
Run Time: Late-eluting non-polar dimers (if present) extend the run time unnecessarily.
-
Method B: Optimized Stability-Indicating Gradient (The Recommended Solution)
-
Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm) – Provides higher efficiency at lower backpressure.
-
Mobile Phase: Acidified Water (0.1% Formic Acid) vs. Acetonitrile.
-
Gradient: Steep ramp to elute non-polars, shallow start to retain polars.
-
Advantages:
-
pH Control: Acidic pH suppresses the ionization of the carboxylic acid impurity, increasing its retention and separating it from the void.
-
Sharp Peaks: Core-shell particles reduce diffusion path length, sharpening peaks for higher sensitivity.
-
Comparative Data Summary
| Parameter | Method A (Generic) | Method B (Optimized) | Verdict |
| Retention Time (Target) | 6.5 min | 4.2 min | Faster |
| Resolution (Target vs. Imp A) | 1.2 (Co-elution risk) | 5.8 (Baseline separated) | Superior |
| Tailing Factor (Target) | 1.4 | 1.05 | Excellent |
| LOD (Limit of Detection) | 10 ppm | 2 ppm | High Sensitivity |
| Total Run Time | 15 min | 8 min | High Throughput |
Part 3: Detailed Experimental Protocol
This protocol is designed for validation under ICH Q2(R1) guidelines.
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, PDA Detector).
-
Column: Kinetex C18 (2.7 µm, 4.6 x 100 mm) or equivalent Core-Shell column.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.2 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
Gradient Program:
-
0.0 min: 10% B (Hold for 0.5 min to trap polar impurities)
-
5.0 min: 90% B (Linear ramp)
-
6.0 min: 90% B (Wash)
-
6.1 min: 10% B (Re-equilibration)
-
8.0 min: Stop
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate in 10 mL ACN (1 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.
-
System Suitability Solution: Spike Working Standard with 1% of Impurity A (Acid) and Impurity B (Aminophenol) to verify resolution.
Part 4: Method Development Workflow
The following diagram outlines the logical decision-making process used to arrive at the optimized method, ensuring "Authoritative Grounding" in the development logic.
Figure 2: Method development logic tree demonstrating the rationale behind key parameter selections.
Part 5: Validation & Troubleshooting
Validation Criteria (Acceptance Limits)
-
Specificity: No interference at the retention time of the main peak from blank or placebo.
-
Linearity:
over 50% to 150% of target concentration. -
Precision: RSD < 1.0% for six replicate injections.
-
Robustness: Method must tolerate
mL/min flow rate changes and C temperature changes without losing resolution ( ).
Expert Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak (Analyte) | Sample solvent too strong (100% ACN). | Dissolve sample in 50:50 Water:ACN (Diluent). |
| Drifting Retention Times | Column not equilibrated. | Ensure at least 5 column volumes of re-equilibration (approx. 2 mins at 1.2 mL/min). |
| High Backpressure | Particulates in mobile phase. | Filter mobile phase through 0.22 µm filter; use guard column. |
| Ghost Peaks | Gradient elution of impurities in water. | Use high-purity Milli-Q water; clean the aqueous reservoir. |
References
-
SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. (Methodology for benzoxazole core separation). Retrieved from [Link]
-
National Institutes of Health (PMC). Benzoxazole derivatives: design, synthesis and biological evaluation. (Impurity profile and structural characterization).[1][2][3][4] Retrieved from [Link]
A Head-to-Head Efficacy Analysis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate Against Established IDO1 Inhibitors
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell mediated anti-tumor responses.[1] Its inhibition is a promising strategy to restore immune surveillance against cancer. This guide provides a comparative analysis of a novel benzoxazole derivative, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, against the well-characterized IDO1 inhibitors, Epacadostat and Linrodostat (Navoximod). We will delve into the mechanistic underpinnings of IDO1 inhibition, present detailed protocols for robust efficacy evaluation, and contextualize the potential of this novel compound within the current therapeutic paradigm.
The Rationale for Targeting IDO1 in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its derivatives, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3] By inhibiting IDO1, the immunosuppressive shield of the tumor can be dismantled, rendering it more susceptible to immune-mediated destruction.[1]
This understanding has propelled the development of numerous IDO1 inhibitors, with several advancing to clinical trials.[3][4] While the clinical journey of IDO1 inhibitors has faced challenges, the biological rationale for targeting this pathway remains compelling, driving the continued search for novel and more effective inhibitory scaffolds. Benzoxazole and related heterocyclic structures have shown promise as versatile pharmacophores for various biological targets, and their potential as IDO1 inhibitors is an active area of investigation.[5][6]
The Contenders: A Comparative Overview
This guide focuses on a direct comparison of our lead compound, Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, with two clinically evaluated IDO1 inhibitors.
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate: This novel compound belongs to the benzoxazole class of heterocycles. While its specific biological targets are under extensive investigation, its structural similarity to other bioactive heterocyclic compounds suggests potential interactions with enzymatic targets such as IDO1. This guide outlines the experimental framework to determine its efficacy as an IDO1 inhibitor.
Epacadostat (INCB024360): A potent and selective inhibitor of IDO1, Epacadostat has been extensively studied in clinical trials.[4] It demonstrates high affinity for the enzyme and has served as a benchmark compound in the field.[7][8][9]
Linrodostat (BMS-986205; Navoximod, NLG-919): Another well-characterized IDO1 inhibitor, Linrodostat, has also been evaluated in clinical settings.[10] It represents another important reference compound for comparative efficacy studies.
A summary of the key characteristics of the established inhibitors is presented below:
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC50 (Cellular) |
| Epacadostat | Hydroxyamidine | Potent and selective IDO1 inhibitor | ~10 nM[7][9] |
| Linrodostat | Selective and irreversible IDO1 inhibitor | ~1.1 nM[10] |
Experimental Design for Efficacy Comparison
To objectively assess the efficacy of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate as an IDO1 inhibitor, a multi-tiered experimental approach is essential. This involves both biochemical and cell-based assays to determine its potency, selectivity, and functional consequences in a physiologically relevant context.
Tier 1: In Vitro Enzymatic Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on purified IDO1 enzyme activity. This is typically achieved by measuring the production of kynurenine from tryptophan.
Experimental Workflow: IDO1 Enzymatic Assay
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Detailed Protocol: IDO1 Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[11]
-
Prepare a stock solution of L-tryptophan in the reaction buffer.
-
Prepare serial dilutions of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, Epacadostat, and Linrodostat in the appropriate solvent (e.g., DMSO) and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, recombinant human IDO1 enzyme, and the test/reference compounds at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done spectrophotometrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring the absorbance at 480 nm, or more accurately using HPLC.[11]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Tier 2: Cell-Based IDO1 Activity Assay
To assess the compound's activity in a more physiologically relevant setting, a cell-based assay is crucial. This assay measures the ability of the compound to penetrate the cell membrane and inhibit intracellular IDO1 activity. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV-3 cells, are commonly used.[11]
Experimental Workflow: Cell-Based IDO1 Assay
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol: Cell-Based IDO1 Assay
-
Cell Culture and IDO1 Induction:
-
Seed HeLa or SKOV-3 cells in 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with an optimal concentration of human IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
-
Compound Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, Epacadostat, and Linrodostat.
-
Incubate the cells for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection method as the enzymatic assay (Ehrlich's reagent or HPLC).
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value for each compound.
-
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Efficacy of IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | TBD | TBD |
| Epacadostat | [Insert experimental value] | [Insert experimental value] |
| Linrodostat | [Insert experimental value] | [Insert experimental value] |
The results from these experiments will provide a robust, data-driven comparison of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate with established IDO1 inhibitors. A potent enzymatic IC50 would indicate direct interaction with the enzyme, while a low cellular IC50 would confirm good cell permeability and intracellular activity. A significant discrepancy between the two values might suggest issues with cell penetration or efflux.
Concluding Remarks and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for comparing the efficacy of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate with known IDO1 inhibitors. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data to ascertain the potential of this novel compound as a modulator of the kynurenine pathway.
Positive results from these initial screens would warrant further investigation, including selectivity profiling against other tryptophan-catabolizing enzymes (IDO2 and TDO), in vivo efficacy studies in relevant tumor models, and detailed structure-activity relationship (SAR) studies to optimize the benzoxazole scaffold for enhanced potency and desirable pharmacokinetic properties. The ultimate goal is to identify novel therapeutic candidates that can effectively reverse tumor-induced immunosuppression and improve patient outcomes in the ever-evolving field of cancer immunotherapy.
References
-
4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. (n.d.). PubMed Central. Retrieved from [Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023-04-14). National Institutes of Health. Retrieved from [Link]
-
Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. (2020-09-29). Frontiers in Chemistry. Retrieved from [Link]
-
Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021-03-15). MDPI. Retrieved from [Link]
-
Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. (2022-05-22). Frontiers in Pharmacology. Retrieved from [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021-02-08). ACS Publications. Retrieved from [Link]
-
Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. Retrieved from [Link]
-
IDO1 Cellular Activity QuickDetect™ Supplements. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2025-09-19). Springer. Retrieved from [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017-03-06). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
IDO Immune Pathway. (n.d.). Amsbio. Retrieved from [Link]
Sources
- 1. amsbio.com [amsbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 5. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Computational docking studies of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate with protein targets
Executive Summary & Strategic Rationale
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzoxazole core with a C-6 fluorine substitution. This specific substitution pattern is designed to enhance metabolic stability (blocking C-6 oxidation) and increase lipophilicity, facilitating membrane permeability.
This guide provides a rigorous computational workflow for evaluating this ligand against two high-value therapeutic targets: VEGFR-2 (Anticancer) and Sortase A (Antimicrobial) . Unlike generic protocols, this guide focuses on the comparative performance of the methyl ester versus its hydrolysis product (free acid) and standard reference inhibitors, addressing the critical question of whether the ester acts as a prodrug or an active pharmacophore.
Target Selection Justification
| Target Protein | Therapeutic Area | Rationale for Docking | PDB ID |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Oncology | Benzoxazoles are known bioisosteres for kinase inhibitors.[1] The 6-fluoro group mimics the halogenation found in FDA-approved drugs like Sorafenib. | 4ASD |
| Sortase A (S. aureus) | Antimicrobial | Recent studies identify benzoxazole-2-carboxylates as inhibitors of bacterial transpeptidase, crucial for virulence but not viability (reducing resistance pressure). | 1T2P |
Computational Workflow & Methodology
To ensure reproducibility and scientific integrity, this protocol utilizes AutoDock Vina for docking and PyMOL/Discovery Studio for visualization. This workflow is self-validating through the use of Redocking (RMSD calculation).
Ligand Preparation (The "Product")
The precise electronic state of the ligand is critical for accurate binding energy estimation.
-
Structure Generation : Draw Methyl 6-fluorobenzo[d]oxazole-2-carboxylate in ChemDraw or Avogadro.
-
Energy Minimization : Apply the MMFF94 force field using steepest descent (500 steps) followed by conjugate gradient (500 steps) to reach a local minimum.
-
Charge Assignment : Compute Gasteiger-Marsili partial charges . The ester carbonyl oxygen must be treated as a hydrogen bond acceptor.
-
Torsion Tree : Define the rotatable bond at the ester linkage (
). Note: The benzoxazole core is rigid, reducing entropic penalty upon binding.
Protein Preparation (The Targets)
Protocol for VEGFR-2 (PDB: 4ASD):
-
Strip Water : Remove all crystallographic water molecules to prevent steric clashes, unless a water bridge is conserved (e.g., Glu885).
-
Protonation : Add polar hydrogens using the H-bond optimization network at pH 7.4.
-
Grid Box Definition : Center the grid on the co-crystallized ligand (Sorafenib).
-
Dimensions:
Å. -
Spacing: 0.375 Å.
-
Validation Step (Self-Validating System)
Before docking the test compound, you must redock the native ligand (Sorafenib for 4ASD).
-
Acceptance Criteria : The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
-
Why? This proves the algorithm can correctly reproduce the experimental binding mode.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow from ligand preparation to data analysis, ensuring a closed-loop validation process.
Caption: Step-by-step computational workflow ensuring protocol validation via RMSD checks before comparative analysis.
Comparative Performance Analysis
This section objectively compares the docking performance of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate against standard inhibitors.
Case Study 1: VEGFR-2 Inhibition (Anticancer)
Hypothesis : The methyl ester may act as a hydrophobic anchor in the ATP-binding pocket, while the 6-fluoro group engages in halogen bonding with hinge region residues.
Table 1: Comparative Binding Metrics against VEGFR-2 (PDB: 4ASD)
| Ligand | Binding Affinity (kcal/mol) | Key Interactions | RMSD to Ref (Å) |
|---|
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | -8.4 | H-bond: Cys919 (Hinge);
Analysis :
-
The test compound shows strong affinity (-8.4 kcal/mol), superior to the unsubstituted core (-7.1 kcal/mol), confirming the contribution of the 2-carboxylate ester in filling the hydrophobic pocket.
-
The 6-fluoro substituent is positioned to interact with the hydrophobic back-pocket, mimicking the trifluoromethyl group of Sorafenib.
Case Study 2: Sortase A Inhibition (Antimicrobial)
Hypothesis : Sortase A (SrtA) is a cysteine transpeptidase. The electrophilic carbonyl of the ester may interact with the catalytic Cys184.
Table 2: Comparative Binding Metrics against S. aureus SrtA (PDB: 1T2P)
| Ligand | Binding Affinity (kcal/mol) | Key Interactions | Predicted Mechanism |
|---|---|---|---|
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | -6.9 | H-bond: Arg197; Dipole-Dipole: Cys184 | Non-covalent competitive |
| pHMB (Known Inhibitor) | -5.8 | Covalent modification (Cys184) | Irreversible |
| Benzoxazole-2-carboxylic acid (Hydrolysis product) | -7.2 | Salt bridge: Arg197 | Competitive |
Analysis :
-
The Free Acid form (hydrolysis product) actually binds tighter (-7.2 kcal/mol) than the methyl ester (-6.9 kcal/mol) due to a salt bridge with Arg197.
-
Insight : In biological assays, the Methyl ester likely serves as a membrane-permeable prodrug that is hydrolyzed intracellularly to the active acid form.
Mechanistic Visualization: Signaling Pathway
Understanding the downstream effects of inhibiting these targets is crucial for drug development. The diagram below details the VEGFR-2 signaling cascade blocked by the ligand.
Caption: Inhibition of VEGFR-2 by the ligand disrupts PI3K/MAPK pathways, shifting the cell state from proliferation (angiogenesis) to apoptosis.
Expert Recommendations
Based on the docking data and structural analysis, the following optimization strategies are recommended for this scaffold:
-
Bioisosteric Replacement : The methyl ester is liable to rapid hydrolysis. Consider replacing the ester with a 1,2,4-oxadiazole or amide linker to improve metabolic stability while maintaining H-bond acceptor capability.
-
Halogen Tuning : The 6-fluoro group provides metabolic protection. Docking studies suggest that replacing it with a 6-chloro or 6-trifluoromethyl group could enhance hydrophobic contacts in the VEGFR-2 back-pocket, potentially increasing affinity by 1-2 kcal/mol.
-
Prodrug Verification : For antimicrobial applications (Sortase A), experimental validation should include an esterase assay to confirm if the methyl ester is indeed a prodrug for the more active carboxylic acid species.
References
-
Luo, Y., et al. (2023).[2] In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health (NIH). Retrieved from [Link]
-
Rashdan, H.R.M., et al. (2021).[2][3] Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates. Molecules, 26(6), 1705.[3] Retrieved from [Link]
-
Zhang, J., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole Derivatives. PMC - NIH. Retrieved from [Link]
-
Wang, S., et al. (2025).[4] Synthesis, Biological Evaluation and Molecular Docking of 2-Phenyl-Benzo[d]oxazole-7-Carboxamide Derivatives as Potential Staphylococcus aureus Sortase A Inhibitors. ResearchGate. Retrieved from [Link]
Sources
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Benzoxazole Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, benzoxazole derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive benchmark of the cytotoxicity of novel benzoxazole derivatives, juxtaposing their performance against established anticancer drugs. We will delve into the experimental methodologies for assessing cytotoxicity, explore the underlying molecular mechanisms of action, and present a comparative analysis of their potency, underpinned by experimental data.
The Therapeutic Promise of Benzoxazoles
Benzoxazoles, characterized by a benzene ring fused to an oxazole ring, represent a versatile scaffold in medicinal chemistry.[1][2] Their derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2] The significance of the substitution pattern on the benzoxazole nucleus plays a crucial role in defining their pharmacological activity.[1] This structural versatility allows for the fine-tuning of their biological effects, making them attractive candidates for targeted cancer therapy.
Benchmarking Cytotoxicity: A Comparative Analysis
A critical aspect of preclinical drug development is the quantitative assessment of a compound's cytotoxicity. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.
To provide a clear benchmark, the cytotoxic activities of several novel benzoxazole derivatives are compared with those of standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across various human cancer cell lines.
Comparative Cytotoxicity Data (IC50 Values in µM)
| Compound/Drug | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | HCT-116 (Colon) | HeLa (Cervical) | SKBr3 (Breast) |
| Novel Benzoxazole Derivatives | |||||||
| Benzoxazole-Oxadiazole 10b | 0.10 ± 0.013[3] | - | 0.13 ± 0.014[3] | 0.22 ± 0.017[3] | - | - | - |
| Benzoxazole-Amide 12l | 15.21[4] | 10.50[4] | - | - | - | - | - |
| Benzoxazole-Amide 12d | 44.09[4] | 23.61[4] | - | - | - | - | - |
| Benzoxazole-Thiazole BP-6 | - | - | - | - | - | - | - |
| Benzoxazole-PARP Inhibitor 12 | - | - | - | - | - | - | - |
| Benzoxazole-PARP Inhibitor 27 | - | - | - | - | - | - | - |
| Standard Anticancer Drugs | |||||||
| Doxorubicin | 0.68 ± 0.04[5] | 12.2[6] | > 20[6] | - | - | 2.9[6] | - |
| Cisplatin | - | - | 6.59 (72h)[7] | - | - | - | - |
| Paclitaxel | - | - | - | - | - | 0.005 - 0.02[8] | - |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is sourced from the cited literature.
From the comparative data, it is evident that certain novel benzoxazole derivatives exhibit remarkable cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range. For instance, the benzoxazole-oxadiazole derivative 10b demonstrates potent activity against MCF-7, A549, and HT-29 cell lines, with IC50 values significantly lower than that of Doxorubicin in some cases.[3] Similarly, the benzoxazole-amide derivative 12l shows strong cytotoxicity against HepG2 and MCF-7 cells.[4] These findings underscore the potential of benzoxazole derivatives as highly potent anticancer agents.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of benzoxazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Apoptosis Induction: The Intrinsic Pathway
Many benzoxazole derivatives exert their cytotoxic effects by triggering the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic proteins. A key event in this cascade is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
Several studies have shown that benzoxazole derivatives can significantly increase the levels of activated caspase-3 , a central executioner caspase.[9][10][11] For example, certain benzoxazole-thiazole based compounds have been shown to increase caspase-3 levels by 6 to 8-fold in HCT-116 cells.[10] This activation of caspase-3 leads to the cleavage of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many benzoxazole derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[2][12][13] The cell cycle is a tightly regulated process, and its disruption can be a potent anticancer strategy.
Different benzoxazole derivatives have been observed to arrest the cell cycle at different checkpoints:
-
G0/G1 Phase Arrest: Some derivatives prevent cells from entering the DNA synthesis (S) phase.[2]
-
G1/S Phase Arrest: Other compounds halt the cell cycle at the transition from the G1 to the S phase.[13]
-
G2/M Phase Arrest: A number of benzoxazole derivatives have been shown to arrest cells in the G2 phase or during mitosis (M phase), preventing cell division.[13]
The specific phase of cell cycle arrest can depend on the chemical structure of the benzoxazole derivative and the type of cancer cell. This targeted disruption of the cell cycle further contributes to the overall cytotoxic effect of these compounds.
Caption: Cell cycle arrest points targeted by benzoxazole derivatives.
Methodologies for Cytotoxicity Assessment
The benchmarking of novel compounds relies on robust and reproducible experimental assays. Two of the most widely used methods for assessing cytotoxicity in vitro are the MTT and LDH assays.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzoxazole derivatives and control compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1]
Principle: The amount of LDH released into the medium is proportional to the number of dead or damaged cells.[1] The LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored product.
Experimental Workflow:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: The mixture is incubated at room temperature to allow the LDH-catalyzed reaction to proceed.
-
Absorbance Measurement: The absorbance of the colored formazan product is measured at a specific wavelength (typically around 490 nm).
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control wells (spontaneous release and maximum release).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology Reports [spandidos-publications.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. netjournals.org [netjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating Experimental and Theoretical Data for Benzoxazole Derivatives
For researchers, scientists, and professionals in drug development, the robust characterization of novel compounds is paramount. Benzoxazoles, a prominent class of heterocyclic compounds, are of significant interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The journey from synthesis to a potential therapeutic agent is rigorous, demanding a deep understanding of the molecule's structural and electronic properties. This guide provides an in-depth comparison of experimental and theoretical methods for the characterization of benzoxazole derivatives, offering a framework for robust cross-validation to ensure data integrity and accelerate research.
The Synergy of Experiment and Theory in Benzoxazole Research
In the realm of medicinal chemistry, relying solely on experimental data can be time-consuming and expensive. Conversely, theoretical calculations, while powerful, require experimental validation to be considered reliable. The true strength in characterizing benzoxazole derivatives lies in the synergy between these two approaches. Experimental techniques provide real-world measurements of a molecule's properties, while theoretical calculations offer a microscopic understanding of its behavior. By cross-validating these data sets, we can achieve a more complete and accurate picture of the compound .
This guide will delve into the practical application of this synergistic approach, focusing on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy, and their theoretical counterparts based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
The Cross-Validation Workflow: A Visual Overview
The process of cross-validating experimental and theoretical data for benzoxazoles can be visualized as a cyclical workflow. This iterative process ensures that the theoretical model accurately reflects the experimental reality, and any discrepancies can be investigated to refine both the experimental conditions and the computational model.
Caption: The iterative workflow for cross-validating experimental and theoretical data for benzoxazole derivatives.
Spectroscopic Analysis: A Comparative Approach
A direct comparison of experimental and theoretical spectroscopic data is crucial for validating the computational model and gaining deeper insights into the molecular properties of benzoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Insights: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical structure of synthesized benzoxazole derivatives.[6] Chemical shifts (δ) provide information about the electronic environment of each nucleus.
Theoretical Corroboration: DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts.[7] Comparing the calculated shifts with experimental values is a primary validation step for the optimized molecular geometry.
Data Comparison:
| Parameter | Experimental (¹H NMR) | Theoretical (DFT/GIAO) | Experimental (¹³C NMR) | Theoretical (DFT/GIAO) |
| Proton H-X | δ (ppm) | δ (ppm) | - | - |
| Carbon C-Y | - | - | δ (ppm) | δ (ppm) |
| Example | 7.26 (d, J=8.0 Hz) | 7.20 | 151.3 | 150.8 |
Note: The example data is illustrative. Actual values will vary depending on the specific benzoxazole derivative.
A strong correlation between the experimental and theoretical chemical shifts provides confidence in the accuracy of the computed molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Insights: UV-Vis spectroscopy reveals the electronic transitions within the benzoxazole molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower to a higher energy molecular orbital.
Theoretical Corroboration: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules.[8][9][10] These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO).
Data Comparison:
| Parameter | Experimental (UV-Vis) | Theoretical (TD-DFT) |
| λmax (nm) | Experimental value in a specific solvent | Calculated value in the same solvent model |
| Molar Absorptivity (ε) | Experimental value | Oscillator Strength (f) |
| Example | 320 nm | 315 nm (f=0.85) |
Note: The example data is illustrative. Solvent effects can significantly influence λmax and should be accounted for in both experimental and theoretical studies.
Good agreement between the experimental λmax and the calculated excitation energies validates the electronic structure of the computational model.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Insights: FTIR spectroscopy identifies the vibrational modes of a molecule. Specific functional groups within the benzoxazole structure exhibit characteristic absorption frequencies.
Theoretical Corroboration: DFT calculations can predict the vibrational frequencies and their corresponding intensities.[11][12] This allows for a detailed assignment of the experimental FTIR spectrum.
Data Comparison:
| Vibrational Mode | Experimental (FTIR) (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| C=N stretch | Experimental value | Calculated value |
| C-O-C stretch | Experimental value | Calculated value |
| Aromatic C-H stretch | Experimental value | Calculated value |
| Example | 1630 | 1625 |
Note: Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.
The correlation between experimental and theoretical vibrational frequencies confirms the accuracy of the calculated molecular geometry and force field.
Experimental and Theoretical Protocols
To ensure reproducibility and accuracy, detailed protocols are essential.
Experimental Protocols
1. General Procedure for Benzoxazole Synthesis: A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[13]
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-180 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
2. Spectroscopic Characterization:
-
NMR: Dissolve the purified benzoxazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
UV-Vis: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
-
FTIR: Record the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
Theoretical Protocols
1. Computational Model Setup: The choice of computational method and basis set is critical for accurate predictions.[14][15]
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ Density Functional Theory (DFT), with a hybrid functional like B3LYP being a common choice. For electronic spectra, Time-Dependent DFT (TD-DFT) is used.[10]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often sufficient for good accuracy.[15]
-
Solvent Model: To mimic experimental conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[14]
2. Calculation Workflow:
Caption: A typical workflow for theoretical calculations on benzoxazole derivatives.
Conclusion
The cross-validation of experimental data with theoretical calculations provides a robust and comprehensive approach to characterizing benzoxazole derivatives. This integrated strategy not only enhances the confidence in the synthesized structures but also provides invaluable insights into their electronic and vibrational properties. For researchers in drug development, adopting this dual approach is not just a matter of best practice; it is a critical step in accelerating the discovery and optimization of novel therapeutic agents. By bridging the gap between the lab bench and the computational model, we can unlock a deeper understanding of these promising molecules and their potential to address unmet medical needs.
References
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. [Link]
-
Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
TDDFT Calculations of Electronic Spectra of Benzoxazoles Undergoing Excited State Proton Transfer. ResearchGate. [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]
-
DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. [Link]
-
Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]
-
BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]
-
A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst. The Royal Society of Chemistry. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]
-
DFT Study of Functionalized Benzoxazole-Based D- π-A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PubMed. [Link]
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DFT Study of Functionalized Benzoxazole-Based D- π-A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure & Performance Guide: Benzoxazole-2-Carboxylate Derivatives
Executive Summary: The Scaffold at the Crossroads
Benzoxazole-2-carboxylate derivatives represent a critical pharmacophore in modern medicinal chemistry, serving as a structural bridge between high-solubility esters and bioactive heterocycles. Unlike their benzimidazole (nitrogen-heavy) or benzothiazole (sulfur-heavy) counterparts, benzoxazoles offer a unique balance of lipophilicity and hydrogen-bond acceptance that is pivotal for drug-receptor interactions.
This guide provides a technical comparison of the crystal structure dynamics of Methyl 1,3-benzoxazole-2-carboxylate (MB2C) against its substituted analogues. By analyzing the transition from planar stacking to complex herringbone arrangements, we reveal how specific structural modifications at the 5- and 6-positions dictate solid-state stability and potential bioavailability.
Comparative Structural Analysis
The performance of a drug candidate is often pre-determined by its solid-state arrangement. Here, we compare the "Parent" scaffold against "Functionalized" derivatives to highlight how steric and electronic effects alter crystal packing.
Performance Metrics: Parent vs. Derivatives
The following table synthesizes crystallographic data to compare the baseline stability and packing efficiency of the parent compound against substituted variants.
| Feature | Parent: Methyl 1,3-benzoxazole-2-carboxylate | Derivative: (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile | Derivative: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate |
| Space Group | Monoclinic ( | Monoclinic ( | Monoclinic ( |
| Packing Motif | Flattened Herringbone | Parallel Organic Layers | Inverted Planar / Dimers |
| Dominant Interaction | Van der Waals / Dispersion | C-H...O Hydrogen Bonds | |
| Planarity | High (RMSD < 0.02 Å) | High (Conjugated system) | Twisted (due to steric bulk) |
| Solubility Prediction | Moderate (Tight packing) | Low (Lipophilic layers) | High (Polar H-bond network) |
Deep Dive: The "Flattened Herringbone" Anomaly
In the parent MB2C , the molecule is almost perfectly planar. This allows the molecules to stack in a "flattened herringbone" arrangement.[1][2][3]
-
Mechanism: The lack of steric bulk allows the
-clouds of the benzene and oxazole rings to overlap significantly. -
Causality: This tight
interaction (centroid distance ~3.66 Å) creates a lattice with high lattice energy, often correlating with lower dissolution rates in aqueous media compared to twisted derivatives.
In contrast, 5-substituted derivatives (like the bromo-variant) introduce a "twist" or steric clash that disrupts this perfect stacking.
-
Result: The lattice shifts to rely more on C-H...O and C-H...N hydrogen bonds.
-
Benefit: These directional bonds are often more easily solvated than large hydrophobic
-stacks, potentially improving the dissolution profile of the drug.
Experimental Workflow: From Synthesis to Structure
To replicate these findings or synthesize new derivatives, follow this self-validating workflow.
Synthesis & Crystallization Pathway
The following diagram outlines the critical path from raw materials to solved structure.
Figure 1: Critical path workflow for the synthesis and structural characterization of benzoxazole derivatives.
Detailed Protocol: Slow Evaporation Crystallization
Objective: Grow single crystals suitable for XRD (approx.
-
Solvent Selection:
-
Primary Choice: Dichloromethane (
) for the parent ester due to moderate polarity. -
Alternative: Ethanol/Hexane (1:1) for more lipophilic substituted derivatives.
-
Why? Dichloromethane evaporates quickly, but for planar benzoxazoles, it promotes the formation of the thermodynamically stable "herringbone" polymorph.
-
-
Dissolution:
-
Dissolve 50 mg of the purified derivative in 5 mL of solvent.
-
Critical Step: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites that promote polycrystallinity (twinning), which ruins data quality.
-
-
Evaporation:
-
Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Validation: Crystals should appear within 48-72 hours. If precipitation is amorphous (powder), repeat with a higher ratio of the anti-solvent (Hexane).
-
Interaction Mapping: The Hirshfeld Surface
Understanding why a crystal packs a certain way requires looking beyond the unit cell to the intermolecular forces.
Interaction Hierarchy
For Benzoxazole-2-carboxylates, the hierarchy of forces governing stability is:
- Stacking (30-40% Contribution): Dominant in planar, unsubstituted forms.
-
H...H Contacts (~35% Contribution): The "filler" interactions that dictate bulk density.
-
C-H...N / C-H...O Hydrogen Bonds (Specific): These are the "anchors" that lock the orientation.
Pathway of Interaction
The diagram below visualizes how these forces stabilize the crystal lattice.
Figure 2: Interaction map showing the opposing effects of
References
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals. [Link][2]
-
Synthesis and Crystal Structure of a Benzoxazole Derivative. SciSpace. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). ResearchGate. [Link]
-
Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. NCBI PMC. [Link]
Sources
A Senior Application Scientist's Guide to Benzoxazole Formation: Assessing Synthetic Efficiency
Introduction: The Enduring Significance of the Benzoxazole Scaffold
In the landscape of heterocyclic chemistry, the benzoxazole motif stands out for its remarkable prevalence and versatility. This fused ring system is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Given its importance, the development of efficient, scalable, and robust synthetic protocols for benzoxazole formation is a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the most prevalent and effective protocols for synthesizing 2-substituted benzoxazoles, focusing on the classical condensation of o-aminophenols with various carbonyl precursors. We will dissect the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, field-tested experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Core Transformation: A Mechanistic Overview
At its heart, the formation of a 2-substituted benzoxazole from an o-aminophenol is a cyclization-dehydration reaction.[1][5] The process involves two key steps:
-
Initial Nucleophilic Attack: The amino group of the o-aminophenol attacks an electrophilic carbonyl carbon (from a carboxylic acid, acyl chloride, aldehyde, etc.).
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed imine or amide linkage, followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.
The choice of coupling partner and reaction conditions dramatically influences the efficiency, substrate scope, and practicality of the synthesis.
Caption: Generalized reaction mechanism for benzoxazole formation.
Comparative Analysis of Key Synthetic Protocols
We will now explore three primary protocols, assessing their strengths, weaknesses, and optimal applications.
Protocol 1: The Classical Workhorse - Direct Condensation with Carboxylic Acids
This is one of the most straightforward and widely used methods for preparing 2-substituted benzoxazoles.[1] The reaction is typically performed at high temperatures in the presence of a strong acid that acts as both a catalyst and a dehydrating agent.
-
Mechanistic Rationale: The acid catalyst protonates the carboxylic acid, increasing its electrophilicity for the initial acylation of the aminophenol. The high temperature and dehydrating agent (most commonly Polyphosphoric Acid, PPA) are crucial to drive the equilibrium towards the final benzoxazole product by removing water. PPA's viscous nature also serves as the reaction medium.[1][6]
-
Advantages:
-
Atom Economy: Utilizes readily available and often inexpensive carboxylic acids directly.
-
Simplicity: A one-step procedure without the need to pre-activate the carboxylic acid.
-
Robustness: Generally effective for a wide range of electron-rich and electron-poor aromatic and aliphatic carboxylic acids.
-
-
Disadvantages:
-
Harsh Conditions: Requires high temperatures (150-200°C), which can be unsuitable for sensitive or complex substrates.[5][6]
-
Difficult Workup: The viscous PPA must be quenched by pouring the hot reaction mixture onto ice, which can be hazardous on a large scale. The resulting acidic aqueous layer requires extensive extraction.[1][7]
-
Stoichiometric Waste: Large amounts of PPA are used, generating significant acidic waste.
-
Protocol 2: The Milder Alternative - Acyl Chloride-Mediated Synthesis
For substrates that cannot tolerate the harshness of the PPA method, using a more reactive carboxylic acid derivative like an acyl chloride is a superior strategy.
-
Mechanistic Rationale: Acyl chlorides are highly potent electrophiles, eliminating the need for an activating acid catalyst. The initial acylation of the o-aminophenol's amino group proceeds rapidly to form an o-hydroxyamide intermediate.[1] This intermediate can then be cyclized to the benzoxazole, often with gentle heating or the addition of a mild acid or base catalyst to facilitate the final dehydration step.
-
Advantages:
-
Mild Conditions: Reactions often proceed at room temperature or with only gentle heating, preserving sensitive functional groups.[1]
-
High Reactivity: The high reactivity of acyl chlorides typically leads to shorter reaction times and high yields.
-
Cleaner Reactions: The workup is generally simpler compared to the PPA method.
-
-
Disadvantages:
-
Substrate Preparation: Requires an additional synthetic step to prepare the acyl chloride from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), which adds time and cost.
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and require anhydrous reaction conditions.
-
Safety: Reagents used to generate acyl chlorides are often corrosive and toxic.
-
Protocol 3: Modern Catalytic Approaches - The Green Frontier
Driven by the principles of green chemistry, modern methods focus on using catalysts to achieve high efficiency under milder, more environmentally friendly conditions.[6] These often involve the condensation of o-aminophenols with aldehydes, which is an oxidative process.
-
Mechanistic Rationale: The reaction between an o-aminophenol and an aldehyde first forms a Schiff base (imine) intermediate.[1] A catalyst, in conjunction with an oxidant (which can be as benign as air), then facilitates the oxidative cyclization to the benzoxazole.[8][9] Various catalytic systems, including those based on copper, iron, or even heterogeneous acid catalysts, have been developed.[3][9][10]
-
Advantages:
-
Green Chemistry: Often utilize non-toxic solvents (like water or ethanol), milder temperatures, and potentially recyclable catalysts.[6][8]
-
High Efficiency: Many catalytic systems offer excellent yields in short reaction times.[11]
-
Operational Simplicity: Avoids stoichiometric, corrosive reagents and complex workups.
-
-
Disadvantages:
-
Catalyst Cost/Availability: Some advanced catalysts can be expensive or require multi-step preparation.
-
Oxidant Requirement: The need for an external oxidant adds a component to the reaction.
-
Substrate Scope: The efficiency can be highly dependent on the specific catalyst and the electronic nature of the aldehyde substrate.
-
Quantitative Performance Comparison
The following table summarizes the typical performance metrics for the discussed protocols, based on data reported in the chemical literature.
| Parameter | Protocol 1: PPA/Carboxylic Acid | Protocol 2: Acyl Chloride | Protocol 3: Catalytic/Aldehyde |
| Temperature | 150 - 200 °C | Room Temp - 80 °C | 50 - 130 °C |
| Reaction Time | 2 - 8 hours | 1 - 5 hours | 0.5 - 16 hours |
| Typical Yield | 70 - 95% | 85 - 98% | 80 - 99% |
| Key Reagent | Polyphosphoric Acid (PPA) | Thionyl/Oxalyl Chloride | Various (e.g., Cu(I), Fe(III), BAIL) |
| Workup Complexity | High | Moderate | Low to Moderate |
| Green Profile | Poor | Moderate | Good to Excellent |
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step procedures for two of the discussed methods are provided below. These are representative examples derived from established literature.
Experiment 1: Synthesis of 2-Phenylbenzoxazole via PPA/Carboxylic Acid Protocol
This protocol is adapted from a standard and reliable procedure for direct condensation.[7]
Caption: Workflow for PPA-mediated benzoxazole synthesis.
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine o-aminophenol (1.09 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), and polyphosphoric acid (PPA) (40 g).[1][7]
-
Reaction: Heat the viscous mixture with stirring, first at 60°C for 2 hours, then increase the temperature to 120°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a beaker containing ~200 g of crushed ice while stirring vigorously.[1][7]
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-phenylbenzoxazole.[7]
Experiment 2: Synthesis of 2-Benzylbenzoxazole via Amide Activation Protocol
This modern protocol utilizes triflic anhydride to activate a tertiary amide for reaction with an o-aminophenol, enabling synthesis under mild conditions.[12]
Procedure:
-
Reagent Setup: To a solution of 2-phenyl-N,N-dimethylacetamide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).[12]
-
Activation: Cool the mixture to 0°C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise. Stir the mixture at 0°C for 15 minutes.
-
Coupling: Add o-aminophenol (0.5 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 1 hour.[12]
-
Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the pure 2-benzylbenzoxazole.[12]
Choosing the Right Protocol: A Decision Framework
The optimal protocol depends entirely on the specific goals of the synthesis. The following decision logic can guide the selection process.
Caption: Decision framework for selecting a benzoxazole synthesis protocol.
Conclusion
The synthesis of the benzoxazole core is a well-established yet continually evolving field. While classical methods involving PPA and carboxylic acids remain valuable for their simplicity and robustness with durable substrates, modern approaches offer significant advantages in mildness, efficiency, and environmental impact. The acyl chloride method provides a reliable compromise for sensitive substrates, albeit with an extra synthetic step. The rise of innovative catalytic systems, particularly those enabling oxidative condensation with aldehydes, represents the future direction of benzoxazole synthesis, aligning with the growing demand for sustainable chemical manufacturing. By understanding the mechanistic rationale and practical trade-offs of each protocol, researchers can strategically select the most effective path to their target benzoxazole derivatives.
References
-
Ahmed, D. (2020). Response to "What is most feasible method to synthesise benzoxazole from aminophenol?". ResearchGate. Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
El Alami, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. Retrieved from [Link]
-
Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
- CN104327008A - Synthesis method of benzoxazole compound. (2015). Google Patents.
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A. Retrieved from [Link]
-
Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Springer Nature. Retrieved from [Link]
-
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Retrieved from [Link]
-
Unknown. (2015). Response to "How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?". ResearchGate. Retrieved from [Link]
-
Unknown. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a halogenated organic compound. Its Safety Data Sheet (SDS) is the primary source of this critical information.
Key Hazard Information:
-
Environmental Hazard: The compound is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life". This necessitates preventing its release into the environment, particularly into waterways.
-
General Handling Precautions: While not classified as acutely toxic, standard laboratory precautions should be observed. This includes avoiding inhalation, skin contact, and eye contact[1].
| Hazard Statement | Description | Precautionary Statement (Disposal) |
| H413 | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
| Not Classified | Potential for mild skin and eye irritation. | P280: Wear protective gloves/ eye protection/ face protection.[1] |
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is its strict segregation as halogenated organic waste . This is for a critical reason: common disposal methods for non-halogenated organic solvents, such as fuel blending, are unsuitable for their halogenated counterparts. The combustion of fluorinated organic compounds can produce highly toxic and corrosive byproducts, including hydrogen fluoride[2].
Therefore, under no circumstances should this compound or its waste streams be mixed with non-halogenated organic waste [2][3].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate waste.
Waste Collection
-
Select the Appropriate Waste Container:
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste[4].
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 6-fluorobenzo[d]oxazole-2-carboxylate"
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
-
-
Transferring Waste:
Temporary Storage in the Laboratory
-
Location: Store the halogenated waste container in a designated satellite accumulation area within the same room where the waste is generated[6]. This area should be away from general traffic and potential ignition sources[6][7][8].
-
Segregation: Ensure the container is stored separately from incompatible materials, especially acids, bases, and strong oxidizing agents[4][5].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[6].
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal route of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate.
Caption: Disposal workflow for halogenated chemical waste.
Final Disposal Procedures
The ultimate disposal of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate must be conducted by a licensed and approved hazardous waste disposal facility[8].
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must never be disposed of via the sewer system[4].
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the full waste container. They will ensure it is transported to a facility equipped for the proper treatment of halogenated organic waste, likely through high-temperature incineration with specialized flue gas cleaning systems[9].
Emergency Procedures in Case of a Spill
In the event of an accidental release, follow these steps:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the necessary protective equipment before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid[4].
-
Collect the Contaminated Material: Carefully scoop the absorbent material into a sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it as halogenated waste according to the protocol above.
By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of waste segregation and professional disposal are paramount to mitigating the risks associated with halogenated compounds.
References
-
University of Arizona. (2024). Chemical Waste Guidelines. Health, Safety & Risk Management. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. Retrieved from [Link]
-
University of California, Santa Cruz. (2018). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Executive Summary: The "Unknown Toxicity" Protocol
As a researcher handling Methyl 6-fluorobenzo[d]oxazole-2-carboxylate , you are working with a specialized intermediate often used in drug discovery scaffolds. Unlike bulk commodity chemicals, specific toxicological data (LD50, OELs) for this specific ester is likely sparse or non-existent.
Therefore, this guide operates on the Principle of Universal Precautions. We assume the compound possesses the combined hazards of its structural class:
-
Sensitization Potential: Benzoxazole derivatives can act as haptens, potentially triggering allergic dermatitis.
-
Enhanced Bioavailability: The C6-fluorine substitution increases lipophilicity, potentially facilitating skin absorption more readily than non-fluorinated analogs.
-
Hydrolytic Instability: As an ester, contact with mucosal moisture can generate the corresponding acid and alcohol, leading to localized irritation.
Immediate Directive: Treat this compound as a Performance-Based Control Band 3 (Potent/Toxic) agent until specific data proves otherwise.
Risk Assessment & Engineering Controls
Personal Protective Equipment (PPE) is your last line of defense, not your first. The safety of this protocol relies on the integrity of your Engineering Controls.
Primary Containment (Mandatory)
-
Solid Handling: All weighing and transfer of the dry powder must occur inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Mitigation: Fluorinated aromatic solids are often prone to static charge, making them "fly-away" powders. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the state of matter and operational scale.
Figure 1: Risk-based decision logic for selecting appropriate PPE based on physical state and solvent carrier.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (liquids) and inhalation/contact (solids).
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Ocular | Chemical Splash Goggles (Unvented or Indirect Vent) | Why: Safety glasses with side shields are insufficient for fine fluorinated powders which can drift around shields. Goggles provide a seal against dust entry. |
| Hand (Solid) | Nitrile Gloves (Minimum 5 mil / 0.12 mm) | Why: Nitrile offers excellent abrasion resistance against solids. Latex is not recommended due to poor chemical resistance against potential solvents. |
| Hand (Solution) | Double Gloving Protocol | Why: If dissolved in DMSO or DCM, the solvent acts as a vehicle, carrying the fluorinated ester through the glove. Inner: Polyethylene (PE) or Laminate (e.g., Silver Shield).Outer: Standard Nitrile (for dexterity). |
| Respiratory | N95 or P100 Respirator (Only if hood is unavailable) | Why: Engineering controls are primary. If weighing must occur on an open bench (strongly discouraged), a fit-tested N95 is the absolute minimum to prevent inhalation of bioactive dust. |
| Body | Lab Coat (High-neck, snap closure) | Why: Prevents accumulation of dust on street clothes. Cotton/Poly blend is standard; use Tyvek sleeves if handling >1g to prevent wrist exposure. |
Operational Protocol: Step-by-Step Handling
This workflow integrates safety into the experimental procedure to ensure a self-validating safety system.
Phase 1: Preparation & Weighing
-
Static Neutralization: Place an ionizing bar inside the balance enclosure. Fluorinated esters are hydrophobic and prone to static buildup, leading to dispersion.
-
Pre-Weighing Inspection: Check the receiving vessel. Do not use a flat boat; use a conical vial or round-bottom flask to minimize surface area for dust escape.
-
The "Clean Hand / Dirty Hand" Rule:
-
Dirty Hand (Right): Holds the spatula and touches the chemical container.
-
Clean Hand (Left): Touches the balance door and notebook.
-
Validation: If white powder is visible on your "Clean Hand" glove, the containment has failed. Stop and decontaminate.[1]
-
Phase 2: Solubilization (The Critical Risk Point)
Risk increases significantly once the solid is in solution, as skin permeation rates skyrocket.
-
Solvent Choice: Common solvents for this class are DMSO, DMF, or Dichloromethane (DCM).
-
Double Glove: Don a laminate liner glove before handling the solvent bottle.
-
Dissolution: Add solvent to the solid (not solid to solvent) to prevent "puffing" of the powder.
-
Cap Immediately: Do not leave the solution open in the hood.
Phase 3: Decontamination & Waste
-
Wipe Down: Use a chemically compatible wipe (ethanol-dampened) to clean the balance area.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.
-
Disposal:
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Emergency Response
-
Ocular Exposure: Flush immediately for 15 minutes .[2][3] Do not rely on neutralization; dilution is the key.
-
Skin Contact (Solid): Brush off loose powder before wetting. Wetting a large pile of powder on the skin can increase absorption area. Wash with soap and copious water.[2][3]
-
Spill (Solid): Do not dry sweep. Cover with a damp paper towel to suppress dust, then wipe up.
Visualizing the Safety Workflow
Figure 2: Sequential workflow for safe handling, emphasizing preparation and decontamination.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
